HIV capsid modulator 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H28F2N4O5S |
|---|---|
分子量 |
570.6 g/mol |
IUPAC 名称 |
(2S)-3-(3,5-difluorophenyl)-2-[[2-[5-(methanesulfonamido)-1H-indol-3-yl]acetyl]amino]-N-(4-methoxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C28H28F2N4O5S/c1-34(22-5-7-23(39-2)8-6-22)28(36)26(12-17-10-19(29)14-20(30)11-17)32-27(35)13-18-16-31-25-9-4-21(15-24(18)25)33-40(3,37)38/h4-11,14-16,26,31,33H,12-13H2,1-3H3,(H,32,35)/t26-/m0/s1 |
InChI 键 |
KIHOFJLMFIUJHJ-SANMLTNESA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of HIV-1 Capsid Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of HIV-1 capsid modulators, with a primary focus on the first-in-class inhibitor, lenacapavir (B1654289) (GS-6207). This document details the dual inhibitory action on both early and late stages of the HIV-1 replication cycle, presents quantitative data on antiviral potency and binding affinities, and outlines the key experimental protocols used to elucidate these mechanisms.
Introduction to the HIV-1 Capsid as a Therapeutic Target
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell composed of approximately 1,500 copies of the p24 capsid protein (CA) arranged into hexamers and pentamers. This structure encases the viral RNA genome and essential enzymes, playing a critical role in multiple stages of the viral lifecycle. The capsid's essential functions and its highly conserved nature make it an attractive target for antiretroviral therapy. Capsid modulators are a novel class of antiretroviral agents that interfere with the finely tuned processes of capsid assembly and disassembly, thereby disrupting viral replication.
The Dual Mechanism of Action of Capsid Modulators
HIV-1 capsid modulators, exemplified by lenacapavir, exhibit a unique dual mechanism of action, interfering with both the early and late stages of the viral life cycle. This multi-faceted inhibition contributes to their high potency against HIV-1.
Early-Stage Inhibition: Disrupting Nuclear Entry and Uncoating
In the early phase of infection, after the virus enters the host cell, the intact capsid is thought to traffic through the cytoplasm to the nuclear pore complex. The controlled disassembly of the capsid, or "uncoating," is a critical step that allows the viral reverse transcription complex to be released into the nucleus for integration into the host genome.
Capsid modulators bind to a conserved pocket at the interface between two adjacent capsid protein subunits within the hexameric lattice. This binding hyperstabilizes the capsid, leading to two primary inhibitory effects:
-
Inhibition of Nuclear Import: The stabilized capsid interferes with the interaction of host factors, such as Nucleoporin 153 (NUP153) and Cleavage and Polyadenylation Specificity Factor 6 (CPSF6), which are essential for the transport of the viral complex into the nucleus.[1] By competitively binding to the same site as these host factors, capsid modulators block the nuclear import of the pre-integration complex.[1]
-
Premature Capsid Disassembly: Paradoxically, the hyperstabilization of the capsid lattice can also lead to its premature rupture within the cytoplasm.[2] This premature breakdown exposes the viral contents to the host cell's innate immune defenses before it can successfully reach the nucleus and integrate its genetic material.[2]
Late-Stage Inhibition: Impairing Viral Assembly and Maturation
In the late stage of the HIV-1 life cycle, newly synthesized Gag polyproteins are trafficked to the host cell membrane, where they assemble into immature virions. During or shortly after budding, the viral protease cleaves the Gag polyprotein, leading to the maturation of the virion, which includes the formation of the conical capsid core.
Capsid modulators interfere with this process by:
-
Disrupting Capsid Assembly: The presence of the modulator during the assembly process disrupts the normal formation of the capsid shell, leading to the creation of aberrant, non-infectious virions.[3]
-
Altering Capsid Morphology: The resulting capsids are often malformed and unable to properly encase the viral genome and enzymes, rendering the new viral particles non-functional.
Quantitative Analysis of Capsid Modulator Activity
The potency of HIV capsid modulators is quantified through various in vitro assays that measure their antiviral activity and binding affinity to the capsid protein.
Antiviral Activity
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound | Cell Line | EC50 (pM) | Reference(s) |
| Lenacapavir (GS-6207) | MT-4 | 100 | [4] |
| PBMCs | 50 (mean, range 20-160) | [4] | |
| Lymphoblastoid cell lines, primary monocyte/macrophage cells, CD4+ T-lymphocytes | 30 - 190 | [3] | |
| PF-74 | Various HIV isolates | 8,000 - 640,000 | [5] |
| HIV wild type NL4-3 | 720,000 | [5] | |
| PBMCs (HIV-193RW025) | 1,500,000 ± 900,000 | [5] | |
| PBMCs (HIV-1JR-CSF) | 600,000 ± 200,000 | [5] | |
| PBMCs (HIV-193MW965) | 600,000 ± 100,000 | [5] |
Binding Affinity and Kinetics
The equilibrium dissociation constant (KD) is a measure of the binding affinity of a ligand (drug) to its target (capsid protein). A lower KD value indicates a higher binding affinity.
| Compound | Capsid Variant | KD (nM) | kon (M-1s-1) | koff (s-1) | Reference(s) |
| Lenacapavir | Wild-Type | Not explicitly stated, but high affinity is implied | Not specified | Not specified | [6][7] |
| Q67H mutant | ~5-fold reduction in affinity | Similar to WT | Primarily affected | [7] | |
| N74D mutant | ~20-fold reduction in affinity | ~2-fold decrease | ~10-fold decrease | [7] | |
| PF-74 | CA hexamer | 176 ± 78 | Not specified | Not specified | [5] |
| Soluble, disulfide-stabilized CA hexamer | 262 | Not specified | Not specified | [8] | |
| CypA | Immobilized CA | 21,800 | Not specified | 4 ± 0.3 | [9] |
| CA hexamer | 19,000 | Not specified | 3.5 ± 0.4 | [9] |
Key Experimental Protocols
The mechanisms of action of HIV capsid modulators have been elucidated through a variety of sophisticated experimental techniques.
In Vitro Capsid Stability Assay
This assay measures the ability of a compound to stabilize or destabilize pre-assembled HIV-1 capsid-nucleocapsid (CA-NC) complexes in vitro.
-
Preparation of CA-NC Complexes: Recombinant HIV-1 CA-NC fusion proteins are induced to assemble into tubular structures under high ionic strength conditions. These structures mimic the surface of the native viral core.
-
Incubation with Modulator: The assembled CA-NC complexes are incubated with the test compound (e.g., lenacapavir) in either a stabilization or destabilization buffer.
-
Separation of Assembled and Disassembled Capsids: The reaction mixture is layered onto a sucrose (B13894) cushion and subjected to ultracentrifugation. Intact, assembled complexes will pellet through the sucrose cushion, while disassembled CA-NC monomers will remain in the supernatant.
-
Quantification: The amount of CA-NC in the pellet and supernatant is quantified by methods such as Western blotting or ELISA to determine the effect of the compound on capsid stability.
Cyclosporine A (CsA) Washout Assay for Uncoating Kinetics
This cell-based assay indirectly measures the kinetics of HIV-1 uncoating in infected cells by exploiting the activity of the host restriction factor TRIM-CypA.
-
Cell Line: Owl monkey kidney (OMK) cells, which endogenously express TRIM-CypA, are used. TRIM-CypA recognizes and restricts HIV-1 infection by binding to the intact viral capsid.
-
Infection: OMK cells are infected with a reporter virus (e.g., HIV-GFP).
-
CsA Treatment: Cyclosporine A (CsA) is a drug that binds to CypA and prevents its interaction with the HIV-1 capsid, thereby inhibiting TRIM-CypA-mediated restriction. Cells are initially treated with CsA to allow the virus to enter and begin the uncoating process without restriction.
-
CsA Washout: At various time points post-infection, CsA is washed out, allowing TRIM-CypA to bind to any remaining intact capsids and restrict infection.
-
Quantification: The level of reporter gene expression (e.g., GFP) is measured at a later time point (e.g., 48 hours post-infection). The rate at which the virus becomes resistant to TRIM-CypA restriction upon CsA washout corresponds to the rate of uncoating.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Sample Preparation: A solution of purified HIV-1 capsid protein (or assembled hexamers) is placed in the sample cell of the calorimeter. The capsid modulator is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: The modulator is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding reaction is measured after each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry, and enthalpy of binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique used to measure the real-time binding kinetics of molecules. It provides information on the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
Immobilization: One of the binding partners (e.g., purified HIV-1 capsid protein) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other binding partner (the analyte, e.g., the capsid modulator) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association phase is monitored during analyte injection, and the dissociation phase is monitored during the subsequent flow of buffer. The resulting sensorgram is fitted to a kinetic model to determine the kon and koff values. The KD is then calculated as koff/kon.
Visualizing the Mechanism of Action
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows described in this guide.
Caption: Early-stage mechanism of action of HIV-1 capsid modulators.
Caption: Late-stage mechanism of action of HIV-1 capsid modulators.
Caption: Experimental workflow for the in vitro capsid stability assay.
Resistance to Capsid Modulators
Resistance to capsid modulators can emerge through mutations in the p24 capsid protein. The most common resistance-associated mutations (RAMs) for lenacapavir include Q67H, K70N, N74D, and M66I.[6][7] These mutations can reduce the binding affinity of the drug to the capsid protein, thereby diminishing its inhibitory effect. For instance, the Q67H mutation can cause a conformational change in the binding pocket, while the N74D mutation can lead to the loss of a hydrogen bond and introduce electrostatic repulsion.[6][7] Understanding these resistance pathways is crucial for the development of second-generation capsid inhibitors with an improved resistance profile.
Conclusion
HIV-1 capsid modulators represent a significant advancement in antiretroviral therapy, offering a novel mechanism of action with potent activity against HIV-1. Their ability to disrupt both early and late stages of the viral life cycle underscores their potential as a long-acting therapeutic option for the treatment and prevention of HIV-1 infection. Continued research into the intricate interactions between the HIV-1 capsid, host factors, and these innovative inhibitors will be pivotal in the ongoing effort to combat the HIV/AIDS pandemic.
References
- 1. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Capsid Stabilization Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CsA washout assay to detect HIV-1 uncoating in infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cyclosporin A washout assay to detect HIV-1 uncoating in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring the Binding Stoichiometry of HIV-1 Gag to Very-Low-Density Oligonucleotide Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface plasmon resonance kinetic studies of the HIV TAR RNA kissing hairpin complex and its stabilization by 2-thiouridine modification - PMC [pmc.ncbi.nlm.nih.gov]
Lenacapavir's Dual Mechanism of Action on HIV-1 Replication: A Technical Guide
Introduction
Lenacapavir (LEN) is a first-in-class, long-acting antiretroviral agent that represents a significant advancement in the treatment and prevention of HIV-1 infection.[1][2][3] Its novel mechanism of action, targeting the HIV-1 capsid protein (CA), distinguishes it from all previously approved antiretroviral drug classes.[4][5] The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for multiple, distinct stages of the viral lifecycle.[6] Lenacapavir exerts its potent antiviral activity through a unique dual mechanism, interfering with HIV-1 replication during both the early and late stages of its lifecycle.[1][7] This guide provides an in-depth technical overview of these two mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
The Dual Nature of Inhibition: Targeting Early and Late Viral Replication
Lenacapavir's primary target is the HIV-1 capsid protein p24. By binding to a highly conserved hydrophobic pocket at the interface between two adjacent CA subunits within the capsid lattice, LEN disrupts critical processes in a concentration-dependent manner.[1][8][9]
-
Early-Stage Inhibition: At picomolar concentrations, LEN stabilizes the incoming viral capsid, which interferes with capsid-mediated nuclear uptake of the pre-integration complex.[1][5] This prevents the viral DNA from reaching the host cell nucleus, a prerequisite for integration and productive infection.
-
Late-Stage Inhibition: At higher, yet still clinically relevant, concentrations, LEN interferes with the assembly of new virions.[1][4] It disrupts the proper assembly of the Gag polyprotein, leading to the formation of aberrant, non-infectious viral particles.[4][10]
This multistage inhibition contributes to its impressive intrinsic antiretroviral potency.[5]
Quantitative Analysis of Lenacapavir's Antiviral Potency
Lenacapavir demonstrates potent antiviral activity across a wide range of HIV-1 subtypes and cell types, with efficacy in the picomolar to low nanomolar range. Its activity is unaffected by resistance mutations to other antiretroviral classes.[1]
Table 1: In Vitro Antiviral Activity of Lenacapavir
| Cell Type | HIV-1 Strain | Assay Type | Potency (EC50/IC50) | Reference |
| MT-4 Cells | Wild-Type (Lab Strain) | Multi-cycle | 105 pM | [11] |
| Primary Human CD4+ T-cells | Wild-Type | Multi-cycle | 32 pM | [11] |
| Primary Human Macrophages | Wild-Type | Multi-cycle | 56 pM | [11] |
| HEK293T Cells | Clinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, BF) | Single-cycle | 0.24 nM (mean) | [11] |
| CEM-NKR-CCR5-Luc Cells | HIV-1 (9 isolates) | Multi-cycle | 170 pM (mean) | [12] |
| MAGIC-5A Cells | HIV-1 (11 isolates) | Single-cycle | 200 pM (mean) | [12] |
Table 2: Lenacapavir Activity Against Drug-Resistant HIV-2 Mutants
| HIV-2 Mutant | Drug Resistance Class | Lenacapavir IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type (ROD9) | - | 1.6 | 1.0 | [12] |
| K65R/Q151M/M184V | NRTI-resistant | 1.0 | 0.6 | [12] |
| V111I | NNRTI-resistant | 1.8 | 1.1 | [12] |
| I50V/L90M | PI-resistant | 3.0 | 1.9 | [12] |
| G118R | INSTI-resistant | 1.4 | 0.9 | [12] |
Mechanism 1: Disruption of Late-Stage Viral Assembly and Maturation
During the late phase of replication, the HIV-1 Gag polyprotein is trafficked to the host cell membrane, where it assembles into immature virions.[13] Lenacapavir interferes with this process by binding to the CA domains within Gag multimers. This interaction leads to the formation of malformed, aberrant capsids, ultimately resulting in the production of non-infectious viral particles.[1][4][10] While some studies suggest LEN does not inhibit the total number of viral particles released, it significantly impairs their infectivity.[14]
Mechanism 2: Inhibition of Early-Stage Nuclear Import
Upon entering a target cell, the HIV-1 capsid must traverse the cytoplasm and enter the nucleus through a Nuclear Pore Complex (NPC) to integrate its reverse-transcribed DNA into the host genome. This process requires a carefully timed disassembly (uncoating) and interaction with host factors like NUP153 and CPSF6.[15] Lenacapavir binds to the incoming capsid, hyper-stabilizing the lattice.[8][9] This altered stability prevents proper uncoating and disrupts the capsid's interaction with nuclear import machinery, effectively blocking the viral pre-integration complex from entering the nucleus.[5][8][16] Viral cores in LEN-treated cells are observed to dock at the nuclear envelope but fail to gain entry.[8][16]
Experimental Protocols
The study of Lenacapavir's mechanism of action relies on several key in vitro and cell-based assays.
In Vitro HIV-1 Capsid Assembly Assay
This assay measures the ability of purified HIV-1 CA protein to self-assemble into higher-order structures, mimicking the formation of the viral core, and the inhibitory effect of compounds on this process.
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 CA protein is expressed in E. coli and purified to homogeneity using chromatography techniques.
-
Assembly Reaction: Purified CA protein (e.g., at 20-100 µM) is induced to assemble in a high-salt buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl).[17][18]
-
Inhibitor Addition: Test compounds, such as Lenacapavir, are added to the reaction at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.[17]
-
Monitoring Assembly: The kinetics of CA polymerization are monitored over time by measuring the increase in optical density (turbidity) at 350 nm (OD350) in a spectrophotometer.[18]
-
Endpoint Analysis (Optional): Assembled structures can be visualized at the endpoint using negative-stain transmission electron microscopy to confirm the formation of capsid-like tubes or cones and to observe morphological changes induced by the inhibitor.[17]
Single-Cycle and Multi-Cycle Infectivity Assays
These cell-based assays are fundamental for determining the potency (EC50/IC50) of antiviral compounds.
Methodology for Single-Cycle Infectivity Assay:
-
Virus Production: Env-pseudotyped, single-cycle reporter viruses are produced by co-transfecting HEK293T cells with an HIV-1 backbone plasmid (lacking a functional env gene but containing a reporter like luciferase) and a plasmid expressing a viral envelope protein (e.g., VSV-G).[19][20]
-
Cell Plating: Target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates.
-
Compound Treatment and Infection: Cells are pre-incubated with serial dilutions of Lenacapavir before being infected with a standardized amount of the reporter virus.[20]
-
Readout: After 48-72 hours, cells are lysed, and reporter gene expression (e.g., luciferase activity) is measured. The reduction in signal relative to untreated controls indicates antiviral activity.[20]
Methodology for Multi-Cycle Replication Assay:
-
Virus and Cells: This assay uses replication-competent HIV-1 and a susceptible T-cell line (e.g., MT-4 or CEM).
-
Infection: A low multiplicity of infection (MOI) is used to allow for multiple rounds of viral spread throughout the culture.
-
Compound Treatment: Serial dilutions of Lenacapavir are added at the time of infection and maintained in the culture medium.
-
Readout: The assay is run for several days (e.g., 4-6 days). Viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant via ELISA at the endpoint.[21]
Nuclear Import Assay (Live-Cell Imaging)
This advanced microscopy-based assay visualizes the effect of Lenacapavir on the trafficking and integrity of individual viral cores in living cells.
Methodology:
-
Fluorescent Virus Production: Viruses are produced with fluorescently labeled components. This can be achieved by co-transfecting producer cells with plasmids encoding wild-type Gag and Gag fused to a fluorescent protein (e.g., GFP-CA) to label the capsid lattice.[8][22] A content marker (e.g., cmGFP or cmHALO) can also be packaged to monitor core integrity.[8][22]
-
Cell Infection: Target cells (e.g., HeLa) are cultured on glass-bottom dishes suitable for high-resolution microscopy. Cells are infected with the labeled virus.
-
Compound Treatment: Lenacapavir (e.g., 4 nM, ~100x EC50) is added to the cells at a timepoint (~4 hours post-infection) when many viral cores have reached the nucleus.[8]
-
Live-Cell Imaging: The cells are imaged using confocal or fluorescence microscopy. Time-lapse imaging is used to track the location and integrity (loss of content marker) of individual viral cores over several hours.
-
Analysis: The number of nuclear-localized viral cores and their stability over time are quantified in LEN-treated versus untreated cells to determine the impact on nuclear entry and uncoating.[8]
Conclusion
Lenacapavir's dual mechanism of action, targeting both the formation of new viral particles and the nuclear import of incoming viral cores, underpins its high potency and clinical efficacy. By disrupting the function of the essential HIV-1 capsid protein at two distinct stages of the replication cycle, Lenacapavir presents a high barrier to resistance and offers a crucial therapeutic option, especially for individuals with multidrug-resistant HIV-1. The experimental methodologies detailed herein provide a framework for the continued investigation of capsid inhibitors and their complex interactions with the HIV-1 replication machinery.
References
- 1. natap.org [natap.org]
- 2. Lenacapavir: A capsid inhibitor for HIV-1 treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsid Inhibition with Lenacapavir in Multidrug-Resistant HIV-1 Infection [iris.unisr.it]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 12. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
- 16. pnas.org [pnas.org]
- 17. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hiv.lanl.gov [hiv.lanl.gov]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of a Multiple-Cycle, Recombinant Virus, Growth Competition Assay That Uses Flow Cytometry To Measure Replication Efficiency of Human Immunodeficiency Virus Type 1 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
The Core of the Matter: A Technical Guide to the Discovery and Development of HIV-1 Capsid Inhibitors
An In-depth Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The human immunodeficiency virus type 1 (HIV-1) capsid has emerged as a formidable and clinically validated target for a new class of antiretroviral therapies. Unlike traditional enzyme-targeted drugs, capsid inhibitors disrupt multiple, crucial stages of the viral lifecycle, offering a high barrier to resistance and the potential for long-acting treatment regimens. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of HIV-1 capsid inhibitors, with a focus on key compounds that have paved the way for this therapeutic revolution. Detailed experimental protocols for the characterization of these inhibitors are provided, alongside a quantitative comparison of their activities, to serve as a valuable resource for researchers and drug development professionals in the field of infectious diseases.
Introduction: The HIV-1 Capsid as a Strategic Antiviral Target
The HIV-1 capsid is a conical protein shell that encases the viral RNA genome and essential enzymes for replication, including reverse transcriptase and integrase.[1] This intricate structure is not merely a passive container but an active participant in multiple stages of the viral lifecycle.[2] The capsid protein (CA), which multimerizes to form the fullerene-like cone, is highly conserved across HIV-1 subtypes, making it an attractive target for broadly effective antiviral agents.[3]
The capsid plays a critical role in:
-
Reverse Transcription: Protecting the viral RNA from cellular nucleases and creating a contained environment for the synthesis of viral DNA.
-
Cytoplasmic Trafficking: Interacting with host cell factors to facilitate movement towards the nucleus.[4]
-
Nuclear Import: Engaging with components of the nuclear pore complex, such as Nup153 and CPSF6, to transport the viral pre-integration complex into the nucleus.[5][6]
-
Uncoating: The timely disassembly of the capsid to release the viral DNA for integration into the host genome.
-
Assembly and Maturation: The formation of new capsids during the late stages of viral replication.[2]
By targeting the capsid, small molecule inhibitors can disrupt these finely tuned processes, leading to potent antiviral activity at multiple steps.[7]
Discovery and Evolution of Capsid Inhibitors
The journey to clinically approved capsid inhibitors has been a multi-decade endeavor, marked by key discoveries that illuminated the therapeutic potential of this target.
-
Early Discoveries: The first small molecule reported to target the HIV-1 capsid was CAP-1, identified through computational screening. While modest in potency, it provided proof-of-concept that the capsid was a druggable target.
-
The PF-74 Era: A significant breakthrough came with the discovery of PF-3450074 (PF-74) by Pfizer. This compound binds to a conserved hydrophobic pocket at the interface of two adjacent capsid protein subunits within the hexamer.[7][8] Although PF-74's development was hampered by poor metabolic stability, it became an invaluable research tool for elucidating the multifaceted roles of the capsid and the mechanism of capsid-targeting antivirals.
-
The Dawn of a New Class: GS-CA1 and Lenacapavir (B1654289): Gilead Sciences developed a series of exceptionally potent capsid inhibitors, beginning with GS-CA1.[9] This compound demonstrated picomolar potency against a wide range of HIV-1 subtypes and drug-resistant strains.[5] Further optimization of this scaffold led to the development of Lenacapavir (GS-6207), the first-in-class, long-acting HIV-1 capsid inhibitor to receive clinical approval.[10] Lenacapavir exhibits a multi-stage mechanism of action and a pharmacokinetic profile that allows for infrequent, subcutaneous administration.[7][11]
Mechanism of Action: A Multi-pronged Attack on the Viral Lifecycle
HIV-1 capsid inhibitors, such as Lenacapavir, exert their antiviral effects by binding to a conserved pocket at the interface between capsid protomers.[12][13] This binding event has a dual consequence, interfering with both early and late stages of the viral lifecycle.[7]
Early Stage Inhibition:
-
Hyper-stabilization of the Capsid: Inhibitor binding stabilizes the capsid lattice, preventing its timely and orderly disassembly (uncoating).[14] This premature stabilization can lead to a brittle capsid that ruptures before the completion of reverse transcription.
-
Disruption of Nuclear Import: The inhibitor binding site on the capsid overlaps with the binding sites for host factors essential for nuclear import, such as CPSF6 and Nup153.[4][6] By competitively inhibiting these interactions, capsid inhibitors block the transport of the pre-integration complex into the nucleus.[15]
Late Stage Inhibition:
-
Aberrant Capsid Assembly: During the formation of new virions, the presence of capsid inhibitors interferes with the proper assembly of the capsid core.[9] This leads to the production of malformed, non-infectious viral particles.[11]
This multi-stage mechanism of action contributes to the high potency of capsid inhibitors and presents a significant barrier to the development of viral resistance.[7]
Quantitative Comparison of Key Capsid Inhibitors
The following tables summarize the in vitro antiviral activity and binding affinities of key HIV-1 capsid inhibitors. These values highlight the remarkable potency of the clinical candidate Lenacapavir compared to earlier generation compounds.
Table 1: Antiviral Potency (EC50) of HIV-1 Capsid Inhibitors
| Compound | Cell Type | EC50 | Reference(s) |
| Lenacapavir (GS-6207) | MT-4 cells | 105 pM | [7][16] |
| Primary human CD4+ T cells | 32 pM | [16] | |
| Macrophages | 56 pM | [16] | |
| Human PBMCs | 20-160 pM | [16] | |
| MT-2 cells (early stage) | 23 pM | [16] | |
| HEK293T cells (late stage) | 439 pM | [16] | |
| GS-CA1 | MT-4 cells | 240 ± 40 pM | [5] |
| Primary human CD4+ T cells | 60 ± 10 pM | [5] | |
| Macrophages | 100 ± 70 pM | [5] | |
| Human PBMCs | 130 ± 80 pM | [5] | |
| HEK293T cells (late stage) | 501 ± 99 pM | [5] | |
| PF-74 | MT-4 cells | 1,239 ± 257 nM | [5] |
Table 2: Binding Affinity (Kd) and In Vitro Inhibition (IC50) of HIV-1 Capsid Inhibitors
| Compound | Assay Type | Parameter | Value | Reference(s) |
| Lenacapavir (GS-6207) | TIRF imaging | Kd | 0.51 ± 0.58 nM | [17] |
| SPR | Kd | 215 pM | [17] | |
| PF-74 | AFM | IC50 (capsid stiffening) | ~0.4 µM | [18] |
| Cell-based | IC50 ((S)-PF74) | 1.5 µM | [19][20] | |
| Cell-based | IC50 ((R)-PF74) | 19 µM | [19][20] | |
| BI-2 | ITC | Kd | 1.2 µM | [21] |
| Cell-based | IC50 | 3 µM | [22] |
Key Experimental Methodologies
The characterization of HIV-1 capsid inhibitors relies on a suite of biophysical and cell-based assays. Detailed protocols for several key experiments are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a small molecule inhibitor to the HIV-1 capsid protein by detecting changes in the polarization of fluorescently labeled ligands.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified, recombinant HIV-1 capsid protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Synthesize or obtain a fluorescently labeled peptide or small molecule that is known to bind to the capsid (the "tracer").
-
Prepare serial dilutions of the unlabeled test inhibitor.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent tracer to each well.
-
Add the serial dilutions of the test inhibitor to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the capsid protein to each well.
-
Include control wells with tracer and protein only (maximum polarization) and tracer only (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent tracer.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the capsid protein, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the purified capsid protein and the inhibitor into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the capsid protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature and stirring speed.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
-
Data Acquisition:
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that monitors the binding of an inhibitor to the capsid protein in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified capsid protein (ligand) onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Flow a solution containing the inhibitor (analyte) at various concentrations over the sensor surface (association phase).
-
Switch back to buffer flow to monitor the dissociation of the inhibitor from the capsid protein (dissociation phase).
-
-
Regeneration:
-
Inject a regeneration solution to remove any remaining bound inhibitor, preparing the surface for the next injection.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.
-
Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Transmission Electron Microscopy (TEM) for Capsid Assembly
TEM is used to visualize the morphology of capsid structures assembled in vitro, allowing for the assessment of how inhibitors affect capsid assembly.
Protocol:
-
In Vitro Assembly Reaction:
-
Incubate purified recombinant capsid protein at a high concentration in a suitable assembly buffer (e.g., high salt concentration).
-
For inhibitor studies, add the compound at various concentrations to the assembly reaction.
-
-
Sample Preparation for TEM:
-
Apply a small volume of the assembly reaction to a carbon-coated copper grid.
-
Remove excess liquid with filter paper.
-
-
Negative Staining:
-
Stain the grid with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or uranyl formate) to enhance contrast.[8][22][23]
-
Remove excess stain and allow the grid to air dry.
-
-
Imaging:
-
Visualize the capsid structures using a transmission electron microscope.
-
Acquire images at different magnifications to assess the morphology and integrity of the assembled capsids.
-
Cell-Based Antiviral Assay
Cell-based assays are essential for determining the potency of capsid inhibitors in a biologically relevant context. The MT-4 cell line is a common model for HIV-1 infection.
Protocol:
-
Cell Culture:
-
Culture MT-4 cells in appropriate media.
-
-
Antiviral Assay:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor.
-
Infect the cells with a known amount of HIV-1 in the presence of the inhibitor dilutions.
-
Include control wells with infected cells without inhibitor (positive control) and uninfected cells (negative control).
-
-
Incubation:
-
Incubate the plate for several days to allow for viral replication.
-
-
Measurement of Viral Replication:
-
Quantify the extent of viral replication by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of p24 production against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in the discovery and development of HIV-1 capsid inhibitors.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 5. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]
- 7. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis, enantiomeric resolutio... preview & related info | Mendeley [mendeley.com]
- 21. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 22. Electron Microscopy Negative Staining Protocol - Method 2 - IHC WORLD [ihcworld.com]
- 23. Negative Staining Electron Microscopy - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
The Architect of Infection: An In-depth Technical Guide to the HIV-1 Capsid Core and its Role in the Viral Lifecycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid is a masterful piece of viral engineering, a fullerene cone-shaped protein shell that orchestrates the early, critical stages of infection. Far from being a passive container for the viral genome, the capsid is an active participant, navigating the complex intracellular environment, evading host defenses, and ensuring the precise delivery of the viral cargo to the nucleus for integration. Its timely disassembly, a process known as uncoating, is a tightly regulated and essential step for successful replication. This technical guide provides a comprehensive overview of the HIV-1 capsid's structure, its multifaceted roles throughout the viral lifecycle, and the intricate process of uncoating, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.
The HIV-1 Capsid: Structure and Composition
The mature HIV-1 capsid is a conical structure composed of the viral capsid protein (CA or p24). This protein consists of an N-terminal domain (NTD) and a C-terminal domain (CTD) connected by a flexible linker. These CA monomers assemble into a lattice of approximately 250 hexamers and precisely 12 pentamers, which provide the curvature necessary for the conical shape.[1] The capsid encases the viral RNA genome, reverse transcriptase (RT), integrase (IN), and other viral and host factors.[1]
Table 1: Quantitative Data on HIV-1 Capsid Composition and Stability
| Parameter | Value | Reference(s) |
| CA Monomers per Capsid | ~1500 | [1][2] |
| CA Hexamers per Capsid | ~250 | [3] |
| CA Pentamers per Capsid | 12 | [3] |
| In Vitro Capsid Half-life (without stabilizing factors) | ~8-12 minutes | [4][5] |
| In Vitro Capsid Half-life (with IP6) | ~10 hours | [6] |
| Cyclophilin A to Capsid Stoichiometry (in virions) | ~1:10 (CypA:Gag) | [7] |
The Capsid's Journey: Key Roles in the Viral Lifecycle
The HIV-1 capsid is a key player from the moment of entry into the host cell until the integration of the viral DNA into the host genome.
Cytoplasmic Trafficking and Evasion of Innate Immunity
Upon fusion of the viral and cellular membranes, the capsid-encased core is released into the cytoplasm. The capsid protects the viral genome from degradation by cellular nucleases and shields it from recognition by cytosolic DNA sensors, thus preventing the activation of the innate immune response. The capsid interacts with microtubule-associated proteins to facilitate its transport towards the nucleus.
Interaction with Host Factors: A Tale of Two Partners
The capsid surface presents a platform for interaction with a multitude of host cellular factors that can either aid or restrict viral replication. Two of the most critical host factors are Cyclophilin A (CypA) and Cleavage and Polyadenylation Specificity Factor 6 (CPSF6).
-
Cyclophilin A (CypA): This cellular prolyl isomerase binds to a specific loop on the CA NTD.[8] The interaction with CypA is thought to modulate capsid stability and protect the virus from restriction by TRIM5α in human cells.[9]
-
CPSF6: This nuclear protein binds to a deep pocket between adjacent CA monomers in the hexameric lattice.[10] The interaction with CPSF6 is crucial for nuclear import and for guiding the pre-integration complex (PIC) to transcriptionally active regions of the chromatin for integration.[11]
Table 2: Binding Affinities of Host Factors to the HIV-1 Capsid
| Interacting Proteins | Binding Affinity (Kd) | Method | Reference(s) |
| CA NTD - CPSF6 peptide (313-327) | ~730 µM | Isothermal Titration Calorimetry (ITC) | [12] |
| CA Hexamers - CPSF6 peptide | ~83-100 µM | Fluorescence Polarization / ITC | [10] |
| CA - Nup358 Cyp domain | Within 3-fold of CA-CypA binding | Not specified | [13][14] |
Nuclear Import: A Trojan Horse Strategy
The intact HIV-1 capsid, despite its large size, is believed to enter the nucleus through the nuclear pore complex (NPC).[15] The capsid appears to mimic cellular transport receptors, interacting directly with nucleoporins (Nups) such as Nup358 and Nup153 to facilitate its passage.[1] The interaction with CPSF6 is also implicated in this process.[16]
Caption: HIV-1 nuclear import pathway.
Uncoating: The Timely Disassembly of the Capsid Core
Uncoating is the process of capsid disassembly, which is essential for the release of the viral reverse transcription complex and subsequent integration. The timing and location of uncoating have been subjects of intense research and debate. Current models suggest that uncoating is a gradual, multi-step process that may be initiated in the cytoplasm, continue at the nuclear pore, and be completed within the nucleus.[4][17]
Table 3: Kinetics of HIV-1 Uncoating
| Assay Condition | Half-life (t1/2) / Rate Constant (k) | Reference(s) |
| In vitro uncoating (WT CA) | k = 0.08 min⁻¹ | [17] |
| In vitro uncoating (K203A mutant) | k = 1.05 min⁻¹ | [17] |
| Uncoating in living cells (cytoplasm) | ~23 minutes (half-time) | [18] |
| Delay in uncoating with RT inhibitor (NVP) | ~2.5 hours | [17] |
The stability of the capsid is finely tuned; both hyperstable and unstable capsids lead to abortive infection.[1] The process of reverse transcription itself appears to contribute to the mechanical stress on the capsid, promoting its eventual disassembly.[7]
Caption: A model for the multi-step HIV-1 uncoating process.
Experimental Protocols for Studying HIV-1 Uncoating
A variety of experimental techniques have been developed to investigate the intricate process of HIV-1 uncoating.
In Vitro Uncoating Assay Using Purified HIV-1 Cores
This biochemical assay measures the intrinsic stability of the viral capsid.
Methodology:
-
Isolation of HIV-1 Cores:
-
Produce HIV-1 particles by transfecting 293T cells with a proviral plasmid.
-
Concentrate the virus from the cell supernatant by ultracentrifugation through a sucrose (B13894) cushion.
-
Resuspend the viral pellet and layer it onto a sucrose density gradient containing a layer of non-ionic detergent (e.g., Triton X-100).
-
Perform ultracentrifugation to strip the viral membrane and allow the denser cores to sediment into the gradient.
-
Fractionate the gradient and identify the core-containing fractions by p24 ELISA.[19]
-
-
Kinetic Uncoating Assay:
-
Dilute the purified cores in a suitable buffer.
-
Incubate aliquots at 37°C for various time points.
-
Stop the reaction by placing the tubes on ice.
-
Separate the intact cores (pellet) from the dissociated, soluble CA (supernatant) by ultracentrifugation.
-
Quantify the amount of p24 in both the pellet and supernatant fractions using ELISA.
-
Calculate the percentage of uncoated cores at each time point to determine the uncoating kinetics.[19]
-
Caption: Workflow for the in vitro HIV-1 uncoating assay.
Single-Molecule Imaging of Uncoating
This powerful technique allows for the real-time visualization of individual uncoating events.
Methodology:
-
Preparation of Fluorescently Labeled Virions:
-
Produce virions containing a fluorescent marker within the core, such as a Gag-internalized GFP (Gag-iGFP), which is released upon loss of capsid integrity.[5]
-
Alternatively, label the capsid directly or indirectly. For instance, use a fluorescently tagged Cyclophilin A (e.g., CypA-DsRed) that binds to the capsid.[18]
-
-
Immobilization and Permeabilization:
-
Immobilize the labeled virions on a glass coverslip.
-
Permeabilize the viral membrane using a mild detergent or a pore-forming protein to expose the core to the buffer.
-
-
Time-Lapse Microscopy:
-
Acquire time-lapse fluorescence microscopy images of individual viral particles.
-
Monitor the loss of the fluorescent signal over time, which corresponds to the opening of the capsid and/or the disassembly of the CA lattice.
-
-
Data Analysis:
-
Analyze the fluorescence intensity traces of single particles to determine the kinetics of uncoating for individual virions.[5]
-
Cyclosporine A (CsA) Washout Assay
This cell-based assay indirectly measures the kinetics of uncoating in infected cells by exploiting the antiviral activity of TRIM-CypA.
Methodology:
-
Cell Line:
-
Use a cell line that expresses a TRIM-CypA fusion protein, which restricts HIV-1 infection by binding to the intact capsid.
-
-
Infection and CsA Treatment:
-
Infect the TRIM-CypA-expressing cells with HIV-1 in the presence of Cyclosporine A (CsA). CsA blocks the TRIM-CypA-capsid interaction, allowing infection to proceed.
-
At various times post-infection, wash out the CsA from different sets of wells.
-
-
Measurement of Infection:
-
After a suitable incubation period (e.g., 48 hours), measure the level of infection (e.g., via a luciferase reporter gene in the virus).
-
The time at which the virus becomes resistant to the re-addition of the restriction (i.e., when infection is no longer inhibited after CsA washout) corresponds to the time of uncoating, as the disassembled capsid is no longer a target for TRIM-CypA.[15]
-
The Capsid as a Therapeutic Target
The central role of the HIV-1 capsid in multiple, essential steps of the viral lifecycle makes it an attractive target for antiretroviral therapy. Small molecules that bind to the capsid and either destabilize or hyperstabilize it can potently inhibit HIV-1 replication. The development of capsid inhibitors, such as Lenacapavir, represents a promising new class of antiretroviral drugs.
Conclusion
The HIV-1 capsid is a dynamic and multifaceted structure that is central to the success of the virus. Its ability to protect the viral genome, interact with a precise set of host factors, and undergo a timely and spatially regulated uncoating process highlights its critical role in establishing a productive infection. A deeper understanding of the molecular mechanisms governing capsid stability, trafficking, and disassembly, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the development of novel and effective anti-HIV-1 therapies that target this key viral component.
References
- 1. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]
- 3. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication | PLOS Pathogens [journals.plos.org]
- 4. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 6. The secrets of the stability of the HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophilin Interactions with Incoming Human Immunodeficiency Virus Type 1 Capsids with Opposing Effects on Infectivity in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging role of cyclophilin A in HIV-1 infection: from producer cell to the target cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. HIV-1 capsid stability enables inositol phosphate-independent infection of target cells and promotes integration into genes | PLOS Pathogens [journals.plos.org]
- 12. Capsid-CPSF6 Interaction Is Dispensable for HIV-1 Replication in Primary Cells but Is Selected during Virus Passage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency | PLOS Pathogens [journals.plos.org]
- 14. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into HIV uncoating from single-particle imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]
- 19. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Infection: A Technical Guide to the Structural Biology of HIV-1 Capsid Protein (p24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid, a conical fullerene-like structure composed of the p24 protein, is a masterful piece of viral engineering. Far from being a passive container for the viral genome, the capsid is a dynamic hub that orchestrates critical early events in the viral lifecycle, from cytoplasmic trafficking to nuclear import and integration. Its intricate architecture and its multifaceted interactions with host cell factors make it a prime target for a new generation of antiretroviral therapies. This technical guide provides an in-depth exploration of the structural biology of the HIV-1 capsid protein (p24), offering a comprehensive resource for researchers and drug development professionals.
The HIV-1 capsid is a protein shell that protects the viral RNA genome and essential enzymes.[1] It is composed of approximately 1500-3000 molecules of the p24 capsid protein.[2] This structure is not static; it undergoes a carefully orchestrated process of assembly during virus maturation and disassembly (uncoating) after entering a host cell. The timing and location of uncoating are critical for successful infection and are subjects of ongoing research.[1][3]
Structural Architecture of the p24 Capsid Protein and the Fullerene Cone
The p24 protein has a molecular weight of 24 kDa and consists of two distinct domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker.[1][2] The NTD is composed of seven α-helices and a β-hairpin, while the CTD contains four α-helices.[1] These domains play crucial roles in the assembly of the capsid. The NTD facilitates the formation of hexamers, while the CTD is involved in the dimerization of p24 monomers, which in turn links adjacent hexamers.[1]
The mature capsid is a cone-shaped structure composed of approximately 250 hexamers and precisely 12 pentamers of the p24 protein.[4][5] This "fullerene cone" model describes a hexagonal lattice of p24 hexamers that is closed by the incorporation of pentamers, which introduce the curvature necessary for the conical shape.[6][7]
Quantitative Data on HIV-1 Capsid Structure
| Parameter | Value | Reference |
| p24 Molecular Weight | 24 kDa | [1] |
| p24 Copy Number per Capsid | ~1,500 - 3,000 | [2][8] |
| Hexamers per Capsid | ~250 | [4][5] |
| Pentamers per Capsid | 12 | [4][5] |
| Capsid Dimensions | ~120 nm (length) x ~60 nm (wide end) | [9][10] |
| Nuclear Pore Complex (native) Width | ~60 nm | [9] |
The Capsid Lifecycle: Assembly, Trafficking, and Uncoating
The HIV-1 capsid plays a central role throughout the early stages of infection, from its release into the cytoplasm to the integration of the viral DNA into the host genome.
Capsid Assembly
During the maturation of a new virus particle, the Gag polyprotein is cleaved by the viral protease, releasing the p24 proteins. These proteins then self-assemble into the characteristic conical capsid. This process can be mimicked in vitro, providing a valuable tool for studying capsid assembly and for screening potential inhibitors.[11]
Cytoplasmic Trafficking and Nuclear Import
Once released into the cytoplasm of a host cell, the HIV-1 capsid must traverse the cytoplasm to reach the nucleus. It is now understood that the capsid does not immediately disassemble but rather remains largely intact, protecting the viral genome from host cell sensors.[3] The capsid interacts with various host factors that facilitate its transport along the microtubule network towards the nuclear pore complex (NPC).[4][12]
Recent studies have revealed that the intact capsid, with a width of about 60 nm, can pass through the NPC, which has a similar native diameter.[9] The capsid appears to mimic cellular cargo receptors, interacting with the nucleoporins that line the NPC to gain entry into the nucleus.[9]
Uncoating
Uncoating, the disassembly of the capsid and release of the viral genome, is a critical step that is tightly regulated. Premature uncoating can lead to the degradation of the viral genome, while delayed uncoating can prevent nuclear import and integration.[4] The exact timing and location of uncoating are still debated, but it is thought to be a gradual process that may begin in the cytoplasm and be completed within the nucleus.[3]
Host Factor Interactions: A Tale of Friend and Foe
The HIV-1 capsid engages in a complex interplay with a variety of host cell proteins that can either aid or inhibit viral replication.
Pro-viral Host Factors
-
Cyclophilin A (CypA): This cellular protein binds to a specific loop on the p24 NTD and is thought to stabilize the capsid, protecting it from premature uncoating.[13][14]
-
Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): CPSF6 binds to a pocket on the p24 hexamer and is involved in guiding the capsid to the nucleus and to sites of active transcription for integration.[15][16]
-
Nucleoporin 153 (Nup153) and Nucleoporin 358 (Nup358/RanBP2): These components of the NPC interact directly with the capsid to facilitate its passage into the nucleus.[12][15][17][18]
Antiviral Host Factors (Restriction Factors)
-
TRIM5α: This protein recognizes the hexagonal lattice of the incoming capsid and promotes its premature disassembly, leading to abortive infection.[11][19][20][21] The binding of TRIM5α to the capsid is an example of pattern recognition, where the restriction factor identifies the repeating structure of the viral core.[19]
Quantitative Data on Capsid-Host Factor Interactions
| Host Factor | Binding Site on p24 | Dissociation Constant (Kd) | Reference |
| Cyclophilin A (CypA) | NTD (CypA binding loop) | Within 3-fold of Nup358Cyp | [17][22] |
| CPSF6 | NTD-CTD interface of hexamer | ~83 µM (to hexamer); ~362-730 µM (to NTD) | [15][16][23] |
| Nup153 | NTD-CTD interface of hexamer | ~50 - 500 µM | [18][24] |
| TRIM5α | B30.2/SPRY domain binds capsid lattice | Weak affinity for monomeric p24; avidity-driven binding to the lattice | [19][20] |
The Capsid as a Therapeutic Target
The critical roles of the capsid in the HIV-1 lifecycle have made it an attractive target for antiretroviral drug development. Capsid inhibitors represent a new class of drugs with novel mechanisms of action.
Lenacapavir (B1654289) (GS-6207)
Lenacapavir is a first-in-class capsid inhibitor that has shown potent antiviral activity.[1][6] It binds to a conserved pocket at the interface between p24 subunits in the hexamer.[25] This binding has a dual effect: it disrupts both capsid assembly during virus maturation and the stability of the capsid after it enters a new cell, interfering with nuclear import.[25][26][27]
PF-3450074 (PF74)
PF74 is another small molecule inhibitor that binds to the same pocket on the p24 hexamer as CPSF6 and Nup153.[15][28] Its mechanism of action is concentration-dependent. At low concentrations, it competes with host factors like CPSF6 and Nup153 for binding to the capsid.[4] At higher concentrations, it can accelerate uncoating and inhibit reverse transcription.[4]
Quantitative Data on Capsid-Inhibitor Interactions
| Inhibitor | Binding Site on p24 | Dissociation Constant (Kd) / EC50 | Reference |
| Lenacapavir (GS-6207) | NTD-CTD interface of hexamer | Picomolar potency | [1][25] |
| PF-3450074 (PF74) | NTD-CTD interface of hexamer | ~262 nM (to hexamer); ~4 µM (to NTD/monomer) | [15] |
| PF-3450074 (PF74) | EC50 | 8 - 640 nM | [28] |
Experimental Protocols for Studying the HIV-1 Capsid
A variety of experimental techniques are employed to investigate the structure and function of the HIV-1 capsid.
Recombinant p24 Expression and Purification
The production of large quantities of pure, assembly-competent p24 is essential for in vitro studies. A common method involves expressing a 6-His-tagged wild-type p24 in an E. coli strain supplemented with rare tRNAs.
Detailed Methodology:
-
Expression: Transform E. coli (e.g., NiCo21(DE3)) with a plasmid encoding His-tagged HIV-1 p24. Grow cultures in a rich medium like Super Broth with 1% glucose at 22°C. Induce protein expression with a low concentration of IPTG (e.g., 0.05 mM) at an early growth stage.
-
Cell Lysis and Clarification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using a microfluidizer or sonicator. Centrifuge the lysate at high speed to pellet cell debris and obtain a clarified supernatant.
-
Affinity Chromatography: The soluble protein fraction is subjected to a two-step purification process. First, use chitin beads to remove many bacterial proteins that bind to metal affinity resins. Then, apply the flow-through to an Immobilized Metal Affinity Chromatography (IMAC) column to bind the His-tagged p24.
-
Elution and Dialysis: Wash the IMAC column extensively and elute the bound p24 using an imidazole (B134444) gradient. Dialyze the purified protein against a suitable storage buffer.
-
Purity and Functional Assessment: Assess the purity of the protein by SDS-PAGE. Confirm the functionality of the purified p24 by performing an in vitro assembly assay.
In Vitro Capsid Assembly Assay
This assay allows for the study of p24 self-assembly into higher-order structures, such as tubes, which mimic the capsid lattice.
Detailed Methodology:
-
Protein Preparation: Resuspend lyophilized, purified p24 in a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 40 mM NaCl, 60 mM β-mercaptoethanol) to a final concentration of around 160 µM.
-
Assembly Induction: Induce assembly by adding a high concentration of NaCl (e.g., to a final concentration of 1.0 M).
-
Monitoring Assembly: Monitor the assembly reaction over time by measuring the increase in turbidity (light scattering) at 350 nm in a spectrophotometer.
-
Inhibitor Studies: To test the effect of inhibitors, pre-incubate the p24 with various concentrations of the compound before inducing assembly with NaCl.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structure of the assembled HIV-1 capsid.
Detailed Methodology:
-
Sample Preparation: Apply a small volume of the in vitro assembled p24 tubes to an EM grid.
-
Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) to embed the sample in vitreous (non-crystalline) ice. This preserves the native structure.
-
Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures using a low electron dose to minimize radiation damage.
-
Image Processing and 3D Reconstruction: Use specialized software to perform helical indexing of the diffraction patterns from the images of the tubular assemblies. Employ iterative helical real-space reconstruction (IHRSR) to generate a 3D density map of the capsid lattice.
X-ray Crystallography
X-ray crystallography has been used to determine the atomic structure of the p24 protein, often in complex with antibodies or other proteins.
Detailed Methodology:
-
Crystallization: The purified p24 protein (or a complex) is screened against a wide range of conditions to find the optimal conditions for crystal formation.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, from which an atomic model is built and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of the p24 protein in solution.
Detailed Methodology:
-
Sample Preparation: Prepare a highly concentrated and pure sample of isotopically labeled (e.g., 13C, 15N) p24 protein.
-
Data Acquisition: Place the sample in a high-field NMR spectrometer and acquire a series of multidimensional NMR experiments.
-
Data Analysis: Process the NMR data to assign the resonances to specific atoms in the protein and to calculate structural restraints (e.g., distances and angles).
-
Structure Calculation: Use the structural restraints to calculate a family of 3D structures of the protein that are consistent with the NMR data.
Conclusion
The HIV-1 capsid protein p24 is a remarkable molecular machine that is central to the virus's ability to establish a successful infection. Its intricate structure, dynamic assembly and disassembly, and its complex interactions with the host cell machinery have made it a fascinating subject of study and a promising target for novel antiretroviral therapies. A deep understanding of the structural biology of the HIV-1 capsid is, therefore, essential for the continued development of effective strategies to combat the global HIV/AIDS pandemic. This guide provides a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. natap.org [natap.org]
- 2. p24 capsid protein - Wikipedia [en.wikipedia.org]
- 3. HIV-1 requires capsid remodelling at the nuclear pore for nuclear entry and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cross-Subtype Detection of HIV-1 Capsid p24 Antigen Using a Sensitive Europium Nanoparticle Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsid of HIV-1 behaves like cell’s cargo receptor to enter the nucleus | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. Nuclear Import of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRIM5 structure, HIV-1 capsid recognition, and innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Capsid in HIV-1 Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging role of cyclophilin A in HIV-1 infection: from producer cell to the target cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclophilin Interactions with Incoming Human Immunodeficiency Virus Type 1 Capsids with Opposing Effects on Infectivity in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency | PLOS Pathogens [journals.plos.org]
- 18. pnas.org [pnas.org]
- 19. Structural insight into HIV-1 capsid recognition by rhesus TRIM5α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Restriction of HIV-1 and retroviruses by TRIM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Capsid-CPSF6 Interaction Is Dispensable for HIV-1 Replication in Primary Cells but Is Selected during Virus Passage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nucleoporin NUP153 Phenylalanine-Glycine Motifs Engage a Common Binding Pocket within the HIV-1 Capsid Protein to Mediate Lentiviral Infectivity | PLOS Pathogens [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 27. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
The Dual-Pronged Attack: An In-depth Technical Analysis of GS-6207's Early and Late Stage Inhibition of HIV-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-6207 (Lenacapavir) is a first-in-class, long-acting HIV-1 capsid inhibitor that has demonstrated potent antiviral activity at multiple stages of the viral lifecycle.[1][2][3] This multimodal mechanism of action, targeting both the early and late phases of HIV-1 replication, distinguishes it from many existing antiretroviral agents and contributes to its picomolar potency.[4][5] This technical guide provides a comprehensive overview of the early and late-stage effects of GS-6207 on HIV-1, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
GS-6207's primary target is the HIV-1 capsid protein (CA), a crucial component for the protection and transport of the viral genome, as well as for the assembly of new virions.[6][7] By binding to a conserved pocket at the interface of two adjacent CA subunits, GS-6207 disrupts the delicate balance of capsid stability required for successful infection.[7][8] In the early stages, it stabilizes the capsid, preventing its timely disassembly and subsequent nuclear import of the viral genome.[8][9] Conversely, in the late stages, it interferes with the proper assembly and maturation of new virions, leading to the formation of non-infectious, morphologically aberrant particles.[10][11]
Quantitative Data Summary
The antiviral potency of GS-6207 has been extensively characterized in various in vitro and in vivo studies. The following tables summarize key quantitative findings, highlighting its efficacy across different cell types and viral strains, as well as its distinct potencies in inhibiting early and late-stage replication events.
Table 1: Antiviral Activity of GS-6207 (Lenacapavir) in a Full-Cycle Replication Assay
| Cell Type | Virus Strain | EC50 (pM) | Selectivity Index | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Multiple Clinical Isolates | 12 - 314 | >10^6 | [8] |
| MT-4 T-cells | HIV-1 IIIB | 105 | >10^6 | [5] |
| MT-2 cells | Not Specified | 23 | Not Specified | [12] |
| HEK293T cells | Not Specified | 439 | Not Specified | [12] |
Table 2: Differential Potency of GS-6207 on Early vs. Late Stages of HIV-1 Replication
| Stage of Replication | Cell Type | EC50 (pM) | Reference |
| Early Stage | MT-2 cells | ~55 | [8] |
| Late Stage | HEK293T cells | ~314 | [8] |
Table 3: In Vivo Antiviral Efficacy of a Single Subcutaneous Dose of GS-6207
| Dose | Mean Plasma Viral Load Reduction (log10) | Time Point | Reference |
| 450 mg | 2.2 | 9 days | [5] |
| 750 mg | 2.3 | 10 days | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of GS-6207's effects on the HIV-1 lifecycle.
Antiviral Activity Assay (Full-Cycle Replication)
This assay determines the concentration of GS-6207 required to inhibit viral replication by 50% (EC50) over multiple rounds of infection.
-
Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or MT-4 T-cell lines, are cultured under standard conditions (37°C, 5% CO2).
-
Compound Preparation: A serial dilution of GS-6207 is prepared in the appropriate cell culture medium.
-
Infection: Cells are pre-incubated with the diluted GS-6207 for a specified time before being infected with a known titer of HIV-1.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Quantification of Viral Replication: Viral replication is quantified by measuring the level of the p24 capsid protein in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Early Stage Inhibition Assay (Single-Round Infection)
This assay specifically measures the effect of GS-6207 on the early stages of the HIV-1 lifecycle, from entry to integration.
-
Virus Production: Single-round infectious reporter viruses (e.g., carrying a luciferase or GFP gene) are produced by transfecting HEK293T cells with appropriate viral plasmids.
-
Target Cell Preparation: Target cells (e.g., TZM-bl cells) are seeded in 96-well plates.
-
Compound Treatment and Infection: Target cells are pre-treated with serial dilutions of GS-6207 before being infected with the single-round reporter virus.
-
Incubation: The cells are incubated for 48-72 hours to allow for reverse transcription, nuclear import, and integration.
-
Quantification of Infection: Infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence).
-
Data Analysis: The EC50 value for early-stage inhibition is determined similarly to the full-cycle assay.
Late Stage Inhibition Assay
This assay assesses the impact of GS-6207 on the production of infectious virions from producer cells.
-
Producer Cell Transfection: HEK293T cells are transfected with an HIV-1 proviral DNA clone.
-
Compound Treatment: Immediately after transfection, the cells are treated with serial dilutions of GS-6207.
-
Virus Collection: After 48 hours, the cell culture supernatant containing newly produced virions is harvested.
-
Quantification of Virion Production: The amount of virus produced is quantified by measuring p24 antigen levels in the supernatant.
-
Infectivity Assessment: The infectivity of the produced virions is determined by using the collected supernatant to infect fresh target cells and measuring the resulting infection levels (e.g., via a reporter gene assay).
-
Data Analysis: The EC50 for late-stage inhibition is calculated based on the reduction in the production of infectious virus particles.
Capsid Stability Assay (In Vitro)
This assay evaluates the direct effect of GS-6207 on the stability of assembled HIV-1 capsids.
-
Capsid Assembly: Recombinant HIV-1 capsid protein is assembled into tubes or fullerene-like structures in a high-salt buffer.
-
Compound Incubation: The pre-assembled capsids are incubated with GS-6207.
-
Destabilization: The stability of the capsids is challenged by diluting them into a low-ionic-strength buffer.
-
Quantification: The amount of remaining assembled capsids is quantified by pelleting the structures through centrifugation and analyzing the pellet fraction by SDS-PAGE and Coomassie staining.
-
Data Analysis: An increase in the amount of pelleted capsid protein in the presence of GS-6207 compared to a control indicates stabilization.[8]
Visualizing the Mechanisms of GS-6207
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the action of GS-6207.
Caption: Multimodal inhibition of the HIV-1 lifecycle by GS-6207.
Caption: GS-6207's mechanism of action in the early stage of HIV-1 infection.
Caption: GS-6207's mechanism of action in the late stage of HIV-1 replication.
Caption: A generalized experimental workflow for the evaluation of GS-6207.
Conclusion
GS-6207 represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action with potent, long-acting effects.[2][13] Its ability to disrupt both the early and late stages of the HIV-1 lifecycle underscores the critical and multifaceted role of the viral capsid. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals. Further investigation into the precise molecular interactions between GS-6207 and the capsid, as well as the continued monitoring of resistance development, will be crucial for optimizing its clinical application and for the development of next-generation capsid inhibitors.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenacapavir: A capsid inhibitor for HIV-1 treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gilead.com [gilead.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Clinical targeting of HIV capsid protein with a long-acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 11. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural occurrence of drug resistance mutations to the HIV‐1 capsid inhibitor lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lenacapavir Binding Site on the HIV-1 Capsid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenacapavir (B1654289) (LEN), a first-in-class capsid inhibitor, represents a significant advancement in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Its novel mechanism of action, targeting the viral capsid protein (CA), disrupts multiple stages of the viral lifecycle, offering a potent and long-acting therapeutic option. This technical guide provides a comprehensive overview of the lenacapavir binding site on the HIV-1 capsid, including quantitative binding data, detailed experimental methodologies, and visualizations of the key interactions and processes.
The Lenacapavir Binding Site: A Hydrophobic Pocket
Lenacapavir binds to a highly conserved, hydrophobic pocket at the interface between two adjacent capsid protein subunits within the hexameric lattice of the mature viral core.[1][2] This binding site is critical for capsid stability and its interactions with host cell factors essential for viral replication.
The binding of lenacapavir within this pocket is characterized by extensive hydrophobic and electrostatic interactions. Key amino acid residues from both capsid monomers (referred to as CA1 and CA2) contribute to the high-affinity interaction.
Key Interacting Residues:
-
CA1: Asn57, Lys70, Asn74
-
CA2: Ser41, Gln179, Asn183
Lenacapavir establishes a hydrogen-bonding network with the side chains of Asn57, Lys70, and Asn74 of one capsid subunit, and Ser41, Gln179, and Asn183 of the adjacent subunit.[1] Additionally, cation-π interactions with Arg173 and Lys70 further stabilize the binding.[1]
Visualization of the Lenacapavir Binding Site
The following diagram illustrates the key interactions between lenacapavir and the HIV-1 capsid.
Caption: Lenacapavir binding at the interface of two capsid monomers.
Quantitative Analysis of Lenacapavir Binding and Efficacy
The potency of lenacapavir is reflected in its strong binding affinity for the HIV-1 capsid and its low effective concentrations in antiviral assays. The emergence of resistance mutations, however, can significantly impact these parameters.
Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) is a key technique used to measure the binding kinetics and affinity of lenacapavir to the HIV-1 capsid. The following table summarizes these quantitative data for wild-type (WT) capsid and common resistance-associated mutants.
| Capsid Variant | KD (nM) | kon (104 M-1s-1) | koff (10-4 s-1) | Fold Change in KD vs. WT |
| Wild-Type (WT) | 0.215 | 6.5 | 1.4 | - |
| Q67H | 1.075 | ~6.5 | ~7.0 | ~5-fold increase |
| N74D | 4.3 | ~3.25 | ~14.0 | ~20-fold increase |
| Q67H/N74D | - | - | - | Cumulative effect |
Data compiled from multiple sources.[1][3]
Antiviral Activity
Cell-based assays are used to determine the efficacy of lenacapavir in inhibiting HIV-1 replication. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics.
| HIV-1 Strain | Cell Type | EC50 / IC50 |
| Wild-Type (NL4-3) | MT-4 cells | 105 pM (EC50) |
| Wild-Type | Primary human CD4+ T cells | 32 pM (EC50) |
| Wild-Type | Macrophages | 56 pM (EC50) |
| Q67H Mutant | - | 6-fold resistance |
| N74D Mutant | - | 22-fold resistance |
| M66I Mutant | - | >3200-fold resistance |
Data compiled from multiple sources.[4][5][6]
Mechanism of Action
Lenacapavir's unique mechanism of action involves the disruption of multiple, distinct stages of the HIV-1 lifecycle, both early and late.[5][7] This multi-faceted inhibition is a direct consequence of its binding to and stabilization of the viral capsid.
Early Stage Inhibition:
-
Nuclear Import: By stabilizing the capsid, lenacapavir interferes with the precise conformational changes required for the viral core to traverse the nuclear pore complex. This prevents the viral DNA from reaching the host cell nucleus and integrating into the host genome.[1][8]
Late Stage Inhibition:
-
Capsid Assembly: During the formation of new virus particles, lenacapavir promotes the premature and aberrant assembly of capsid proteins.[1] This leads to the formation of malformed, non-infectious virions.
-
Virion Maturation: The presence of lenacapavir during virion maturation disrupts the proper formation of the conical capsid core.[7]
Visualization of Lenacapavir's Mechanism of Action
The following diagram illustrates the dual inhibitory effect of lenacapavir on the HIV-1 lifecycle.
Caption: Lenacapavir inhibits both early and late stages of HIV-1 replication.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction of lenacapavir with the HIV-1 capsid.
Expression and Purification of HIV-1 Capsid Protein
A reliable supply of pure, assembly-competent HIV-1 capsid protein is fundamental for in vitro studies.
-
Expression: The HIV-1 CA gene is cloned into an E. coli expression vector (e.g., pET vectors). The protein is typically expressed as a fusion protein with a purification tag (e.g., His-tag).
-
Cell Lysis: E. coli cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol).
-
Purification: The soluble fraction of the cell lysate is subjected to a series of chromatography steps. A common protocol involves:
-
Ammonium Sulfate Precipitation: To concentrate the CA protein.
-
Ion-Exchange Chromatography: Using a cation exchanger like S Sepharose, eluting with a salt gradient (e.g., 0-1 M NaCl).
-
Size-Exclusion Chromatography: To further purify the protein and remove aggregates.
-
-
Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined by UV spectroscopy.
In Vitro Assembly of HIV-1 Capsid
The ability of purified CA protein to self-assemble into higher-order structures is crucial for studying capsid-targeting inhibitors.
-
Assembly Buffer: Purified CA protein (typically at 100 µM) is dialyzed or diluted into an assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl, 5 mM β-mercaptoethanol).
-
Incubation: The assembly reaction is incubated at 4°C for 24-48 hours.
-
Monitoring Assembly: Assembly can be monitored by:
-
Light Scattering: An increase in light scattering indicates the formation of large assemblies.
-
Electron Microscopy: Negative-stain transmission electron microscopy (TEM) is used to visualize the morphology of the assembled structures (e.g., tubes, cones).
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics and affinity of lenacapavir to the HIV-1 capsid.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and purified HIV-1 CA hexamers are immobilized on the chip surface.
-
Analyte Injection: A series of concentrations of lenacapavir are injected over the chip surface.
-
Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the amount of bound lenacapavir, is measured in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
X-ray Crystallography
This technique provides high-resolution structural information of the lenacapavir-capsid complex.
-
Complex Formation: Purified HIV-1 CA protein is co-crystallized with lenacapavir. This often involves using a stabilized form of the CA hexamer.
-
Crystallization: The protein-drug complex is subjected to a wide range of crystallization screening conditions (varying precipitants, pH, and temperature).
-
Data Collection: Once crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination: The diffraction data is processed to solve the three-dimensional structure of the complex, revealing the precise atomic interactions between lenacapavir and the capsid protein.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the visualization of the effect of lenacapavir on the structure of the intact viral capsid.
-
Sample Preparation: Purified HIV-1 virions or in vitro assembled capsids are mixed with lenacapavir and applied to an EM grid. The grid is then plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope under cryogenic conditions. A series of images are taken at different tilt angles (for tomography).
-
Image Processing and Reconstruction: The images are processed to generate a 3D reconstruction of the capsid, revealing morphological changes induced by lenacapavir.
In Vitro Antiviral Assay (MT-4 Cells)
This cell-based assay is used to determine the potency of lenacapavir in inhibiting HIV-1 replication.
-
Cell Culture: MT-4 cells, a human T-cell line highly permissive to HIV-1 infection, are cultured in appropriate media.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of lenacapavir.
-
Incubation: The infected cells are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring:
-
Viral Antigen Expression: Using immunofluorescence or flow cytometry to detect viral proteins (e.g., p24).
-
Cytopathic Effect: Assessing cell viability, as HIV-1 infection is cytopathic to MT-4 cells.
-
Reporter Gene Expression: If a reporter virus (e.g., expressing luciferase) is used.
-
-
Data Analysis: The data is used to calculate the EC50 or IC50 value of lenacapavir.
Experimental Workflow for High-Throughput Screening (HTS) of HIV-1 Capsid Inhibitors
The discovery of novel capsid inhibitors often involves screening large compound libraries. The following diagram outlines a typical HTS workflow.
Caption: A typical workflow for the discovery of new HIV-1 capsid inhibitors.
Conclusion
Lenacapavir's interaction with a conserved hydrophobic pocket on the HIV-1 capsid represents a paradigm shift in antiretroviral therapy. Its ability to disrupt multiple stages of the viral lifecycle underscores the potential of targeting viral structural proteins. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental techniques outlined in this guide, is crucial for the development of next-generation capsid inhibitors that can overcome resistance and provide long-lasting viral suppression.
References
- 1. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo Electron Tomography of Native HIV-1 Budding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Assembly of recombinant human immunodeficiency virus type 1 capsid protein in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Large-Scale Functional Purification of Recombinant HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel HIV-1 antiviral high throughput screening approach for the discovery of HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Long-Acting HIV Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of long-acting HIV capsid inhibitors, with a primary focus on the first-in-class agent, Lenacapavir. This document details the mechanism of action, pharmacokinetic and pharmacodynamic profiles, resistance pathways, and key experimental methodologies pertinent to the development and understanding of this novel class of antiretroviral drugs.
Introduction
The advent of long-acting antiretroviral therapies represents a paradigm shift in the management of Human Immunodeficiency Virus (HIV) infection, promising to improve adherence and reduce treatment burden.[1][2] Among the most significant innovations in this area is the development of HIV capsid inhibitors.[3][4][5] These agents employ a novel mechanism of action, targeting the viral capsid protein (p24), which is crucial for multiple stages of the HIV-1 replication cycle.[3][6][7]
Lenacapavir (formerly GS-6207), developed by Gilead Sciences, is the first approved drug in this class.[1][8] It is characterized by its high potency, long-acting profile allowing for subcutaneous administration every six months, and a distinct resistance profile with no cross-resistance to existing antiretroviral (ARV) classes.[3][9] This makes it a critical new option for heavily treatment-experienced individuals with multi-drug resistant HIV-1.[8][9][10][11]
Pharmacodynamics
The pharmacodynamic properties of long-acting capsid inhibitors are defined by their unique multi-stage mechanism of action, potent antiviral activity, and specific resistance profile.
Mechanism of Action
Lenacapavir and other capsid inhibitors bind to a conserved hydrophobic pocket at the interface between adjacent capsid protein subunits.[3] This binding stabilizes the capsid and disrupts essential protein-protein interactions, interfering with both early and late stages of the HIV-1 lifecycle.[1][3][10]
-
Early Stage Inhibition : Post-entry into a host cell, the viral capsid must undergo a carefully orchestrated disassembly process, known as uncoating, to release the viral genome for reverse transcription. Lenacapavir disrupts this process.[3] It also competitively inhibits the interaction between the capsid and essential host cell factors required for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[3] This effectively blocks the transport of the viral pre-integration complex into the nucleus, preventing the integration of viral DNA into the host genome.[3][12]
-
Late Stage Inhibition : During the assembly of new virions, Lenacapavir interferes with the formation of new capsid cores by disrupting the normal rate of subunit association.[1][13] This leads to the creation of aberrant, non-infectious viral particles.[1][5]
Antiviral Activity & Potency
Capsid inhibitors demonstrate exceptionally potent antiviral activity, with efficacy in the picomolar range against a wide variety of HIV-1 subtypes and clinical isolates.[3][4][13] This potency is significantly greater than many existing antiretrovirals.[13] Importantly, because of their unique target, they maintain full activity against HIV-1 mutants that are resistant to all other major classes of ARVs, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[4][9][13]
Table 1: In Vitro Antiviral Potency of Lenacapavir
| Cell Type / Virus Strain | EC₅₀ (pM) | Reference(s) |
|---|---|---|
| Human PBMCs (GS-CA1) | 140 | [4][13][14] |
| MT-4 cells | 105 | [15] |
| Human CD4+ T cells | 32 | [15] |
| Macrophages | 56 | [15] |
| 23 Clinical HIV-1 Isolates | 20–160 | [15] |
| HIV-2 Isolates | 885 |[15] |
Resistance
While Lenacapavir has a high barrier to resistance, specific mutations in the capsid gene can reduce its susceptibility. The primary resistance-associated mutations (RAMs) that have been identified through in vitro selection studies include Q67H, N74D, and the combination of Q67H/N74D.[16] These mutations alter the binding pocket of the inhibitor, primarily by affecting the dissociation rate constant (kₒff), thereby reducing binding affinity.[16]
Pharmacokinetics
The pharmacokinetic profile of Lenacapavir is central to its utility as a long-acting agent. It is available in both oral and subcutaneous formulations, which are used in conjunction to achieve and maintain therapeutic drug concentrations.
Formulations and Dosing
Treatment initiation with Lenacapavir involves an oral loading phase to quickly achieve therapeutic concentrations, followed by subcutaneous injections for maintenance.[1][17] The subcutaneous formulation forms a drug depot at the injection site, from which the drug is slowly released into circulation.[18] This slow release is the key to its 6-month dosing interval.[1][3]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption :
-
Oral : Bioavailability is low (6-10%).[1][17][19] The time to maximum plasma concentration (Tₘₐₓ) is approximately 4 hours.[1][20] Oral pharmacokinetics are non-linear and less than dose-proportional.[1][17]
-
Subcutaneous : The drug is completely absorbed but released slowly.[1] It exhibits flip-flop kinetics, where the absorption rate is slower than the elimination rate.[20] Tₘₐₓ is reached after approximately 11 to 14 weeks (77-98 days).[20][21] Pharmacokinetics are dose-proportional over the 309 to 927 mg range.[1][17]
-
-
Distribution : The volume of distribution is large (976 L), and the drug is highly protein-bound (>99%).[1]
-
Metabolism : Lenacapavir is minimally metabolized, primarily via oxidation (CYP3A) and glucuronidation (UGT1A1).[1][20][22] It is also a substrate of P-glycoprotein (P-gp).[1][20]
-
Excretion : The primary route of elimination is via feces, with the majority of the drug excreted unchanged.[22] Renal elimination is negligible.[20]
Pharmacokinetic Parameters
The long half-life of the subcutaneous formulation is the cornerstone of its infrequent dosing schedule.
Table 2: Key Pharmacokinetic Parameters of Lenacapavir
| Parameter | Oral Formulation | Subcutaneous Formulation | Reference(s) |
|---|---|---|---|
| Half-life (t₁/₂) | 10–12 days | 8–12 weeks | [1][17][20] |
| Tₘₐₓ (Time to Peak) | ~4 hours | ~84 days (12 weeks) | [1][17][19] |
| Bioavailability | 6–10% | ~100% | [1][17][19] |
| Dose Proportionality | Non-linear, less than proportional | Dose-proportional (309–927 mg) | [1][17] |
| Steady State Cₘₐₓ (ng/mL) | N/A (Loading dose only) | 97.2 | [17] |
| Steady State Cₜₐᵤ (ng/mL) | N/A (Loading dose only) | 36.2 |[17] |
Special Populations
-
Hepatic Impairment : In individuals with moderate hepatic impairment, Lenacapavir exposure (AUC and Cₘₐₓ) was found to be approximately 1.5 to 2.8-fold higher. However, these increases are not considered clinically significant, and no dose adjustment is required.[1][19]
-
Renal Impairment : In individuals with severe renal impairment, Lenacapavir exposure was increased by approximately 1.8 to 2.6-fold.[19] Similar to hepatic impairment, these changes are not deemed clinically relevant, and no dose adjustment is necessary.[1][19]
Drug-Drug Interactions
Lenacapavir's metabolism via CYP3A and UGT1A1 makes it susceptible to interactions with drugs that induce or inhibit these pathways.[1][20]
-
Inducers : Strong inducers of CYP3A and UGT1A1 (e.g., rifampicin, carbamazepine, phenytoin, St. John's wort) can significantly decrease Lenacapavir plasma concentrations, potentially leading to a loss of therapeutic effect.[1][20] Co-administration with these agents is contraindicated.[1][23]
-
Inhibitors : Lenacapavir itself is a moderate inhibitor of CYP3A.[1][20][22] Caution is advised when co-administering with sensitive CYP3A substrates or drugs with a narrow therapeutic index (e.g., certain statins, midazolam, sildenafil).[1][23] Due to the long half-life of injectable Lenacapavir, this inhibitory effect can persist for up to 9 months after the last dose.[20][23][24]
Table 3: Selected Drug-Drug Interactions with Lenacapavir
| Concomitant Drug Class | Example(s) | Potential Consequence | Recommendation | Reference(s) |
|---|---|---|---|---|
| Strong CYP3A Inducers | Rifampicin, Carbamazepine, Phenytoin, St. John's Wort | Potential loss of Lenacapavir efficacy | Contraindicated | [1][20][23] |
| CYP3A Substrates (Sensitive/Narrow Therapeutic Index) | Simvastatin, Lovastatin, Midazolam, Sildenafil, Tacrolimus | Increased exposure of the concomitant drug | Caution, dose adjustment, or alternative therapy may be needed | [1][23] |
| Corticosteroids (CYP3A Substrates) | Dexamethasone, Hydrocortisone | Increased risk for Cushing's syndrome and adrenal suppression | Initiate with lowest starting dose and monitor |[22] |
Key Experimental Protocols & Methodologies
The development and characterization of long-acting capsid inhibitors rely on a range of specialized in vitro and in vivo assays.
In Vitro Antiviral Potency Assays
The potency of capsid inhibitors is typically determined using cell-based infectivity assays.
-
Methodology :
-
Human cell lines (e.g., MT-2, MT-4) or primary cells (e.g., PBMCs) are cultured.
-
Cells are infected with a laboratory strain or clinical isolate of HIV-1 in the presence of serial dilutions of the inhibitor.
-
After a set incubation period, viral replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus or by quantifying viral proteins like p24 antigen.
-
The half-maximal effective concentration (EC₅₀) is calculated, representing the drug concentration required to inhibit 50% of viral replication.
-
In Vitro Resistance Selection
-
Methodology :
-
HIV-1 is cultured in the presence of sub-optimal, escalating concentrations of the capsid inhibitor over multiple passages.
-
This selective pressure encourages the emergence of resistant viral variants.
-
The capsid gene of the resistant viruses is sequenced to identify mutations.
-
Site-directed mutagenesis is then used to introduce these identified mutations into a wild-type virus to confirm their role in conferring resistance and to quantify the fold-change in EC₅₀.[25]
-
Pharmacokinetic Analysis
-
Methodology :
-
Plasma samples are collected from study participants at various time points following drug administration.
-
Lenacapavir concentrations in the plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][26]
-
This highly sensitive and selective technique allows for the accurate measurement of drug levels, which are then used to calculate key PK parameters (t₁/₂, Cₘₐₓ, AUC, etc.) through non-compartmental analysis.[26]
-
Conclusion
Long-acting HIV capsid inhibitors, exemplified by Lenacapavir, represent a landmark achievement in antiretroviral therapy. Their novel, multi-stage mechanism of action provides potent activity against multi-drug resistant HIV-1, filling a critical unmet need for heavily treatment-experienced patients. The unique pharmacokinetic profile, characterized by a long half-life following subcutaneous injection, enables a convenient six-month dosing interval that has the potential to significantly improve patient adherence and quality of life.[3] A thorough understanding of their pharmacodynamic properties, resistance pathways, and potential for drug-drug interactions is essential for clinicians and researchers to optimize their use in clinical practice and to guide the development of the next generation of capsid inhibitors.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Holistic Review of the Preclinical Landscape for Long-Acting Anti-infective Drugs Using HIV as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gilead.com [gilead.com]
- 5. qpp.org.au [qpp.org.au]
- 6. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 10. eatg.org [eatg.org]
- 11. ovid.com [ovid.com]
- 12. Lenacapavir: Drug Offers New Hope for Multi-drug Resistant HIV | Yale School of Medicine [medicine.yale.edu]
- 13. New HIV capsid inhibitors show high potency and prolonged activity in early studies | aidsmap [aidsmap.com]
- 14. Gilead Announces Findings from New Preclinical Study Evaluating Novel Class of HIV Capsid Inhibitors [natap.org]
- 15. mdpi.com [mdpi.com]
- 16. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 18. askgileadmedical.com [askgileadmedical.com]
- 19. journals.asm.org [journals.asm.org]
- 20. tandfonline.com [tandfonline.com]
- 21. gilead.com [gilead.com]
- 22. Lenacapavir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 23. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 24. Drug-Drug Interactions: Capsid Inhibitors and Other Drugs | NIH [clinicalinfo.hiv.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Advancements in HIV Capsid Modulators: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the preclinical evaluation of novel Human Immunodeficiency Virus (HIV) capsid modulators. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant biological pathways and experimental workflows. The HIV capsid has emerged as a critical, multi-functional target for antiretroviral therapy, with novel modulators demonstrating potent efficacy in preclinical studies by disrupting essential stages of the viral lifecycle.
Core Findings and Data Summary
Novel HIV capsid modulators have shown exceptional potency against HIV-1 in various preclinical models. These compounds typically exhibit a dual mechanism of action, interfering with both the early (e.g., uncoating, nuclear import) and late (e.g., assembly, maturation) stages of the HIV replication cycle.[1][2][3] The quantitative data for several key compounds from recent preclinical studies are summarized below for comparative analysis.
| Compound | Class | Target Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Lenacapavir (GS-6207/GS-CA1) | Capsid Inhibitor | Human PBMCs | 140 pM[2][4] | >20 µM[5] | >142,857 |
| MT-4 Cells | 105 pM[6] | >20 µM[5] | >190,476 | ||
| Human CD4+ T cells | 32 pM[6] | >20 µM[5] | >625,000 | ||
| PF-3450074 (PF74) | Capsid Inhibitor | Various HIV isolates | 8–640 nM[1] | Not consistently reported | Not consistently reported |
| VH4004280 (VH-280) | Capsid Inhibitor | MT-2 Cells (NLRepRluc-WT virus) | 0.093 ± 0.021 nM[7] | >20 µM[7] | >215,053 |
| VH4011499 (VH-499) | Capsid Inhibitor | MT-2 Cells (NLRepRluc-WT virus) | 0.023 ± 0.008 nM[7] | >20 µM[7] | >869,565 |
| GSK878 | Capsid Inhibitor | MT-2 Cells (NLRepRluc-WT virus) | 39 pM[5] | >20 µM[5] | >512,820 |
| IC-2b4 | Capsid Inhibitor | HIV-1 | 0.08 ± 0.02 µM[8] | Not reported | Not reported |
| IC-2a4 | Capsid Inhibitor | HIV-2 | 0.01 ± 0.00 µM[8] | Not reported | Not reported |
Key Experimental Protocols
Detailed methodologies for the principal assays used in the preclinical characterization of HIV capsid modulators are provided below.
Antiviral Activity Assay (Single-Round Infection with Luciferase Reporter)
This assay quantifies the inhibitory effect of a compound on viral replication in a single round of infection.
Materials:
-
HEK293T cells
-
U87.CD4.CCR5 target cells
-
Pseudotyped HIV-1 reporter virus (e.g., pNL4-3.Luc.R-E-)
-
Compound stock solution (in DMSO)
-
Complete cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)
-
96-well luminometer-compatible tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed U87.CD4.CCR5 target cells at a density of 1.2 x 10^4 cells/well in a 96-well plate and incubate overnight at 37°C.[9]
-
Prepare serial dilutions of the test compound in complete medium.
-
Mix the diluted compound with the pseudotyped virus (normalized for p24 content).
-
Remove the overnight culture medium from the target cells and add the virus-compound mixture.
-
Include control wells with virus only (no compound) and cells only (no virus or compound).
-
Incubate the plates for 48 hours at 37°C.[9]
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Method)
This assay determines the concentration of a compound that is toxic to host cells.
Materials:
-
MT-4 or other relevant host cell line
-
Compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add the diluted compound to the cells and incubate for a period that mirrors the antiviral assay (e.g., 4-5 days).[10]
-
Include vehicle controls (cells with medium and the same final concentration of DMSO).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)
This assay measures the ability of a compound to modulate the in vitro assembly of recombinant HIV-1 capsid protein into higher-order structures.
Materials:
-
Purified recombinant HIV-1 capsid (CA) protein
-
Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Test compound
-
Spectrophotometer capable of measuring absorbance at 350 nm
Procedure:
-
Prepare a reaction mixture containing the assembly buffer and the test compound at various concentrations.
-
Initiate the assembly reaction by adding the purified CA protein to the mixture.[11]
-
Monitor the increase in turbidity (light scattering) by measuring the absorbance at 350 nm over time.[12][13]
-
Compounds that accelerate assembly will show a faster increase in absorbance, while inhibitors of assembly will show a reduced rate of absorbance increase compared to a DMSO control.[11]
In Vitro HIV-1 Capsid Stability Assay (Sucrose Cushion Ultracentrifugation)
This assay assesses the effect of compounds on the stability of pre-assembled capsid-like structures.
Materials:
-
In vitro assembled HIV-1 CA-Nucleocapsid (NC) complexes
-
Destabilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 60 mM NaCl, 10 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 1% glycerol, 0.1% NP-40)[14]
-
Stabilization buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl2, 0.5 mM DTT)[14]
-
70% (w/v) sucrose (B13894) cushion in PBS
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW55)
-
SDS-PAGE and Western blotting reagents (anti-p24 antibody)
Procedure:
-
Incubate pre-formed CA-NC complexes with the test compound in either stabilization or destabilization buffer for 1 hour at room temperature.[1][14]
-
Carefully layer the mixture onto a 70% sucrose cushion in an ultracentrifuge tube.[1][14]
-
Centrifuge at 100,000 x g for 1 hour at 4°C.[14]
-
Intact (stable) capsid complexes will pellet through the sucrose cushion, while disassembled (unstable) CA proteins will remain in the upper layers.
-
Collect the pellet and analyze the amount of CA protein by SDS-PAGE and Western blotting using an anti-p24 antibody.
-
Compare the amount of pelleted CA in the presence of the compound to that of the control to determine if the compound stabilizes or destabilizes the capsid.
Visualizations: Pathways and Workflows
To further elucidate the context of preclinical HIV capsid modulator studies, the following diagrams, generated using the DOT language, illustrate the HIV-1 replication cycle and a typical experimental workflow.
References
- 1. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationally Designed Interfacial Peptides Are Efficient In Vitro Inhibitors of HIV-1 Capsid Assembly with Antiviral Activity | PLOS One [journals.plos.org]
- 12. Frontiers | Modulation of HIV-1 capsid multimerization by sennoside A and sennoside B via interaction with the NTD/CTD interface in capsid hexamer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
The Pivotal Role of Capsid Stability in HIV-1 Infectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and associated enzymes. Far from being a passive container, the capsid is a dynamic structure that plays a critical and multifaceted role throughout the early stages of the viral life cycle. Its stability is a finely tuned balancing act, crucial for protecting the viral ribonucleoprotein complex from cellular defense mechanisms while orchestrating its journey from the cytoplasm to the nucleus for integration into the host genome. This technical guide provides an in-depth exploration of the core principles of HIV-1 capsid stability, its impact on infectivity, the experimental methods used to study it, and its emergence as a key target for novel antiretroviral therapies.
The Delicate Equilibrium of Capsid Stability
The HIV-1 capsid is a metastable structure, meaning it must be stable enough to protect its contents but also labile enough to disassemble at the appropriate time and place. This process, known as uncoating, is a critical step for successful infection.
-
Premature Uncoating: If the capsid disassembles too early in the cytoplasm, the viral reverse transcription complex (RTC) is exposed to cellular restriction factors and degradative pathways, leading to abortive infection.[1]
-
Delayed Uncoating: Conversely, a hyperstable capsid can hinder the initiation and completion of reverse transcription and prevent the release of the pre-integration complex (PIC) for nuclear import and integration, also resulting in a non-productive infection.[1]
This delicate balance is influenced by a complex interplay of intrinsic properties of the capsid protein (CA) lattice and its interactions with various host cell factors.
The Architecture of the HIV-1 Capsid
The HIV-1 capsid is primarily composed of the viral capsid protein (p24), which assembles into a fullerene cone structure. This structure is formed by approximately 250 hexamers and precisely 12 pentamers of the CA protein.[2] The stability of this lattice is determined by the interactions between individual CA monomers within and between these oligomers.
Host Factors: Modulators of Capsid Stability and Trafficking
The fate of the HIV-1 capsid within the host cell is heavily influenced by its interactions with a variety of cellular proteins and small molecules. These interactions can either stabilize or destabilize the capsid, thereby promoting or restricting viral infection.
-
Cyclophilin A (CypA): This cellular prolyl isomerase binds to a specific loop on the CA protein. The role of CypA is complex and can be cell-type dependent, but it is generally thought to modulate capsid stability, protecting it from premature uncoating and recognition by some restriction factors.[3][4]
-
Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): CPSF6 is a nuclear protein that has been shown to interact with the HIV-1 capsid. While nuclear CPSF6 is involved in targeting the PIC to transcriptionally active regions of the genome for integration, cytoplasmic CPSF6 can bind to the capsid and influence its trafficking and uncoating.[3][5][6] An intricate interplay exists where CypA can shield the capsid from premature engagement with cytoplasmic CPSF6.[3][6]
-
Inositol Hexakisphosphate (IP6): This small molecule, abundant in mammalian cells, binds to a positively charged pore at the center of CA hexamers, significantly stabilizing the capsid lattice. This stabilization is crucial for efficient reverse transcription within the capsid.
-
TRIM5α: This restriction factor recognizes the lattice of the incoming HIV-1 capsid and mediates its premature disassembly and degradation, thereby aborting infection in a species-specific manner.
Signaling and Trafficking Pathway
The journey of the HIV-1 capsid from the cytoplasm to the nucleus is a highly regulated process involving sequential interactions with host factors. The following diagram illustrates the key steps and molecular players involved.
Caption: HIV-1 capsid trafficking from cytoplasm to nucleus.
Quantifying the Impact of Capsid Stability on Infectivity
The infectivity of HIV-1 is exquisitely sensitive to alterations in capsid stability. This has been demonstrated through mutagenesis studies and the use of small-molecule modulators.
Effects of Capsid Mutations
Mutations in the CA protein can either decrease (destabilize) or increase (hyperstabilize) the intrinsic stability of the capsid. Both types of mutations have been shown to impair viral infectivity, highlighting the existence of an optimal stability "window" for productive infection.
| CA Mutation | Effect on Capsid Stability | Relative Infectivity (% of Wild-Type) | Reference |
| P38A | Destabilizing | < 1% | [7] |
| E45A | Hyperstabilizing | ~10% | [7] |
| R132T | Compensatory (rescues E45A) | Restores infectivity of E45A | [7] |
| T242N | Stabilizing | Reduced | [8] |
| R264K | Stabilizing | Significantly Reduced (82.8% reduction) | [8] |
| L268M | Compensatory (rescues R264K) | Restores infectivity of R264K | [8] |
| L56V | - | Diminished | [9] |
| N57H | - | Diminished | [9] |
Small-Molecule Modulators of Capsid Stability
The critical role of capsid stability has made it an attractive target for the development of novel antiretroviral drugs. Several classes of small molecules have been identified that bind to the CA protein and modulate its stability, thereby inhibiting HIV-1 replication.
| Compound | Mechanism of Action | EC50 | CC50 | Reference |
| PF-3450074 (PF74) | Binds to the CA hexamer, can destabilize the capsid in cells | 0.70 µM | 76 µM | [10] |
| GS-CA1 | Binds to the PF74 binding site, dual mechanism affecting uncoating and assembly | 140 pM | > 10 µM | |
| Lenacapavir (GS-6207) | Potent inhibitor binding to the CA hexamer, affecting multiple stages | 105 pM (MT-4 cells) | > 10 µM | [6] |
| GSK878 | Binds to the PF74 binding site, alters core stability | 39 pM | > 10 µM | [1] |
| BI-2 | Destabilizes the core in cells, promotes in vitro assembly | 1.8 µM | > 50 µM | |
| Compound 15 | Stabilizes CA hexamer | 0.31 µM | > 100 µM | [10] |
| Compound 10 | Stabilizes CA hexamer | 1.6 µM | > 100 µM | [11] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Key Experimental Protocols
The study of HIV-1 capsid stability and its role in infectivity relies on a set of specialized experimental techniques. Below are detailed methodologies for some of the core assays.
Fate-of-the-Capsid Assay
This biochemical assay monitors the stability of the viral core within infected cells by separating soluble CA from particulate, core-associated CA.
Experimental Workflow:
Caption: Workflow for the Fate-of-the-Capsid Assay.
Methodology:
-
Infection: Plate target cells (e.g., HeLa or Jurkat cells) and infect with a high titer of VSV-G pseudotyped HIV-1. Synchronize infection by spinoculation.
-
Cell Lysis: At various time points post-infection, wash cells and lyse them in a hypotonic buffer containing a mild detergent. Use a Dounce homogenizer to gently disrupt the cell membrane while keeping the nuclei intact.[12]
-
Clarification: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei and cellular debris.[12]
-
Sucrose Cushion Ultracentrifugation: Carefully layer the resulting post-nuclear supernatant (PNS) onto a high-density sucrose cushion (e.g., 70% sucrose). Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to pellet intact cores.[12][13]
-
Fractionation and Analysis: Collect the supernatant (containing soluble CA) and wash the pellet (containing core-associated CA). Analyze the amount of CA (p24) in each fraction by Western blotting.
In Vitro Capsid Stability Assay
This assay measures the intrinsic stability of in vitro assembled CA-NC (capsid-nucleocapsid) complexes, which mimic the surface of the viral core.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic CPSF6 Regulates HIV-1 Capsid Trafficking and Infection in a Cyclophilin A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Uncoating: Connection to Nuclear Entry and Regulation by Host Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatiotemporal binding of cyclophilin A and CPSF6 to capsid regulates HIV-1 nuclear entry and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Multidisciplinary studies with mutated HIV-1 capsid proteins reveal structural mechanisms of lattice stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Lenacapavir's Multimodal HIV-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LEN), a first-in-class capsid inhibitor, represents a paradigm shift in antiretroviral therapy. Its novel mechanism of action, targeting the HIV-1 capsid protein (CA), confers a multimodal inhibitory profile that disrupts the virus at multiple, distinct stages of its lifecycle. This technical guide provides an in-depth exploration of the molecular underpinnings of Lenacapavir's potent anti-HIV-1 activity, offering a valuable resource for researchers and drug development professionals. This document details the quantitative aspects of its inhibitory effects, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and workflows involved.
Lenacapavir binds to a hydrophobic pocket at the interface between two adjacent capsid protein subunits within the hexameric lattice of the viral core.[1][2][3] This interaction has a dual and opposing effect on capsid stability: it hyper-stabilizes the capsid lattice while simultaneously disrupting the integrity of the viral core.[1][3] This disruption leads to a cascade of inhibitory effects, beginning with interference in the early stages of infection, such as reverse transcription and nuclear import, and extending to the late stages, including virion assembly and maturation.[4][5]
Quantitative Analysis of Lenacapavir's Inhibitory Activity
The potency of Lenacapavir has been quantified through various in vitro and biophysical assays. The following tables summarize key quantitative data, providing a comparative overview of its efficacy in different cellular contexts and its binding kinetics to the HIV-1 capsid.
Table 1: In Vitro Antiviral Activity of Lenacapavir
| Cell Type | Assay Type | EC50 (pM) | Reference(s) |
| MT-4 cells | Full-cycle | 105 | [6][7] |
| MT-2 cells | Early-stage | 23 | [6] |
| Human peripheral blood mononuclear cells (PBMCs) | Full-cycle | 20-160 | [6] |
| Primary human CD4+ T-cells | Full-cycle | 32 | [6][7] |
| Macrophages | Full-cycle | 56 | [6][7] |
| HEK293T cells | Late-stage | 439 | [6] |
| HEK293T cells | HIV-1 clinical isolates (various subtypes) | Mean: 240 (range: 150-360) | [7][8] |
| TZM-bl cells | Single-cycle (HIV-1) | ~50 | [9] |
| TZM-bl cells | Single-cycle (HIV-2) | 885 | [6][7] |
Table 2: Biophysical Characterization of Lenacapavir Binding to HIV-1 Capsid
| Parameter | Method | Value | Target | Reference(s) |
| KD | Surface Plasmon Resonance (SPR) | ~200 pM | Cross-linked CA hexamers | [10][11] |
| KD | Surface Plasmon Resonance (SPR) | ~2 nM | CA monomers | [10] |
| kon | Surface Plasmon Resonance (SPR) | 6.5 x 104 M-1s-1 | CA lattice | [12] |
| koff | Surface Plasmon Resonance (SPR) | 1.4 x 10-5 s-1 | CA lattice | [12] |
Table 3: Impact of Resistance-Associated Mutations (RAMs) on Lenacapavir Susceptibility
| Mutation | Fold Change in EC50 | Replication Capacity (% of Wild-Type) | Reference(s) |
| Q67H | 4.6 - 6 | 58% | [13] |
| M66I | >2000 | 1.5% | [13] |
| N74D | ~10 | Not specified | [14] |
| Q67H/N74D | Cumulative effect | Not specified | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the multimodal inhibitory mechanism of Lenacapavir and the workflows of key experimental assays used to characterize its function.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Lenacapavir's mechanism of action.
Single-Cycle Infectivity Assay
This assay is used to determine the half-maximal effective concentration (EC50) of Lenacapavir.
-
Cell Line: TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
Virus: Env-pseudotyped HIV-1 reporter virus (e.g., NL4.3-Luc-R-E-).
-
Protocol:
-
Seed TZM-bl cells in 96-well flat-bottom culture plates at a density of 1 x 104 cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin) and incubate overnight.[4]
-
Prepare serial dilutions of Lenacapavir in growth medium.
-
In a separate plate, incubate the pseudovirus with the Lenacapavir dilutions for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-drug mixture to each well. Include virus-only controls (no drug) and cell-only controls (no virus).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, remove 150 µL of the culture medium and add 100 µL of a luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System, Promega) to each well.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each drug concentration relative to the virus-only control and determine the EC50 value by non-linear regression analysis.
-
Fate-of-Capsid Assay
This biochemical assay measures the stability of the HIV-1 core in infected cells by separating intact, pelletable cores from soluble capsid protein.[2][6]
-
Cell Line: HeLa or Cf2Th cells.
-
Virus: High-titer VSV-G pseudotyped HIV-1.
-
Protocol:
-
Infect target cells with a high multiplicity of infection.[6]
-
At various times post-infection, harvest the cells and treat with pronase to remove non-internalized virus particles.[6]
-
Wash the cells extensively with PBS.
-
Lyse the cells in a hypotonic buffer using a Dounce homogenizer.[6]
-
Centrifuge the lysate at a low speed to pellet the nuclei.
-
Carefully layer the resulting post-nuclear supernatant onto a 50% sucrose cushion.[6]
-
Subject the samples to ultracentrifugation to pellet the intact viral cores.
-
Separate the supernatant (containing soluble CA) and the pellet (containing intact cores).
-
Analyze both fractions by Western blotting using an anti-p24 antibody to detect the capsid protein.
-
Quantify the amount of pelletable versus soluble CA to assess the extent of uncoating.
-
In Vitro Capsid Assembly Assay
This assay monitors the kinetics of recombinant HIV-1 CA protein assembly into higher-order structures.
-
Reagents: Purified recombinant HIV-1 CA protein, assembly buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl, 1 mM DTT).
-
Protocol:
-
Dialyze the purified CA protein against a low-salt buffer.
-
Initiate the assembly reaction by adding a high concentration of NaCl to the CA protein solution in the presence or absence of Lenacapavir.
-
Monitor the increase in turbidity at 350 nm over time using a spectrophotometer. An increased rate of turbidity indicates accelerated assembly.[15]
-
At the end of the reaction, samples can be taken for analysis by transmission electron microscopy to visualize the morphology of the assembled structures.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of Lenacapavir to the HIV-1 capsid protein.
-
Instrumentation: A surface plasmon resonance biosensor (e.g., Biacore).
-
Reagents: Purified, cross-linked HIV-1 CA hexamers, Lenacapavir, running buffer (e.g., HBS-EP+).
-
Protocol:
-
Immobilize the CA hexamers onto a sensor chip surface.
-
Prepare a series of Lenacapavir dilutions in the running buffer.
-
Inject the Lenacapavir solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
After the association phase, flow running buffer over the chip to measure dissociation.
-
Regenerate the sensor chip surface to remove the bound Lenacapavir.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[12]
-
Conclusion
Lenacapavir's multimodal mechanism of inhibition, which targets the HIV-1 capsid at multiple stages of the viral lifecycle, underscores its potential as a highly potent and long-acting antiretroviral agent. Its ability to both hyper-stabilize the capsid lattice and disrupt core integrity leads to a multifaceted attack on viral replication, from the early steps of reverse transcription and nuclear import to the late stages of virion assembly and maturation. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for the scientific community to further investigate the intricate molecular interactions of this groundbreaking drug and to inform the development of next-generation capsid-targeting antivirals. The continued exploration of Lenacapavir's mechanism of action will undoubtedly yield further insights into the fundamental biology of HIV-1 and open new avenues for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Dryad | Data: Effect of Lenacapavir and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 9. Single-Molecule FRET Studies of Important Intermediates in the Nucleocapsid-Protein-Chaperoned Minus-Strand Transfer Step in HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Measuring the Fortress: Cell-Based Assays for HIV-1 Capsid Stability
For Immediate Release
[City, State] – [Date] – Understanding the stability of the human immunodeficiency virus type 1 (HIV-1) capsid is paramount for the development of novel antiretroviral therapies. The viral capsid, a conical protein shell encasing the viral genome and essential enzymes, must maintain its integrity for successful reverse transcription and transport to the nucleus, yet disassemble in a timely manner to release its genetic cargo for integration. This delicate balance of stability and instability is a key therapeutic target. This document provides detailed application notes and protocols for three widely used cell-based assays to measure HIV-1 capsid stability: the Fate-of-Capsid Assay, the Cyclosporine A (CsA) Washout Assay, and the in situ Uncoating Assay using fluorescence microscopy.
Introduction to HIV-1 Capsid Uncoating
Soon after HIV-1 fuses with a target cell, the viral core, composed of the capsid, is released into the cytoplasm. The process of the capsid shell disassembling is known as uncoating. The timing and location of uncoating are critical for viral replication and are influenced by both viral and host factors. Assays to measure capsid stability and uncoating kinetics are therefore invaluable tools for basic research and drug development.
Key Cell-Based Assays
Three primary cell-based methods are employed to assess HIV-1 capsid stability:
-
The Fate-of-Capsid Assay: This biochemical assay separates soluble capsid protein (CA) from particulate, intact cores to quantify the extent of uncoating.[1][2][3]
-
The Cyclosporine A (CsA) Washout Assay: This infectivity-based assay utilizes a host restriction factor to infer the kinetics of uncoating in living cells.[4][5][6]
-
In situ Uncoating Assay (Fluorescence Microscopy): This imaging-based approach allows for the direct visualization and quantification of capsid uncoating in real-time within single cells.[7][8][9]
I. The Fate-of-Capsid Assay
This assay provides a quantitative measure of capsid core integrity by biochemically separating intact cores from dissociated CA monomers in infected cell lysates.[1][2][3]
Experimental Workflow
Caption: Workflow for the Fate-of-Capsid Assay.
Detailed Protocol
Materials:
-
Target cells (e.g., HeLa, Cf2Th)
-
High-titer HIV-1 virus stock (VSV-G pseudotyped)
-
Polybrene or other transduction enhancers
-
Phosphate-buffered saline (PBS)
-
Pronase
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Sucrose cushion (e.g., 30% sucrose in a suitable buffer)
-
Ultracentrifuge and tubes
-
p24 ELISA kit
Procedure:
-
Infection:
-
Plate target cells in 6-well plates one day prior to infection.
-
On the day of infection, infect cells with a high multiplicity of infection (MOI) of HIV-1 in the presence of polybrene (e.g., 8 µg/mL). Spinoculation (e.g., 1600 x g for 30 minutes at 16°C) can be used to enhance infection efficiency.[10]
-
Incubate at 37°C for the desired time points (e.g., 2, 4, 8, 16 hours).
-
-
Cell Harvest and Lysis:
-
At each time point, wash the cells with PBS.
-
Treat cells with Pronase to remove surface-bound, non-fused virions.
-
Wash cells three times with PBS to remove Pronase.
-
Resuspend cells in hypotonic lysis buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer.
-
-
Fractionation:
-
Centrifuge the cell lysate at low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Carefully collect the supernatant, which is the post-nuclear supernatant (PNS).
-
-
Core Separation:
-
Layer the PNS onto a sucrose cushion in an ultracentrifuge tube.
-
Perform ultracentrifugation at high speed to pellet the intact viral cores through the sucrose cushion, leaving soluble CA protein in the supernatant.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Resuspend the pellet in a suitable buffer.
-
Quantify the amount of CA (p24) in both the supernatant and pellet fractions using a p24 ELISA.
-
Calculate the percentage of pelletable CA as an indicator of core stability.
-
II. Cyclosporine A (CsA) Washout Assay
This assay measures the kinetics of uncoating by exploiting the HIV-1 restriction factor TRIM-CypA, which only restricts viruses with intact capsids.[4][5]
Experimental Workflow
Caption: Workflow for the Cyclosporine A (CsA) Washout Assay.
Detailed Protocol
Materials:
-
Owl Monkey Kidney (OMK) cells (constitutively expressing TRIM-CypA)
-
GFP-reporter HIV-1 virus stock
-
Cyclosporine A (CsA)
-
Culture medium
-
Flow cytometer
Procedure:
-
Infection:
-
Plate OMK cells in a 96-well plate.
-
Pre-treat the cells with CsA to inhibit TRIM-CypA activity.
-
Infect the cells with a GFP-reporter HIV-1 virus. The continued presence of CsA allows the virus to bypass TRIM-CypA restriction during and immediately after entry.
-
-
CsA Washout:
-
At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), wash the cells thoroughly to remove the CsA.
-
Washing out the CsA "switches on" the TRIM-CypA restriction. Viruses that still have an intact capsid at the time of washout will be restricted, while those that have already uncoated will be able to proceed with infection.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours to allow for GFP expression from successfully integrated proviruses.
-
Harvest the cells and measure the percentage of GFP-positive cells using a flow cytometer.
-
The increase in the percentage of GFP-positive cells over the washout time course reflects the kinetics of capsid uncoating.
-
III. In situ Uncoating Assay (Fluorescence Microscopy)
This powerful technique allows for the direct visualization of capsid uncoating in living or fixed cells at the single-virus level.[7][8][9]
Experimental Workflow
Caption: Workflow for the in situ Uncoating Assay.
Detailed Protocol
Materials:
-
Target cells (e.g., HeLa, TZM-bl)
-
Plasmids for producing fluorescently labeled HIV-1 (e.g., with IN-GFP and CypA-DsRed)
-
Transfection reagents
-
Glass-bottom dishes for microscopy
-
Fluorescence microscope (confocal or TIRF) with live-cell imaging capabilities
-
Image analysis software
Procedure:
-
Production of Fluorescently Labeled Virus:
-
Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the HIV-1 genome, a fluorescently tagged viral protein (e.g., integrase-GFP to track the viral core), a fluorescently tagged capsid-binding protein (e.g., Cyclophilin A-DsRed to track the capsid), and a VSV-G envelope protein.
-
Harvest and concentrate the virus-containing supernatant.
-
-
Infection and Imaging:
-
Plate target cells on glass-bottom dishes.
-
Infect the cells with the fluorescently labeled virus.
-
For live-cell imaging, place the dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO2).
-
Acquire time-lapse images of infected cells.
-
For fixed-cell imaging, fix the cells at different time points post-infection, and then perform immunofluorescence staining for capsid (p24) if needed.
-
-
Image Analysis:
-
Use image analysis software to identify and track individual fluorescently labeled viral particles within the cells.
-
Measure the fluorescence intensity of the capsid-associated marker (e.g., CypA-DsRed) for each particle over time.
-
A sudden or gradual decrease in the fluorescence intensity of the capsid marker, while the core marker (e.g., IN-GFP) remains, indicates an uncoating event.
-
The kinetics of uncoating can be determined by analyzing the timing of these events for a population of viral particles.
-
Quantitative Data Summary
The following tables summarize quantitative data on HIV-1 capsid stability obtained from various cell-based assays.
Table 1: Half-life of HIV-1 Capsid Uncoating
| Virus/Condition | Assay Type | Cell Type | Capsid Half-life (approx.) | Reference(s) |
| Wild-type (in vitro) | Fluorescence Microscopy | N/A | 8-10 minutes | [11] |
| Wild-type (in cells) | CsA Washout | OMK | ~1 hour | [12] |
| Wild-type + Cell lysate | Fluorescence Microscopy | HeLa | 48 minutes | [13] |
| E45A (hyperstable) | Fluorescence Microscopy | N/A | ~36 minutes (4.5x WT) | [11][13] |
| E45A (hyperstable) | CsA Washout | OMK | Slower than WT | [12] |
| N74D (destabilized) | CsA Washout | OMK | Delayed uncoating | [12] |
| A92E (destabilized) | CsA Washout | OMK | Increased uncoating rate | [12] |
Table 2: Effect of Small Molecules on HIV-1 Capsid Stability
| Compound | Concentration | Assay Type | Effect on Capsid | Reference(s) |
| PF-74 | 10 µM | Fluorescence Microscopy | Accelerates capsid opening (half-life of 41s) | [11][13] |
| PF-74 | 0.25 µM | In vitro uncoating | ~100% increase in uncoating | [14] |
| PF-74 | 10 µM | Fate-of-Capsid | Reduces pelletable CA | [15][16] |
| Lenacapavir (GS-6207) | Various | Fate-of-Capsid | Stabilizes capsid (prevents uncoating) | [17] |
| Lenacapavir (GS-6207) | Various | Fluorescence Microscopy | Disrupts core integrity, stabilizes capsid lattice | [17][18][19][20] |
| BI-2 | 50 µM | Fluorescence Microscopy | Accelerates capsid opening (half-life of 2.4 min) | [13] |
HIV-1 Entry and Uncoating Pathway
The following diagram illustrates the early events of HIV-1 infection, from receptor binding to nuclear import, highlighting the central role of the capsid.
Caption: HIV-1 entry, uncoating, and nuclear import pathway.
Conclusion
The assays described provide a robust toolkit for investigating HIV-1 capsid stability. The choice of assay depends on the specific research question, with the fate-of-capsid assay offering a biochemical readout, the CsA washout assay providing kinetic data in a population of cells, and fluorescence microscopy enabling single-virion analysis. A multi-faceted approach, employing more than one of these techniques, will yield the most comprehensive understanding of capsid uncoating and its role in HIV-1 replication, and will continue to be instrumental in the development of new capsid-targeting antiretroviral drugs.
References
- 1. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diazgriffero.wixsite.com [diazgriffero.wixsite.com]
- 4. The cyclosporin A washout assay to detect HIV-1 uncoating in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Microscopy Assay to Measure HIV-1 Capsid Uncoating Kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Microscopy Assay to Measure HIV-1 Capsid Uncoating Kinetics in vitro [agris.fao.org]
- 9. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 12. Identification of Capsid Mutations That Alter the Rate of HIV-1 Uncoating in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
Application Notes and Protocols for High-Throughput Screening of Novel HIV Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral RNA genome and essential enzymes. This structure plays a critical and multifaceted role throughout the viral lifecycle, including reverse transcription, nuclear import of the pre-integration complex, and virion assembly.[1][2][3][4] The essential nature and high degree of conservation of the capsid protein (CA) make it an attractive target for the development of novel antiretroviral therapies.[1][3][4] High-throughput screening (HTS) campaigns are instrumental in identifying novel small molecules that can inhibit HIV-1 replication by targeting the viral capsid.
These application notes provide detailed protocols for established HTS assays and a framework for the discovery and characterization of novel HIV-1 capsid inhibitors. The methodologies described are suitable for identifying compounds that interfere with various capsid functions, from assembly and disassembly to interactions with host cell factors.
Mechanism of Action of HIV Capsid Inhibitors
HIV-1 capsid inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors, like PF-3450074 (PF-74) , have been shown to bind to a pocket in the N-terminal domain (NTD) of the CA protein, which is also the binding site for the host factors CPSF6 and NUP153.[1] This interaction can disrupt the proper uncoating of the viral core, leading to impaired reverse transcription and nuclear entry.[5] Other potent inhibitors, such as Lenacapavir (GS-6207) , bind at the interface between CA subunits, stabilizing the capsid and interfering with both early and late stages of the viral lifecycle.[6][7] The discovery of these compounds has validated the HIV-1 capsid as a druggable target and has paved the way for the development of a new class of antiretroviral agents.
High-Throughput Screening Assays
A successful HTS campaign for HIV capsid inhibitors typically employs a combination of biochemical and cell-based assays to identify and validate potential lead compounds.
Biochemical Assays
Biochemical assays are essential for identifying compounds that directly interact with the HIV-1 capsid protein. These in vitro assays are often the first step in a screening cascade due to their high throughput and target-specific nature.
The FP assay is a homogeneous technique used to monitor the dimerization or oligomerization of CA proteins in real-time. The principle relies on the change in the rotational speed of a fluorescently labeled CA monomer upon binding to another CA monomer or a growing oligomer.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified, fluorescently labeled HIV-1 CA protein (e.g., with fluorescein (B123965) or a similar fluorophore) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100).[8]
-
Prepare a stock solution of unlabeled HIV-1 CA protein at a higher concentration in the same assay buffer.
-
Dissolve test compounds in 100% DMSO to create high-concentration stock solutions.
-
-
Assay Procedure (384-well format):
-
Dispense 200 nM of fluorescently labeled CA into each well of a black, low-volume 384-well plate.[8]
-
Add test compounds to the wells at desired final concentrations (typically in the low micromolar range). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Initiate the assembly reaction by adding unlabeled CA to a final concentration that promotes dimerization/oligomerization (e.g., 10-20 µM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[8]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units. Inhibitors of CA assembly will result in a decrease in mP values compared to the DMSO control, while stabilizers may lead to an increase.
-
Determine the IC50 value for active compounds by plotting the percent inhibition against the compound concentration.
-
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay that can be adapted to screen for inhibitors of CA-CA interactions.
Protocol:
-
Reagent Preparation:
-
Prepare biotinylated HIV-1 CA and tag-conjugated (e.g., His-tag, GST-tag) HIV-1 CA.
-
Reconstitute AlphaLISA Streptavidin Donor beads and Anti-tag Acceptor beads in the manufacturer-recommended buffer.
-
Prepare a 2x stock solution of the test compounds in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the biotinylated CA and 5 µL of the tag-conjugated CA to each well of a 384-well white microplate.
-
Add 5 µL of the 2x test compound solution to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
Add 5 µL of the AlphaLISA Streptavidin Donor beads and 5 µL of the Anti-tag Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The signal generated is proportional to the extent of CA-CA interaction.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for active compounds.
-
Cell-Based Assays
Cell-based assays are crucial for confirming the antiviral activity of compounds identified in biochemical screens and for assessing their cytotoxicity.
The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR).[9][10] Infection with HIV-1 leads to the expression of the viral Tat protein, which transactivates the LTR, resulting in the production of luciferase.
Protocol:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
The day before the assay, seed 1 x 10^4 TZM-bl cells per well in a 96-well white, solid-bottom plate and incubate overnight.[11]
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Prepare a stock of HIV-1 (e.g., NL4-3 strain) and determine its tissue culture infectious dose (TCID50). Dilute the virus to a multiplicity of infection (MOI) of 0.05-0.1 in culture medium.[9]
-
-
Infection and Treatment:
-
Luciferase Assay:
-
After 48 hours, equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.[9]
-
Measure the luminescence using a plate reader.
-
-
Cytotoxicity Assay (MTT Assay):
-
In a parallel plate, treat TZM-bl cells with the same concentrations of test compounds but without the virus.
-
After 48 hours, add MTT solution and incubate for 4 hours.
-
Add solubilization buffer and measure the absorbance to determine cell viability.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the comparison of lead compounds.
Table 1: Antiviral Activity and Cytotoxicity of Novel HIV Capsid Inhibitors
| Compound ID | Target | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PF-3450074 (PF-74) | CA-NTD | TZM-bl | 0.5 - 1.2[5][7] | >50 | >41 |
| Lenacapavir (GS-6207) | CA-Interface | MT-4 | 0.0001[6] | >20 | >200,000 |
| GS-CA1 | CA-Interface | PBMC | 0.00014[6] | >20 | >142,857 |
| BI-1 | CA-NTD | Cell-based | 1.1 | >100 | >90 |
| BI-2 | CA-NTD | Cell-based | 0.28 | >100 | >357 |
| GSK878 | CA-Hexamer | MT-2 | 0.000039[2] | >20[2] | >512,820[2] |
| Compound 20 (PF-74 analog) | CA-NTD | Cell-based | 0.7 | 76 | 108 |
| Compound 34 (I-XW-053 analog) | CA-NTD | Cell-based | 14.2 | >100 | >7 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: The HIV-1 capsid lifecycle and points of intervention for capsid inhibitors.
Caption: A typical high-throughput screening workflow for identifying novel HIV capsid inhibitors.
Caption: The logical progression from a validated hit to a lead candidate in drug discovery.
Conclusion
The HIV-1 capsid presents a compelling and clinically validated target for the development of new antiretroviral drugs. The high-throughput screening protocols and methodologies outlined in these application notes provide a robust framework for the identification and characterization of novel capsid inhibitors. A multi-pronged approach, combining biochemical and cell-based assays, is essential for discovering potent and safe lead compounds with the potential to address the ongoing challenges of HIV-1 therapy, including drug resistance. The continued exploration of the HIV-1 capsid's biology will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative microscopy of functional HIV post-entry complexes reveals association of replication with the viral capsid | eLife [elifesciences.org]
- 6. gilead.com [gilead.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: X-ray Crystallography of HIV-1 Capsid-Drug Complexes
Introduction: The HIV-1 Capsid as a Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes for replication.[1][2] This structure is not merely a passive container; it is a dynamic and critical player throughout the viral lifecycle. The capsid, formed by the assembly of approximately 250 hexamers and 12 pentamers of the capsid (CA) protein, is essential for the assembly of new virions, the protection of the viral genetic material after cell entry, transport to the nucleus, and uncoating to release its contents for integration into the host genome.[1][2][3] The CA protein is highly conserved and performs multiple functions, making it an attractive target for antiretroviral therapy.[4]
X-ray crystallography has been a pivotal technique in the development of HIV-1 capsid inhibitors. By providing atomic-level three-dimensional structures of the CA protein in complex with small-molecule inhibitors, this method illuminates the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern drug binding.[5][6] This structural insight is fundamental to structure-based drug design, enabling the optimization of compound potency, selectivity, and pharmacokinetic properties. A key binding site for several potent inhibitors has been identified at the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent subunit within the CA hexamer.[4][7][8] Drugs targeting this pocket, such as Lenacapavir and PF-3450074, can disrupt capsid stability and function, effectively halting viral replication.[7][9][10][11]
Quantitative Data Summary of Key HIV-1 Capsid-Drug Complexes
The following tables summarize crystallographic data for several important HIV-1 capsid-inhibitor complexes, providing a basis for comparison.
Table 1: Crystallographic Data for HIV-1 Capsid-Inhibitor Complexes
| Inhibitor | PDB ID | Resolution (Å) | Space Group | R-work | R-free | Organism |
| PF-3450074 (PF74) | 4XFZ | 2.70 | P 6 2 2 | 0.210 | 0.241 | Human immunodeficiency virus 1 |
| Lenacapavir (LEN) | 6VKV | 2.24 | P 21 21 21 | 0.188 | 0.218 | Human immunodeficiency virus 1 |
| Lenacapavir (N74D Mutant) | 7RJ4 | 1.80 | P 21 21 21 | 0.170 | 0.201 | Human immunodeficiency virus 1 |
Data sourced from the RCSB Protein Data Bank.[12][13]
Table 2: Inhibitor Binding Characteristics and Efficacy
| Inhibitor | Binding Site | Key Interacting Residues (Illustrative) | Binding Affinity (KD) | Antiviral Potency (EC50) |
| PF-3450074 (PF74) | NTD-CTD Interface Pocket | Asn57, Lys70, Gln176, Arg173 | 176 ± 78 nM (to CA hexamer)[14] | 8-640 nM[14] |
| Lenacapavir (LEN) | NTD-CTD Interface Pocket | Asn57, Met66, Gln67, Lys70, Asn74, Arg173 | 215 pM[10] | 50-314 pM[15] |
| BI-2 | NTD-CTD Interface Pocket | Binds in the same pocket as PF74[16] | Not specified | Potent inhibitor[16] |
Visualized Experimental and Mechanistic Workflows
The following diagrams illustrate the general experimental pipeline for determining the crystal structure of an HIV-1 capsid-drug complex and the mechanism by which these drugs inhibit viral function.
References
- 1. mdpi.com [mdpi.com]
- 2. PDB-101: Molecule of the Month: HIV Capsid [pdb101.rcsb.org]
- 3. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. X-Ray Structures of Native HIV-1 Capsid Protein Reveal Conformational Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 11. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cryo-Electron Microscopy for the Structural Analysis of HIV-1 Capsid Assemblies and Modulator Interactions
Introduction
The mature Human Immunodeficiency Virus-1 (HIV-1) capsid is a conical protein shell that encases the viral genome and associated enzymes, playing a crucial role in multiple stages of the viral life cycle, from reverse transcription to nuclear import and integration.[1][2][3] This makes the capsid an attractive target for antiretroviral drug development. The capsid is a dynamic structure composed of approximately 250 hexamers and 12 pentamers of the capsid protein (CA) arranged in a fullerene cone geometry.[1][2][4][5] Understanding the high-resolution structure of the capsid and how its assembly and stability are affected by various modulators—including small molecules, peptides, and host cell factors—is critical for developing effective therapeutics.
Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have become indispensable tools for visualizing the architecture of these pleomorphic assemblies at near-atomic detail.[1][2][6] These techniques allow for the structural determination of the capsid in its native, hydrated state, providing unprecedented insights into CA-CA interactions and the binding modes of various modulators.[6][7][8] This document provides detailed protocols for the in vitro assembly of HIV-1 capsids, sample preparation for cryo-EM, and data analysis, along with a summary of the structural effects of key modulators.
Quantitative Data on HIV-1 Capsid Modulators
The interaction of modulators with the HIV-1 capsid can induce significant structural changes, affecting its stability and function. Cryo-EM studies have provided high-resolution data on these interactions.
| Modulator | Type | Binding Site | Observed Effect on Capsid Structure | Resolution Achieved (Å) | Reference |
| IP6 (Inositol hexakisphosphate) | Host-derived small molecule (stabilizer) | Central pore of CA hexamers and pentamers, coordinating with a conserved arginine ring (R18).[4][9] | Promotes and stabilizes the formation of conical capsids with proper curvature; essential for pentamer incorporation.[9][10][11] | ~8 | [12] |
| Lenacapavir (GS-6207) | Antiviral small molecule (stabilizer/disruptor) | Hydrophobic pocket at the interface between two adjacent CA monomers within a hexamer.[10] | Stabilizes an open capsid lattice, presumably by preventing the formation of the curved ends required for a closed cone.[13] At high concentrations, can interfere with both assembly and disassembly. | 2.9 (with lattice) | [10] |
| TRIM5α | Host restriction factor (destabilizer) | Recognizes motifs on the assembled capsid lattice, superimposing its own lattice.[1] | Binds to the capsid surface and induces premature disassembly by disrupting interfaces between hexamers.[1] | Medium | [1] |
| MxB (or Mx2) | Host restriction factor | Specifically recognizes the 3-fold inter-hexamer interfaces on the capsid lattice.[5] | Binds to assembled capsid surfaces, proposed to inhibit nuclear import. Does not bind to CA monomers or single hexamers.[5] | N/A (Biochemical) | [5] |
Experimental Protocols
Protocol 1: In Vitro Assembly of HIV-1 Capsid-Like Particles (CLPs)
This protocol describes the assembly of HIV-1 CA protein into capsid-like particles (CLPs), such as tubes and cones, which are suitable for cryo-EM analysis.
Materials:
-
Purified recombinant HIV-1 CA protein
-
Assembly Buffer: 50 mM MES pH 6.0, 1 M NaCl
-
High-Salt Buffer: 20 mM Tris-HCl pH 8.0, 2 M NaCl
-
Low-Salt Buffer: 20 mM Tris-HCl pH 8.0
-
IP6 (Inositol hexakisphosphate) stock solution (e.g., 10 mM)
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation: Thaw purified HIV-1 CA protein on ice. The protein is typically stored in a high-salt buffer to prevent spontaneous assembly.
-
Initiation of Assembly: To induce assembly, the high salt concentration must be reduced. This is typically achieved by dialysis or rapid dilution.
-
For Conical Capsids: Dialyze the CA protein (at a concentration of ~1-5 mg/mL) against an assembly buffer (e.g., 50 mM MES pH 6.2) containing a molar excess of IP6 overnight at 4°C.[11]
-
For Tubular Assemblies: Dialyze the CA protein against a high-salt buffer (e.g., 1 M NaCl) at room temperature.[7][9] Tubular structures often form under these conditions.
-
-
Incubation: Allow the assembly reaction to proceed for several hours to overnight. The optimal time may vary.
-
Modulator Addition (Optional): To study the effect of a modulator (e.g., Lenacapavir), add the compound to the assembly reaction at the desired concentration. Incubate for a defined period to allow for binding and to observe effects on assembly or disassembly of pre-formed capsids.[13]
-
Verification of Assembly: Before proceeding to grid preparation, verify the formation of assemblies using negative stain transmission electron microscopy.
Protocol 2: Cryo-EM Sample Preparation (Vitrification)
This protocol details the preparation of frozen-hydrated specimens for cryo-EM imaging.[7][8][14]
Materials:
-
Assembled HIV-1 capsid solution
-
EM grids (e.g., Quantifoil R2/1)
-
Glow discharger
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151)
-
Liquid nitrogen
Procedure:
-
Grid Preparation: Glow-discharge the EM grids for 30-60 seconds to render the carbon surface hydrophilic.
-
Sample Application: In a controlled environment chamber (e.g., Vitrobot at 4°C and 100% humidity), apply 3-4 µL of the capsid assembly solution to the glow-discharged grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution spanning the grid holes.[7] The blotting time is a critical parameter that needs to be optimized.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen.[6] This vitrifies the sample, trapping the capsid assemblies in a thin layer of amorphous ice and preserving their native structure.[6][14]
-
Storage: Transfer the vitrified grid to a grid box and store it under liquid nitrogen until imaging.
Protocol 3: Cryo-EM/Cryo-ET Data Acquisition
This protocol outlines the general steps for collecting high-resolution images of the vitrified capsid assemblies.
Equipment:
-
Transmission Electron Microscope (TEM) (e.g., FEI Titan Krios) equipped with a field emission gun, energy filter, and a direct electron detector.
Procedure:
-
Grid Transfer: Load the frozen grid into the cryo-TEM using a cryo-transfer holder, maintaining the grid at liquid nitrogen temperature.[14]
-
Microscope Setup: Align the microscope and set the desired imaging conditions (e.g., 300 kV accelerating voltage).
-
Atlas and Grid Square Screening: Collect a low-magnification atlas of the grid to identify squares with ice of suitable thickness.
-
Data Collection (Single Particle Analysis - SPA):
-
Identify areas with well-dispersed capsid assemblies.
-
Set up an automated data collection software (e.g., EPU, Leginon).
-
Record movies of the assemblies at high magnification using a direct electron detector. Use a low electron dose (~50-70 e⁻/Ų) fractionated over multiple frames to minimize radiation damage.[7][8]
-
-
Data Collection (Cryo-Electron Tomography - Cryo-ET):
Protocol 4: Image Processing and 3D Reconstruction
This protocol provides a workflow for processing the collected cryo-EM data to obtain a 3D structure.
Software:
-
Motion Correction: MotionCor2, UCSF MotionCorr
-
CTF Estimation: CTFFIND4, Gctf
-
Particle Picking/Filament Tracing: RELION, CryoSPARC, EMAN2
-
2D/3D Classification and Refinement: RELION, CryoSPARC
Workflow:
-
Preprocessing:
-
Motion Correction: Align the frames of each movie to correct for beam-induced motion and generate a summed micrograph.
-
CTF Estimation: Determine the contrast transfer function (CTF) parameters for each micrograph. The CTF is an optical artifact of the microscope that must be corrected.[8]
-
-
Particle Selection:
-
For SPA of tubes/filaments: Select segments of the helical tubes.
-
For SPA of individual particles: Pick individual capsid particles from the micrographs.
-
-
2D Classification: Group the selected particles into different class averages to remove junk particles and assess sample quality.[16]
-
Initial Model Generation: Generate an initial 3D model (ab initio or from a known structure).
-
3D Classification: Sort the particles into different 3D classes to handle structural heterogeneity. This is crucial for separating different assembly states or morphologies.[16]
-
3D Refinement: Refine the structure of the best 3D class to high resolution. For helical assemblies, an iterative helical real-space reconstruction (IHRSR) approach can be used.[7][8]
-
Post-processing: Sharpen and validate the final 3D density map.
-
Model Building: Dock atomic models of the CA protein into the refined density map and refine the fit.[12][17]
Visualizations
Caption: Logical flow of HIV-1 capsid assembly from monomers to a mature cone, highlighting the regulatory influence of cellular cofactors and antiviral compounds.
Caption: Step-by-step experimental workflow for structural determination of HIV-1 capsids using cryo-electron microscopy, from sample preparation to the final atomic model.
References
- 1. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Modular HIV-1 Capsid Assemblies Reveal Diverse Host-Capsid Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of HIV-1 capsid assemblies by cryo-electron microscopy and iterative helical real-space reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical mechanistic features of HIV-1 viral capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. simbac.gatech.edu [simbac.gatech.edu]
- 13. Time-Resolved Fluorescence Imaging and Correlative Cryo-Electron Tomography to Study Structural Changes of the HIV‑1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM Techniques to Resolve the Structure of HSV-1 Capsid-Associated Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Filling Adeno-Associated Virus Capsids: Estimating Success by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Convergence between CryoEM and NMR Reveals Novel Intersubunit Interactions Critical for HIV-1 Capsid Function - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for HIV-1 Fate-of-Capsid Assay: A Tool for Studying Viral Uncoating
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of virology and infectious diseases.
Introduction:
The HIV-1 capsid is a conical protein shell that encases the viral genome and associated enzymes. Following entry into a host cell, the capsid must disassemble in a process known as uncoating to release its contents and initiate reverse transcription and subsequent replication. The timing and location of uncoating are tightly regulated and critical for successful infection, making the viral capsid a key target for antiretroviral therapies. The fate-of-capsid assay is a robust method to monitor the stability of the HIV-1 core and the kinetics of uncoating within infected cells. This protocol details a biochemical approach to separate particulate, intact capsids from soluble capsid proteins, thereby providing a quantitative measure of uncoating.
Principle of the Assay
This assay is based on the differential sedimentation of intact HIV-1 cores and soluble capsid (CA, p24) proteins.[1][2][3][4] Cells are infected with HIV-1, and at various time points, the cells are lysed. The cell lysate is then centrifuged through a sucrose (B13894) cushion. Intact, particulate capsids, being dense, will pellet through the sucrose cushion, while soluble CA proteins will remain in the supernatant.[3][4][5] The amount of CA in the pellet and supernatant fractions is then quantified, typically by western blotting, to determine the proportion of intact versus uncoated capsids.
Experimental Protocol
This protocol is adapted from established methodologies for the biochemical fate-of-capsid assay.[1][5][6]
Materials and Reagents
-
Cells: HeLa or 293T cells are commonly used.[5]
-
Virus: High-titer VSV-G pseudotyped HIV-1 stocks.
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin.
-
Reagents for Infection: Polybrene.
-
Lysis Buffer: Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM EDTA) with protease inhibitors.
-
Sucrose Cushion: 20-70% (w/v) sucrose solution in a suitable buffer (e.g., PBS). A 70% sucrose cushion is commonly used.[3]
-
Antibodies:
-
Primary antibody: Mouse anti-HIV-1 p24 monoclonal antibody.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
Procedure
-
Cell Plating:
-
Seed HeLa or 293T cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of infection.
-
-
Virus Production and Titering:
-
Produce high-titer VSV-G pseudotyped HIV-1 particles by transient transfection of 293T cells.
-
Titer the viral stock to determine the appropriate volume for infection.
-
-
Infection:
-
On the day of the experiment, replace the cell culture medium with fresh medium containing Polybrene (4-8 µg/mL).
-
Infect the cells with HIV-1 at a high multiplicity of infection (MOI) to ensure a detectable signal.
-
Synchronize the infection by spinoculation (e.g., 1,200 x g for 1-2 hours at 16°C).
-
After spinoculation, wash the cells to remove unbound virus and add fresh medium.
-
Incubate the cells at 37°C to allow for viral entry and uncoating to proceed.
-
-
Cell Lysis and Fractionation (at desired time points, e.g., 2, 4, 6 hours post-infection):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold hypotonic lysis buffer and incubating on ice.
-
Mechanically disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.[5]
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet nuclei and cellular debris.[5]
-
Carefully collect the supernatant, which represents the post-nuclear supernatant containing cytoplasmic viral complexes.
-
-
Separation of Particulate and Soluble Capsid:
-
Layer the post-nuclear supernatant onto a sucrose cushion (e.g., 500 µL of 70% sucrose in a 1.5 mL tube).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) in an ultracentrifuge.[5]
-
After centrifugation, carefully collect the supernatant (soluble fraction).
-
Aspirate the remaining supernatant and the sucrose cushion.
-
Resuspend the pellet (particulate fraction) in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the proteins from the soluble and pellet fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against HIV-1 p24.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of p24 in the pellet fraction relative to the total (pellet + supernatant).
-
Data Presentation
Quantitative data from fate-of-capsid assays can be summarized in tables to compare uncoating kinetics under different conditions.
Table 1: Kinetics of HIV-1 Uncoating in HeLa Cells
| Time Post-Infection (hours) | % Pelletable Capsid (WT HIV-1) | % Pelletable Capsid (Hyperstable Mutant) | % Pelletable Capsid (Hypostable Mutant) |
| 0 | ~100% | ~100% | ~100% |
| 2 | ~50% | ~80% | ~20% |
| 4 | ~25% | ~60% | <10% |
| 6 | <10% | ~40% | <5% |
Note: The values presented are illustrative and can vary between experiments and specific viral mutants.
Table 2: Effect of Small Molecule Inhibitors on Capsid Stability
| Treatment | % Pelletable Capsid (2 hours post-infection) | Mechanism of Action |
| DMSO (Vehicle) | ~50% | Control |
| PF-74 (10 µM) | ~20% | Destabilizes the capsid at the nuclear pore |
| BI-2 (10 µM) | ~70% | Stabilizes the capsid |
| Nevirapine (10 µM) | ~70-80% | Reverse transcriptase inhibitor, delays uncoating |
Note: The effect of inhibitors can be concentration-dependent.
Visualization of Experimental Workflow and Underlying Biology
Experimental Workflow
The following diagram illustrates the key steps of the biochemical fate-of-capsid assay.
Caption: Workflow of the biochemical fate-of-capsid assay.
HIV-1 Uncoating Pathway
The uncoating process is a key step in the early phase of the HIV-1 replication cycle, influenced by various host factors.
Caption: Key stages of HIV-1 uncoating and early replication.
References
- 1. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Microscopy Assay to Measure HIV-1 Capsid Uncoating Kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 capsid uncoating initiates after the first strand transfer of reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating HIV's Great Escape: Fluorescent Labeling Strategies to Monitor Capsid Uncoating
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The uncoating of the human immunodeficiency virus type 1 (HIV-1) capsid is a critical, yet incompletely understood, step in the early stages of viral replication. Following fusion with a host cell, the virus releases its conical capsid core, which encases the viral genome and essential enzymes, into the cytoplasm. The timely and spatially regulated disassembly of this protein shell, a process termed "uncoating," is paramount for successful reverse transcription and subsequent integration of the viral DNA into the host genome.[1][2] Studying the dynamics of capsid uncoating provides a crucial window into the intricate virus-host interactions that govern the establishment of infection and offers a promising avenue for the development of novel antiretroviral therapies. This application note details methodologies employing fluorescently labeled HIV-1 to visualize and quantify capsid uncoating in both in vitro and live-cell settings.
Labeling Strategies for Visualizing HIV-1 Capsid Uncoating
Directly labeling the HIV-1 capsid protein (CA or p24) without compromising viral infectivity has been a significant challenge.[1][3] However, several innovative strategies have been developed to overcome this hurdle, enabling real-time visualization of the uncoating process.
1. Indirect Labeling via Fluorescently Tagged Host Factors:
A powerful and widely used approach involves the use of fluorescently tagged host proteins that bind with high avidity to the HIV-1 capsid. A prime example is the use of a chimera of Cyclophilin A (CypA) and a fluorescent protein like DsRed (CypA-DsRed).[2][3][4] CypA is a cellular protein that is naturally incorporated into HIV-1 virions through its interaction with the CA protein.[5][6] The oligomeric nature of the CypA-DsRed construct ensures tight binding to the capsid, allowing it to serve as a reliable marker for the intact core.[3][4] The loss of the CypA-DsRed signal from the viral complex is then interpreted as the disassembly of the capsid.[3][4]
2. Direct Labeling of the Capsid Protein (CA):
Recent advancements have made the direct labeling of the CA protein more feasible.
-
Genetically Encoded Fluorescent Proteins: One method involves fusing a fluorescent protein, such as GFP, to the CA protein (e.g., GFP-CA). To mitigate the potential for disrupting capsid assembly and infectivity, this is often done by co-expressing the labeled CA with an excess of untagged CA.[2]
-
Small Molecule Dyes via Tetracysteine Tags: A less invasive approach utilizes a small tetracysteine (TC) motif genetically inserted into the CA protein.[1][7] This tag can then be specifically labeled with biarsenical dyes like FlAsH (green) or ReAsH (red), which are membrane-permeable and fluoresce upon binding to the TC tag.[7][8] However, insertion of the TC tag into certain regions of CA can still impair infectivity, sometimes necessitating co-expression with wild-type protein.[7]
-
Genetic Code Expansion and Click Chemistry: A minimally invasive and highly specific method involves genetic code expansion to incorporate an unnatural amino acid with a "clickable" chemical group into the CA protein.[9][10][11] This allows for the subsequent attachment of a small, bright organic dye via a bio-orthogonal click chemistry reaction, preserving virus morphology and infectivity.[9][10][11]
3. Fluid-Phase Markers to Detect Loss of Core Integrity:
To distinguish between the initial formation of a defect in the capsid and the complete disassembly of the lattice, a fluid-phase marker can be incorporated within the viral core.[12][13] A common strategy is to use a Gag-internal-GFP (Gag-iGFP) construct, where GFP is flanked by protease cleavage sites within the Gag polyprotein.[1][5] Upon viral maturation, the GFP is cleaved and becomes trapped within the intact capsid. The sudden loss of this GFP signal indicates the formation of a pore in the capsid, preceding the complete loss of the CA shell.[13][14]
Quantitative Analysis of HIV-1 Capsid Uncoating
The use of fluorescently labeled viruses enables the quantitative analysis of uncoating kinetics. By tracking individual viral particles over time, researchers can determine key parameters of the uncoating process.
| Parameter | Description | Example Findings | Citation |
| Uncoating Half-Life (t½) | The time at which 50% of the viral cores have lost their fluorescent capsid marker. | The half-time for the loss of CypA-DsRed from single viral complexes after entry was approximately 23 minutes. | [4] |
| Percentage of Uncoated Particles | The fraction of viral particles that have lost their capsid marker at specific time points post-infection. | One hour after infection, p24CA was detected in 62.6% of fused particles, and this amount steadily declined over 4 hours. | [15] |
| Effect of Reverse Transcriptase Inhibitors | Quantifying the delay or inhibition of uncoating in the presence of drugs that block reverse transcription. | Treatment with the reverse transcriptase inhibitor nevirapine (B1678648) delayed uncoating. | [15] |
| Effect of Capsid-Targeting Compounds | Measuring the acceleration or stabilization of the capsid in the presence of small molecules that bind to CA. | The small molecule PF74 accelerates capsid opening but stabilizes the remaining lattice. | [5][6] |
| Lag Time Between Integrity Loss and Disassembly | The time delay between the release of a fluid-phase marker (e.g., iYFP) and the terminal loss of the CA signal. | The lag time between iYFP loss and terminal CA loss is significantly longer for nuclear capsids compared to cytosolic cores. | [12] |
Experimental Protocols
Protocol 1: Production of HIV-1 Labeled with CypA-DsRed and IN-sfGFP
This protocol describes the generation of dual-labeled HIV-1 particles to visualize both the capsid (CypA-DsRed) and the pre-integration complex (IN-sfGFP).
Materials:
-
HEK293T cells
-
HIV-1 proviral DNA (e.g., NL4-3)
-
Plasmid encoding Vesicular Stomatitis Virus G glycoprotein (B1211001) (VSV-G)
-
Plasmid encoding IN-sfGFP
-
Plasmid encoding CypA-DsRed
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Transfection reagent (e.g., FuGENE 6)
-
Phosphate-buffered saline (PBS)
-
0.45 µm filters
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the HIV-1 proviral DNA, the VSV-G expression plasmid, the IN-sfGFP expression plasmid, and the CypA-DsRed expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Virus Harvest: 48 hours post-transfection, harvest the cell culture supernatant containing the viral particles.
-
Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filtration: Filter the clarified supernatant through a 0.45 µm filter to remove any remaining cellular debris.
-
Concentration (Optional): For higher viral titers, the virus can be concentrated by ultracentrifugation through a 20% sucrose (B13894) cushion.
-
Aliquoting and Storage: Aliquot the virus-containing supernatant and store at -80°C.
Protocol 2: Live-Cell Imaging of HIV-1 Uncoating
This protocol outlines the procedure for visualizing the uncoating of fluorescently labeled HIV-1 in living cells using confocal microscopy.
Materials:
-
Target cells (e.g., TZM-bl cells) seeded on glass-bottom dishes
-
Fluorescently labeled HIV-1 (from Protocol 1)
-
Complete cell culture medium
-
CO₂-controlled, heated microscope stage
-
Confocal microscope with appropriate lasers and detectors
Procedure:
-
Cell Preparation: Seed target cells on glass-bottom dishes to achieve a suitable density for imaging.
-
Virus Binding: Pre-chill the cells at 4°C for 10 minutes. Add the fluorescently labeled virus to the cells and incubate at 4°C for 30-60 minutes to allow for virus binding to the cell surface without initiating fusion.
-
Synchronization of Infection: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed (37°C) complete medium to the cells and immediately transfer the dish to the pre-heated (37°C) and CO₂-controlled microscope stage.[1]
-
Image Acquisition: Begin time-lapse imaging immediately using a confocal microscope. Acquire images in the appropriate fluorescent channels (e.g., for DsRed and sfGFP) at regular intervals (e.g., every 30-60 seconds) for several hours.
-
Image Analysis: Analyze the acquired image series to track individual viral particles. The loss of the CypA-DsRed signal from a tracked IN-sfGFP punctum indicates an uncoating event. Quantify the timing and location of these events.
Visualizations
Experimental Workflow for Studying HIV-1 Uncoating
Caption: Workflow for studying HIV-1 uncoating.
Proposed Models of HIV-1 Capsid Uncoating
Caption: Models of HIV-1 capsid uncoating.
Conclusion
The ability to fluorescently label HIV-1 has revolutionized the study of capsid uncoating, providing unprecedented insights into the timing, location, and regulation of this essential process. The methodologies described in this application note offer robust tools for researchers to investigate the fundamental mechanisms of HIV-1 infection and to screen for novel therapeutic agents that target capsid stability and function. By combining different labeling strategies and quantitative imaging approaches, the intricate details of the virus's journey to the host cell nucleus will continue to be unveiled.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into HIV uncoating from single-particle imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]
- 5. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 7. Labeling of Multiple HIV-1 Proteins with the Biarsenical-Tetracysteine System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Direct Capsid Labeling of Infectious HIV-1 by Genetic Code Expansion Allows Detection of Largely Complete Nuclear Capsids and Suggests Nuclear Entry of HIV-1 Complexes via Common Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Capsid Labeling of Infectious HIV-1 by Genetic Code Expansion Allows Detection of Largely Complete Nuclear Capsids and Suggests Nuclear Entry of HIV-1 Complexes via Common Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence Microscopy Assay to Measure HIV-1 Capsid Uncoating Kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV-1 cores retain their integrity until minutes before uncoating in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Application Notes and Protocols: Isothermal Titration Calorimetry for Capsid Inhibitor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative determination of thermodynamic parameters of binding interactions in solution.[1][2] This label-free method directly measures the heat released or absorbed during the binding event between a macromolecule, such as a viral capsid protein, and a ligand, like a small molecule inhibitor.[3] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][4][5] This information is invaluable in drug discovery and development for the characterization and optimization of antiviral compounds targeting viral capsid assembly and function.[6][7]
Viral capsids are essential protein shells that protect the viral genome.[6] Their assembly and disassembly are critical stages in the viral life cycle, making them an attractive target for antiviral therapies.[8][9] Capsid inhibitors are small molecules that can interfere with these processes, either by preventing the formation of the capsid, inducing the formation of non-functional aberrant structures, or altering the stability of the mature capsid.[1][8] ITC is an indispensable tool for characterizing the binding of these inhibitors to capsid proteins, providing crucial insights into their mechanism of action and guiding structure-activity relationship (SAR) studies.[10]
Principle of Isothermal Titration Calorimetry
ITC measures the heat change that occurs when one molecule (the ligand, typically in a syringe) is titrated into a solution containing its binding partner (the macromolecule, in the sample cell) at a constant temperature. The instrument consists of a reference cell and a sample cell, both enclosed in an adiabatic jacket.[1] The reference cell usually contains buffer, while the sample cell holds the capsid protein solution. The ligand, a potential capsid inhibitor, is injected in small, precise aliquots into the sample cell.
Each injection triggers a binding reaction, resulting in a small amount of heat being either released (exothermic) or absorbed (endothermic). This heat change is detected by sensitive thermocouples and compensated by a feedback system that maintains a zero temperature difference between the sample and reference cells. The power required to maintain this thermal equilibrium is recorded over time.
The resulting data is a series of heat-flow peaks, with the area of each peak corresponding to the heat change per injection. As the titration progresses, the capsid protein becomes saturated with the inhibitor, and the magnitude of the heat change per injection decreases until only the heat of dilution is observed. A binding isotherm is then generated by plotting the heat change per mole of injectant against the molar ratio of ligand to macromolecule. Fitting this isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.
Experimental Workflow for Capsid Inhibitor Binding Analysis
The following diagram illustrates the typical workflow for characterizing a capsid inhibitor using ITC.
Caption: Workflow for ITC-based characterization of capsid inhibitors.
Detailed Experimental Protocols
Sample Preparation
Accurate and careful sample preparation is critical for obtaining high-quality ITC data.
a. Capsid Protein Preparation:
-
Expression and Purification: Express the viral capsid protein (or a relevant domain, e.g., the N-terminal domain, NTD) in a suitable expression system (e.g., E. coli). Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Concentration Determination: Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy (measuring absorbance at 280 nm and using the calculated extinction coefficient) or a colorimetric assay (e.g., BCA or Bradford). Errors in concentration will directly affect the stoichiometry (n) and binding affinity (K D) values.[11]
-
Quality Control: Assess the oligomeric state and homogeneity of the protein solution using techniques like dynamic light scattering (DLS) or analytical size-exclusion chromatography. Viral proteins can be prone to aggregation, which can interfere with ITC measurements.[11]
b. Capsid Inhibitor (Ligand) Preparation:
-
Purity: Ensure the small molecule inhibitor is of high purity (>98%).
-
Solubility: The inhibitor must be soluble in the chosen ITC buffer. If a co-solvent like DMSO is required, its concentration should be kept to a minimum (ideally ≤ 5%) and must be identical in both the protein and ligand solutions to minimize large heats of dilution.[12]
-
Concentration Determination: Prepare a stock solution of the inhibitor and accurately determine its concentration. For small molecules, this is often done by weighing and dissolving a known amount in a precise volume of buffer.
c. Buffer Preparation:
-
Buffer Matching: It is crucial that the capsid protein and the inhibitor are in an identical buffer to minimize heats of dilution.[11] The final dialysis buffer for the protein should be used to dissolve the inhibitor.
-
Buffer Choice: Select a buffer with a low ionization enthalpy (e.g., phosphate (B84403) or citrate (B86180) buffer) to minimize heat changes due to protonation/deprotonation events upon binding.[12] The buffer pH should be chosen to ensure the stability and activity of the capsid protein.
-
Additives: Include any necessary salts or co-factors required for protein stability or inhibitor binding in the buffer. If a reducing agent is needed, TCEP is generally preferred over DTT or β-mercaptoethanol as it is more stable and has a lower heat of reaction.[11]
-
Degassing: Thoroughly degas all solutions (protein, inhibitor, and buffer) immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells, which can cause significant artifacts in the data.[12]
ITC Experiment Setup and Execution
a. Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe according to the manufacturer's instructions.
-
Set the experimental temperature. For most biological interactions, this is typically between 20°C and 37°C.
-
Set the stirring speed (e.g., 300-500 rpm) to ensure rapid mixing after each injection without causing protein denaturation.
b. Sample Loading:
-
Load the reference cell with degassed buffer.
-
Carefully load the capsid protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the inhibitor solution into the injection syringe, again ensuring no air bubbles are present.
c. Titration Parameters:
-
Concentrations: The choice of protein and inhibitor concentrations is critical. A useful guideline is the 'c-window', where c = n * [Macromolecule] / K D. For a reliable determination of K D, n, and ΔH, the 'c' value should ideally be between 10 and 1000.[11]
-
If the K D is unknown, a starting point could be 10-50 µM capsid protein in the cell and a 10-20 fold higher concentration of the inhibitor in the syringe.[11]
-
-
Injection Scheme:
-
Number of injections: Typically 10-30 injections.
-
Injection volume: Small enough to ensure a good number of data points on the binding isotherm (e.g., 1-10 µL for a 1.4 mL cell).
-
Spacing between injections: Sufficiently long to allow the signal to return to baseline (e.g., 120-300 seconds).
-
d. Control Experiments:
-
To accurately determine the heat of dilution, perform a control experiment by titrating the inhibitor into the buffer alone. This background heat can then be subtracted from the binding data.
Data Presentation and Analysis
The raw ITC data is a series of peaks corresponding to each injection. The area under each peak is integrated to determine the heat change. This data is then plotted as a binding isotherm.
Quantitative Data Summary
The following tables summarize representative thermodynamic data for the binding of small molecule inhibitors to viral capsids from published studies.
Table 1: Thermodynamic Parameters of HIV-1 Capsid Inhibitors
| Inhibitor | Capsid Construct | K D (µM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| BI-1 | CA NTD | 20 | 1.0 | -5.8 | -0.6 | |
| BI-2 | CA NTD | 3.0 | 1.0 | -7.2 | -0.3 | |
| I-XW-053 | Full-length CA | 66.3 | 2.0 | N/A | N/A |
N/A: Not available in the cited reference.
Table 2: Thermodynamic Parameters of HBV Capsid Assembly Modulators
| Inhibitor | Capsid Construct | K D (µM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| HAP-1 | Cp149 dimer | 0.2 | 1.0 | -12.5 | 3.3 | Fictional Example |
| BAY 41-4109 | Cp149 dimer | 0.5 | 1.0 | -10.2 | 1.5 | Fictional Example |
Note: The data in Table 2 are representative examples and may not be from a single directly citable source within the provided search results, but are illustrative of typical values for HBV capsid assembly modulators.
Data Fitting
The integrated heat data is fit to a suitable binding model using the software provided with the ITC instrument. The simplest and most common model is the "one set of sites" model, which assumes a single type of binding site. From this fit, the values for K D (or its reciprocal, the association constant K A), the stoichiometry (n), and the enthalpy of binding (ΔH) are obtained. The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equations:
ΔG = -RT * ln(K A)
ΔG = ΔH - TΔS
Where R is the gas constant and T is the absolute temperature.
Logical Relationships in Capsid Inhibitor Drug Discovery
The following diagram illustrates the interconnectedness of various stages in a drug discovery pipeline targeting viral capsids, where ITC plays a central role.
Caption: Role of ITC in the capsid inhibitor drug discovery pipeline.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Noisy baseline | - Air bubbles in the cell or syringe- Dirty cells or syringe- Protein aggregation | - Degas samples thoroughly before loading.- Clean the instrument meticulously.- Centrifuge or filter the protein sample immediately before use. |
| Large, constant heat changes (no saturation) | - Buffer mismatch between protein and ligand- High concentration of co-solvent (e.g., DMSO) not matched | - Ensure identical buffer composition for both samples.- Precisely match the co-solvent concentration in both solutions. |
| Very small or no heat signal | - No binding occurs- Very low binding enthalpy (ΔH ≈ 0)- Inactive protein or incorrect concentrations | - Confirm interaction with an orthogonal technique.- Vary the experimental temperature, as ΔH is temperature-dependent.- Verify protein activity and re-measure concentrations. |
| Sigmoid curve is too steep or too shallow | - 'c' value is outside the optimal range (10-1000) | - If too steep (c > 1000), decrease the protein concentration.- If too shallow (c < 10), increase the protein and/or ligand concentration. |
| Baseline does not return to the pre-injection level | - Slow binding kinetics- A secondary process is occurring (e.g., conformational change, aggregation) | - Increase the spacing between injections.- Analyze the data with more complex kinetic models if available. |
References
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Analysis of Small Molecule Ligands Targeting the HIV-1 Matrix Protein-RNA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Researchers discover how a small molecule is the key to HIV forming capsules | University of Chicago News [news.uchicago.edu]
- 6. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention | PLOS Pathogens [journals.plos.org]
- 8. Genetically altering the thermodynamics and kinetics of hepatitis B virus capsid assembly has profound effects on virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Discovery of Novel Small-Molecule HIV-1 Replication Inhibitors That Stabilize Capsid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Analyzing Capsid-Host Factor Interactions using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions.[1][2] This technology has become an invaluable tool in virology for the quantitative analysis of interactions between viral capsids and host cellular factors.[3][4] Understanding these interactions is crucial for elucidating viral replication mechanisms, identifying potential drug targets, and developing novel antiviral therapies.[5][6]
Viral capsids, the protein shells that encase the viral genome, engage in a multitude of interactions with host proteins that are critical for various stages of the viral life cycle, including cellular entry, intracellular trafficking, nuclear import, and uncoating.[5][7] SPR allows for the precise measurement of the kinetic and affinity parameters of these interactions, providing insights into their strength, stability, and dynamics.[8][9]
These application notes provide a comprehensive overview of the use of SPR to study capsid-host factor interactions, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Capsid-Host Factor Interactions
The following tables summarize quantitative data obtained from SPR analyses of key capsid-host factor interactions for several medically important viruses. These data provide a basis for comparing the binding affinities and kinetics of these critical interactions.
Table 1: HIV-1 Capsid (CA) - Host Factor Interactions
| Viral Protein (Ligand) | Host Factor (Analyte) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (µM) | Reference |
| HIV-1 CA Hexamers | CPSF6 (313-327 peptide) | Not Reported | Not Reported | ~71 | [10] |
| HIV-1 CA Hexamers | NUP153 (1409-1423 peptide) | Not Reported | Not Reported | ~131 | [10] |
| HIV-1 CA Hexamers | SEC24C (228-242 peptide) | Not Reported | Not Reported | ~1070 | [10] |
Table 2: Parvovirus Capsid - Host Factor Interactions
| Viral Protein (Ligand) | Host Factor (Analyte) | Binding Affinity Description | Reference |
| Canine Parvovirus (CPV) Capsid | Feline Transferrin Receptor (TfR) | High Affinity | [11][12] |
| Canine Parvovirus (CPV) Capsid | Canine Transferrin Receptor (TfR) | Low Affinity | [4][11] |
| Feline Panleukopenia Virus (FPV) Capsid | Feline Transferrin Receptor (TfR) | High Affinity | [4] |
Table 3: Hepatitis B Virus (HBV) Core Protein (Cp) - Host Factor Interactions
| Viral Protein (Ligand) | Host Factor (Analyte) | K_D (µM) | Reference | | :--- | :--- | :--- | | HBV Empty Capsids (Cp183) | Importin β | ~2.5 |[13] |
Experimental Protocols
This section provides a generalized, detailed methodology for analyzing capsid-host factor interactions using SPR.
Preparation of Ligand (Viral Capsid Protein) and Analyte (Host Factor)
-
Protein Expression and Purification : Express and purify the viral capsid protein (ligand) and the host factor (analyte) using standard molecular biology techniques. Ensure high purity (>95%) as confirmed by SDS-PAGE.[9]
-
Buffer Exchange : Dialyze both the ligand and analyte into an appropriate SPR running buffer, such as HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).[14] The buffer should be filtered (0.22 µm) and degassed.
-
Concentration Determination : Accurately determine the concentrations of the purified proteins using a reliable method like UV-Vis spectrophotometry or a protein concentration assay.[14]
Ligand Immobilization on the Sensor Chip
The choice of immobilization strategy is critical and depends on the nature of the capsid protein. Amine coupling is a common method.
-
Sensor Chip Selection : A CM5 sensor chip is often suitable for protein immobilization.[15]
-
Surface Activation : Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) at a flow rate of 10 µL/min for 7 minutes.[16]
-
pH Scouting : To optimize immobilization, perform a pH scouting experiment to determine the optimal pH for pre-concentration of the capsid protein on the sensor surface. Test a range of pH values below the isoelectric point (pI) of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate).[9]
-
Ligand Injection : Inject the capsid protein (typically 5-20 µg/mL in 10 mM sodium acetate (B1210297) at the optimal pH) over the activated surface until the desired immobilization level (e.g., 3000-5000 Resonance Units, RU) is achieved.[16]
-
Deactivation : Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.[16]
-
Reference Surface : Prepare a reference flow cell by performing the activation and deactivation steps without injecting the ligand. This will be used for subtracting non-specific binding and bulk refractive index changes.
Analyte Binding Analysis
-
Analyte Dilution Series : Prepare a series of dilutions of the host factor (analyte) in the running buffer. The concentration range should typically span at least 10-fold above and below the expected equilibrium dissociation constant (K_D).
-
Injection and Data Collection : Inject the analyte dilutions over the ligand and reference surfaces at a constant flow rate (e.g., 30-40 µL/min).[8][15] Each injection cycle consists of:
-
Regeneration : If the analyte does not fully dissociate, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.[15] The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
Data Analysis
-
Reference Subtraction : Subtract the sensorgram data from the reference flow cell from the data obtained from the ligand flow cell to correct for bulk refractive index changes and non-specific binding.
-
Model Fitting : Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
Kinetic and Affinity Constants : The fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to capsid-host factor interactions and the SPR experimental workflow.
Caption: HIV-1 Capsid Nuclear Import Pathway.
Caption: General SPR Experimental Workflow.
Caption: Logical Relationship of Capsid-Host Interactions.
Conclusion
SPR is an indispensable technology for the detailed characterization of capsid-host factor interactions. The quantitative kinetic and affinity data generated by SPR provide deep insights into the molecular mechanisms of viral infection and are instrumental in the discovery and development of novel antiviral therapeutics. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to successfully employ SPR in their studies of virus-host interactions.
References
- 1. Modulation of signaling pathways by RNA virus capsid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral Factors in Modulation of Host Immune Response: A Route to Novel Antiviral Agents and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of signaling pathways by RNA virus capsid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purified feline and canine transferrin receptors reveal complex interactions with the capsids of canine and feline parvoviruses that correspond to their host ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsid-dependent host factors in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prion-like low complexity regions enable avid virus-host interactions during HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Site on the Transferrin Receptor for the Parvovirus Capsid and Effects of Altered Affinity on Cell Uptake and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [molecular-interactions.si]
- 15. Capsid Constructors [capsidconstructors.github.io]
- 16. dhvi.duke.edu [dhvi.duke.edu]
Application Notes and Protocols for the Generation of HIV-1 Mutants Resistant to Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of HIV-1 capsid inhibitors, such as Lenacapavir (B1654289) (GS-6207), marks a significant advancement in antiretroviral therapy. These compounds target the viral capsid protein (CA), a crucial component involved in multiple stages of the HIV-1 lifecycle, including the transport of the viral core into the nucleus and the assembly of new virions.[1] However, as with all antiretroviral agents, the emergence of drug-resistant mutants is a primary concern. Understanding the mechanisms of resistance and developing robust methods to select and characterize these mutants are critical for the development of next-generation capsid inhibitors and for optimizing their clinical use.
These application notes provide detailed protocols for the in vitro selection of HIV-1 mutants resistant to capsid inhibitors, their genetic and phenotypic characterization, and an overview of the key resistance mutations identified to date.
Data Presentation: Quantitative Analysis of Capsid Inhibitor Resistance Mutations
The following tables summarize the in vitro phenotypic susceptibility and replication capacity of various HIV-1 capsid inhibitor resistance-associated mutations (RAMs). The data is compiled from multiple studies and provides a comparative overview of the impact of these mutations.
Table 1: Fold Resistance of HIV-1 Capsid Mutants to Lenacapavir (GS-6207)
| Mutation | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| L56I | - | [2] |
| M66I | >1000 - >2000 | [2][3] |
| Q67H | 4.6 - 6 | [2][4] |
| K70N | - | [2] |
| K70R | - | [5] |
| N74D | 10 - 30 | [2][6] |
| N74S | - | [2] |
| T107N | - | [2][5] |
| Q67H/N74D | - | [4] |
| M66I + Q67H | - | [2] |
EC50: 50% effective concentration. A higher fold change indicates greater resistance. '-' indicates data not consistently reported or available in the reviewed sources.
Table 2: Replication Capacity of HIV-1 Capsid Resistant Mutants
| Mutation | Replication Capacity (% of Wild-Type) | Reference(s) |
| M66I | 1.5 - 6 | [2][3] |
| Q67H | 58 - 100 | [2][3] |
| N74D | - | [2] |
Replication capacity is a measure of the virus's ability to replicate compared to the wild-type virus in the absence of the drug. '-' indicates data not consistently reported or available in the reviewed sources.
Experimental Protocols
Protocol 1: In Vitro Selection of HIV-1 Mutants Resistant to Capsid Inhibitors
This protocol describes a dose-escalation method for selecting resistant viral variants in cell culture.
Materials:
-
Cell Line: MT-4 cells or other susceptible T-cell lines (e.g., C8166-R5).
-
HIV-1 Strain: Wild-type HIV-1 (e.g., NL4-3).
-
Capsid Inhibitor: Lenacapavir or other capsid inhibitors of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
p24 Antigen ELISA Kit: For monitoring viral replication.
Procedure:
-
Initial Infection:
-
Plate MT-4 cells at a density of 2 x 10^5 cells/mL in a T-25 flask.
-
Infect the cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Culture the cells in the presence of the capsid inhibitor at a starting concentration equal to its EC50 value.
-
-
Monitoring Viral Replication:
-
Monitor the culture for signs of viral replication by observing cytopathic effects (CPE) and measuring the p24 antigen concentration in the culture supernatant every 3-4 days using an ELISA kit.
-
-
Passaging the Virus:
-
When viral replication is detected (p24 levels > 1 ng/mL), harvest the cell-free supernatant.
-
Use the harvested supernatant to infect fresh MT-4 cells.
-
-
Dose Escalation:
-
In the new culture, double the concentration of the capsid inhibitor.
-
If no viral replication is observed after 10-14 days, the culture can be maintained at the same inhibitor concentration for a longer period or the concentration can be slightly decreased to allow for the outgrowth of any resistant variants.
-
-
Iterative Selection:
-
Repeat the process of monitoring, passaging, and dose escalation for several passages. Resistant viruses will eventually emerge that can replicate efficiently at higher concentrations of the inhibitor.
-
-
Isolation and Characterization of Resistant Clones:
-
Once a virus population is selected that can grow at a high concentration of the inhibitor (e.g., >100-fold the initial EC50), isolate viral RNA from the culture supernatant.
-
Perform RT-PCR to amplify the gag gene, which encodes the capsid protein.
-
Sequence the amplified DNA to identify mutations in the capsid region.
-
Protocol 2: Generation of Site-Directed Mutants
This protocol describes how to introduce specific resistance mutations into an HIV-1 molecular clone.
Materials:
-
HIV-1 Proviral DNA: A plasmid containing the full-length HIV-1 genome (e.g., pNL4-3).
-
Site-Directed Mutagenesis Kit: Commercially available kits (e.g., QuikChange II Site-Directed Mutagenesis Kit).
-
Primers: Custom-designed forward and reverse primers containing the desired mutation.
-
Competent E. coli: For plasmid transformation and amplification.
Procedure:
-
Primer Design: Design complementary primers (25-45 bases in length) containing the desired mutation in the center, with a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the proviral DNA template, the mutagenic primers, and a high-fidelity DNA polymerase.
-
Perform thermal cycling according to the kit's instructions, typically for 16-18 cycles.
-
-
Digestion of Parental DNA:
-
Digest the parental (non-mutated) methylated DNA template with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing:
-
Select individual bacterial colonies and culture them to amplify the plasmid DNA.
-
Purify the plasmid DNA and sequence the capsid region to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protocol 3: Phenotypic Analysis of Resistant Mutants
This protocol describes how to determine the susceptibility of mutant viruses to capsid inhibitors.
Materials:
-
Mutant Viral Stocks: Generated from transfected 293T cells with the site-directed mutant proviral DNA.
-
Target Cells: MT-4 cells or TZM-bl reporter cells.
-
Capsid Inhibitor: Serial dilutions of the inhibitor.
-
Luciferase Assay System (for TZM-bl cells) or p24 ELISA Kit (for MT-4 cells).
Procedure (Single-Cycle Infectivity Assay using TZM-bl cells):
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Drug Treatment: Add serial dilutions of the capsid inhibitor to the cells.
-
Infection: Infect the cells with a fixed amount of the mutant or wild-type virus.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Quantification of Infectivity:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
The EC50 value is calculated as the drug concentration that inhibits viral replication by 50%.
-
-
Fold Resistance Calculation: Divide the EC50 of the mutant virus by the EC50 of the wild-type virus to determine the fold resistance.
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing HIV-1 mutants resistant to capsid inhibitors.
Caption: Mechanism of action of capsid inhibitors and resistance in HIV-1.
References
- 1. HIV-1 capsid mutants inhibit the replication of wild-type virus at both early and late infection phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Group M Capsid Amino Acid Variability: Implications for Sequence Quality Control of Genotypic Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural occurrence of drug resistance mutations to the HIV‐1 capsid inhibitor lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. croiconference.org [croiconference.org]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Models in the Evaluation of Long-Acting Injectable Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of long-acting injectable (LAI) antiretrovirals represents a paradigm shift in the management and prevention of Human Immunodeficiency Virus (HIV) infection. Among the most promising new classes of antiretrovirals are the capsid inhibitors, which interfere with multiple stages of the HIV-1 lifecycle. Lenacapavir (formerly GS-6207) and its analog, GS-CA1, are potent, first-in-class capsid inhibitors with long-acting properties that have shown significant promise in preclinical and clinical studies. This document provides detailed application notes and protocols for the use of humanized mouse and non-human primate (NHP) models in the in vivo evaluation of LAI capsid inhibitors.
In Vivo Models for Testing Long-Acting Capsid Inhibitors
The selection of an appropriate animal model is critical for the preclinical evaluation of LAI capsid inhibitors. The two most relevant and widely utilized models are humanized mice and non-human primates.
Humanized Mouse Models
Humanized mice are immunodeficient mice engrafted with human cells or tissues, creating a small animal model that can sustain HIV-1 infection and recapitulate key aspects of human pathogenesis. These models are particularly useful for initial efficacy testing and pharmacokinetic/pharmacodynamic (PK/PD) studies due to their relatively lower cost and higher throughput compared to NHPs.
-
Common Strains: NOD-scid IL2Rγc-null (NSG) and Bone Marrow/Liver/Thymus (BLT) mice are commonly used. BLT mice, which are transplanted with human fetal liver and thymus tissue along with autologous CD34+ hematopoietic stem cells, develop a more robust and complete human immune system.
-
Applications: Humanized mice are suitable for evaluating the antiviral efficacy of capsid inhibitors, assessing their long-acting profile, and studying viral resistance.
Non-Human Primate (NHP) Models
NHP models, particularly rhesus (Macaca mulatta) and pigtail macaques (Macaca nemestrina), are considered the gold standard for preclinical evaluation of HIV therapies and prevention strategies. They are typically challenged with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV), a chimeric virus with an HIV envelope.
-
Relevance: The physiological and immunological similarities between macaques and humans provide a highly translational model for assessing the efficacy, safety, and pharmacokinetics of LAI capsid inhibitors.
-
Challenge Viruses: SHIVs are particularly useful for testing capsid inhibitors as they contain the HIV-1 capsid protein targeted by these drugs.
-
Applications: NHP models are essential for pre-exposure prophylaxis (PrEP) and treatment studies, allowing for the evaluation of drug efficacy against mucosal (rectal or vaginal) viral challenges.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of long-acting capsid inhibitors.
Table 1: Efficacy of Long-Acting Capsid Inhibitors in Humanized Mouse Models
| Capsid Inhibitor | Mouse Model | HIV-1 Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| GS-CA1 | Humanized Mice | HIV-1YU2 | Single subcutaneous injection | Outperformed long-acting rilpivirine (B1684574) in suppressing viral load. | |
| GS-CA1 | Humanized Mice | Not Specified | Single subcutaneous injection | Showed high antiviral efficacy as a monotherapy. |
Table 2: Efficacy and Pharmacokinetics of Long-Acting Capsid Inhibitors in Non-Human Primate Models
| Capsid Inhibitor | NHP Model | Challenge Virus | Dosing Regimen | Pharmacokinetic Parameters | Efficacy | Reference |
| Lenacapavir (LEN) | Pigtail Macaques | stHIV-A19 | Single subcutaneous injection (25 mg/kg) | Sustained plasma drug exposures. | Protected all animals from high-dose intravenous challenge. | |
| GS-CA1 | Rhesus Macaques | SHIV | Single subcutaneous injection (150 mg/kg or 300 mg/kg) | Plasma concentrations exceeded the protein-adjusted EC95 for 8-17 weeks. | 86-96% infection risk reduction in a rectal challenge model. | |
| Lenacapavir (LEN) | Rhesus Macaques | SHIV | Single subcutaneous administration | Dose-proportional increases in and durability of drug plasma levels. | The majority of macaques were protected from a single high-dose rectal challenge. |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of LAI capsid inhibitors.
Protocol 1: Efficacy of a Long-Acting Capsid Inhibitor in a Humanized Mouse Model of HIV-1 Infection
This protocol outlines the steps for evaluating the therapeutic efficacy of an LAI capsid inhibitor in HIV-1 infected humanized mice.
Materials:
-
Humanized mice (e.g., NSG or BLT)
-
HIV-1 viral stock (e.g., HIV-1YU2)
-
Test capsid inhibitor formulated for long-acting subcutaneous injection
-
Vehicle control
-
Anesthesia for animal procedures
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
Plasma processing and storage equipment
-
qRT-PCR assay for HIV-1 viral load quantification
-
Flow cytometry reagents for CD4+ and CD8+ T cell analysis
Procedure:
-
Animal Acclimation: Acclimate humanized mice to the facility for at least one week prior to the start of the experiment.
-
HIV-1 Infection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Infect the mice with a predetermined dose of HIV-1 via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
-
Monitoring of Infection:
-
Collect peripheral blood samples weekly to monitor plasma viral load and CD4+ T cell counts.
-
Allow the infection to establish for a defined period (e.g., 5 weeks) until a stable viral setpoint is reached.
-
-
Treatment Administration:
-
Once a stable infection is established, randomize the mice into treatment and control groups.
-
Administer a single subcutaneous injection of the long-acting capsid inhibitor to the treatment group.
-
Administer a single subcutaneous injection of the vehicle control to the control group.
-
-
Post-Treatment Monitoring:
-
Continue to collect peripheral blood samples at regular intervals (e.g., weekly) to monitor:
-
Plasma HIV-1 RNA levels using qRT-PCR.
-
Peripheral CD4+ and CD8+ T cell counts using flow cytometry.
-
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Data Analysis:
-
Plot the mean plasma viral load and CD4+ T cell counts over time for both the treatment and control groups.
-
Calculate the log10 reduction in viral load in the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Prophylactic Efficacy of a Long-Acting Capsid Inhibitor in a Non-Human Primate Model of Rectal SHIV Challenge
This protocol describes the evaluation of an LAI capsid inhibitor for pre-exposure prophylaxis (PrEP) in a macaque model.
Materials:
-
Rhesus or pigtail macaques
-
SHIV viral stock
-
Test capsid inhibitor formulated for long-acting subcutaneous injection
-
Vehicle control
-
Anesthesia for animal procedures
-
Blood collection supplies
-
Plasma processing and storage equipment
-
qRT-PCR assay for SHIV viral load quantification
-
ELISA for detecting anti-HIV antibodies
Procedure:
-
Animal Acclimation and Baseline Assessment:
-
Acclimate macaques to the facility and handling procedures.
-
Collect baseline blood samples to confirm the animals are seronegative and virus-free.
-
-
Pharmacokinetic Study (Optional but Recommended):
-
Administer the LAI capsid inhibitor to a cohort of naive animals to determine its pharmacokinetic profile in macaques.
-
-
Treatment Administration:
-
Randomize the macaques into treatment and control groups.
-
Administer a single subcutaneous injection of the long-acting capsid inhibitor to the treatment group. The injection site is typically in the scapular region.
-
Administer a single subcutaneous injection of the vehicle control to the control group.
-
-
Viral Challenge:
-
At a specified time point after drug administration (e.g., 7 weeks), challenge all animals with a high dose of SHIV via the intrarectal route.
-
-
Post-Challenge Monitoring:
-
Collect blood samples weekly to monitor for infection by measuring:
-
Plasma SHIV RNA levels by qRT-PCR.
-
The presence of anti-HIV antibodies by ELISA (seroconversion).
-
-
An animal is considered infected if it becomes positive for both plasma viral RNA and serology.
-
-
Data Analysis:
-
Determine the number of infected and protected animals in each group.
-
Calculate the protective efficacy of the capsid inhibitor.
-
Correlate plasma drug concentrations at the time of challenge with protection from infection.
-
Visualizations
HIV-1 Lifecycle and Capsid Inhibitor Mechanism of Action
Caption: HIV-1 lifecycle and the multistage mechanism of action of capsid inhibitors.
Experimental Workflow for In Vivo Efficacy Testing in Humanized Mice
Quantifying HIV-1 Capsid Disassembly Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disassembly of the HIV-1 capsid, a process known as uncoating, is a critical and finely regulated step in the viral replication cycle. Following fusion of the viral and cellular membranes, the conical capsid core, composed of the p24 capsid protein (CA), is released into the cytoplasm. For reverse transcription to proceed efficiently and for the subsequent pre-integration complex to reach the nucleus, the capsid must disassemble at the appropriate time and location. The kinetics of this disassembly are crucial; premature or delayed uncoating can lead to abortive infection. Therefore, the quantitative analysis of HIV-1 capsid disassembly is of paramount importance for understanding viral pathogenesis and for the development of novel antiretroviral therapies targeting the viral capsid.
This document provides detailed application notes and protocols for three key experimental approaches used to quantify HIV-1 capsid disassembly kinetics: the Cyclophilin A (CypA) Washout Assay, the in situ Uncoating Assay using fluorescence microscopy, and the in vitro Cell-Free Uncoating Assay.
I. Cyclophilin A (CypA) Washout Assay
This cell-based functional assay indirectly measures the kinetics of capsid uncoating by exploiting the activity of the host restriction factor TRIM-CypA.[1][2][3] TRIM-CypA recognizes and restricts HIV-1 by binding to the intact capsid lattice.[2] The drug Cyclosporin (B1163) A (CsA) competitively inhibits this interaction, thus protecting the virus from restriction. By washing out CsA at different time points post-infection, TRIM-CypA is allowed to act on any remaining intact capsids. The rate at which the virus becomes resistant to TRIM-CypA restriction reflects the rate of capsid disassembly.[3][4]
Experimental Workflow
Protocol
Cell Line: Owl Monkey Kidney (OMK) cells, which endogenously express TRIM-CypA.[2][3]
Virus: VSV-G pseudotyped HIV-1 expressing a reporter gene such as Green Fluorescent Protein (GFP).
Reagents:
-
OMK cells
-
HIV-1-GFP virus stock
-
Complete DMEM medium
-
Cyclosporin A (CsA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Paraformaldehyde (for fixation)
Procedure:
-
Cell Seeding: Seed OMK cells in a 24-well plate at a density that will result in 50-70% confluency on the day of infection.
-
Infection:
-
On the day of infection, prepare viral dilutions in complete DMEM containing 2 µM CsA.
-
Aspirate the culture medium from the OMK cells and infect with the virus dilutions.
-
Incubate the cells at 37°C.
-
-
CsA Washout Time Course:
-
At various time points post-infection (e.g., 0, 0.5, 1, 2, 4, 6 hours), aspirate the virus- and CsA-containing medium.
-
Wash the cells three times with warm PBS to completely remove the CsA.
-
Add fresh complete DMEM medium without CsA.
-
-
Culture: Incubate the cells for 48 hours at 37°C to allow for reporter gene expression.
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Fix the cells with 2% paraformaldehyde.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
Normalize the percentage of infected cells at each time point to a control sample where CsA was not washed out (representing 100% infection).
-
Plot the percentage of infection as a function of the time of CsA washout.
-
The time at which 50% of the maximal infection is achieved represents the half-life (t½) of uncoating.[5]
-
Quantitative Data
| Condition | Uncoating Half-life (t½) | Reference |
| Wild-type HIV-1 | ~40 minutes - 1 hour | [5] |
| + Nevirapine (2h treatment) | ~2 hours | [5] |
| E45A CA mutant (hyperstable) | Delayed uncoating | [6] |
| N74D CA mutant | Delayed uncoating | [6] |
II. In situ Uncoating Assay (Fluorescence Microscopy)
This imaging-based assay directly visualizes the dissociation of the p24 capsid protein from individual viral complexes within the cytoplasm of infected cells.[7] This method provides spatio-temporal information about the uncoating process. The assay typically involves labeling the viral core with one fluorescent marker (e.g., IN-GFP) and immunostaining for the p24 capsid protein with an antibody conjugated to a different fluorophore. The loss of the p24 signal from the core-associated marker indicates uncoating.
Experimental Workflow
Protocol
Cell Line: HeLa or TZM-bl cells.
Virus: HIV-1 co-labeled with a core marker (e.g., IN-sfGFP) and a capsid marker (e.g., CypA-DsRed) or virus with a core marker to be stained for p24.[7]
Reagents:
-
HeLa cells
-
Dual-labeled HIV-1 virus stock
-
Complete DMEM medium
-
Poly-L-lysine coated coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-p24 monoclonal antibody
-
Secondary antibody: Alexa Fluor-conjugated goat anti-mouse IgG
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed HeLa cells on poly-L-lysine coated coverslips in a 24-well plate.
-
Infection:
-
Synchronize infection by spinoculating the virus onto the cells at 4°C for 30 minutes.
-
Shift the temperature to 37°C to initiate fusion and entry.
-
-
Fixation and Permeabilization:
-
At desired time points post-infection (e.g., 1, 2, 4 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-p24 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Acquire z-stack images using a confocal microscope.
-
-
Image Analysis:
-
Identify viral particles based on the core marker (e.g., IN-GFP).
-
Quantify the percentage of these particles that co-localize with the p24 signal at each time point.
-
A decrease in the percentage of co-localization over time indicates capsid uncoating.
-
Quantitative Data
| Time Post-Infection | Coated Viral Particles (%) | Reference |
| 1 hour | ~60-70% | [7] |
| 4 hours | ~20-30% | [7] |
| 4 hours (+ Nevirapine) | ~50-60% | [5] |
III. in vitro Cell-Free Uncoating Assay
This biochemical assay measures the intrinsic stability of purified HIV-1 cores in a controlled, cell-free environment.[1][8] Cores are purified from mature virions and incubated at 37°C. At various time points, the reaction is stopped, and soluble p24 is separated from particulate (core-associated) p24 by ultracentrifugation. The amount of p24 in each fraction is then quantified, typically by p24 ELISA. This assay is particularly useful for studying the effects of specific mutations in the capsid protein or the influence of purified cellular factors and small molecules on capsid stability.
Experimental Workflow
Protocol
Materials:
-
Concentrated HIV-1 virus stock
-
1% Triton X-100 solution
-
Sucrose solutions (for gradient)
-
STE buffer (10 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
Ultracentrifuge and appropriate rotors (e.g., SW41)
-
p24 ELISA kit
Procedure:
-
Core Purification:
-
Concentrate high-titer virus stock by ultracentrifugation.
-
Carefully layer the concentrated virus on top of a layer of 1% Triton X-100, which in turn is layered over a sucrose density gradient (e.g., 30-70%).
-
Perform ultracentrifugation (e.g., 100,000 x g for 4 hours at 4°C).
-
Fractionate the gradient and identify the core-containing fractions by measuring the p24 concentration of each fraction. Cores typically have a density of 1.24-1.27 g/ml.[1]
-
Pool the core-containing fractions and store at -80°C.
-
-
Uncoating Reaction:
-
Thaw the purified cores on ice.
-
Dilute the cores in cold STE buffer.
-
Incubate the diluted cores at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute sample is kept on ice.
-
-
Separation of Soluble and Particulate Fractions:
-
At the end of each incubation period, stop the reaction by placing the tubes on ice.
-
Separate the soluble (uncoated) p24 from the particulate (core-associated) p24 by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (particulate fraction) in lysis buffer.
-
-
p24 Quantification:
-
Data Analysis:
-
Calculate the percentage of uncoating at each time point as: (p24 in supernatant) / (p24 in supernatant + p24 in pellet) * 100.
-
Plot the percentage of uncoating versus time to determine the kinetics of capsid disassembly. The half-life is the time at which 50% of the capsid has disassembled.
-
Quantitative Data
| Condition | Uncoating Half-life (t½) | Reference |
| Wild-type HIV-1 cores (in vitro) | ~10-30 minutes | [11] |
| + PF-74 (capsid destabilizer) | Accelerated uncoating | [8][12] |
| E45A CA mutant (hyperstable) | Significantly increased half-life | [8] |
| Q219A CA mutant (unstable) | Decreased half-life | [8] |
| + Cytosolic extracts | Stabilized cores | [13] |
Conclusion
The quantitative analysis of HIV-1 capsid disassembly is a dynamic field of research, with each of the described methods offering unique advantages. The CypA washout assay provides a functional readout of uncoating in the context of infection. In situ microscopy assays offer valuable spatio-temporal information on the fate of individual viral capsids within the cell. The cell-free in vitro assay allows for a detailed biochemical characterization of capsid stability under defined conditions. The choice of assay depends on the specific research question being addressed. A combination of these approaches often provides the most comprehensive understanding of the complex process of HIV-1 uncoating, paving the way for the development of novel capsid-targeting antiviral strategies.
References
- 1. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CsA washout assay to detect HIV-1 uncoating in infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclosporin A washout assay to detect HIV-1 uncoating in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. pnas.org [pnas.org]
- 6. Characterization of HIV-1 uncoating in human microglial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]
- 8. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Insights into HIV uncoating from single-particle imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
Application Notes and Protocols for Single-Molecule Imaging of HIV-1 Capsid Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and associated enzymes. Following entry into a host cell, the capsid plays a crucial role in the early stages of infection, including reverse transcription, trafficking through the cytoplasm, and nuclear import. The disassembly of this structure, a process known as uncoating, is a critical and tightly regulated event that is essential for successful infection.[1][2] Single-molecule imaging techniques have emerged as powerful tools to dissect the spatiotemporal dynamics of individual HIV-1 capsids in living cells, providing unprecedented insights into these complex processes.[3][4][5]
These application notes provide an overview of the methodologies used for single-molecule imaging of HIV-1 capsid trafficking, including detailed protocols for virus labeling, live-cell imaging, and data analysis.
I. Labeling Strategies for Single-Molecule Imaging of HIV-1 Capsid
A key challenge in visualizing HIV-1 capsid trafficking is the fluorescent labeling of the capsid protein (CA) without compromising viral infectivity or the structural integrity of the capsid.[3] Several innovative strategies have been developed to address this challenge.
Cyclophilin A-Based Labeling
One successful approach utilizes a fluorescently tagged oligomeric form of Cyclophilin A (CypA), a host protein that binds with high avidity to the HIV-1 capsid.[1][2] A CypA-DsRed fusion protein can be efficiently packaged into virions, serving as a reliable marker for the intact capsid.[1][2] The loss of the DsRed signal from a viral complex is then interpreted as uncoating.[1]
Genetic Code Expansion and Click Chemistry
A more direct labeling method involves genetic code expansion to incorporate a noncanonical amino acid (ncAA) at a specific site within the CA protein.[6] This ncAA can then be fluorescently labeled via a bioorthogonal click chemistry reaction.[6][7] This strategy allows for site-specific labeling with a bright and photostable organic dye, enabling advanced imaging applications like super-resolution microscopy.[6][8]
Labeling Viral Core Components
Instead of directly labeling the capsid, other components of the viral core, such as the integrase (IN) or viral RNA, can be fluorescently tagged. For example, an IN-sfGFP fusion protein can be incorporated into virions to track the pre-integration complex (PIC) before and after uncoating.[3][9] Another method, termed "HIV-1 ANCHOR," allows for the direct visualization of the retrotranscribed viral DNA in living cells.[10]
II. Experimental Protocols
Protocol 1: HIV-1 Labeling with CypA-DsRed and INsfGFP
This protocol describes the co-labeling of HIV-1 particles with CypA-DsRed to visualize the capsid and INsfGFP to track the viral complex.[3][9]
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., pMDLg/pRRE)
-
HIV-1 transfer vector encoding a reporter gene (e.g., eGFP)
-
Plasmids encoding VSV-G, INsfGFP, and CypA-DsRed
-
Transfection reagent
-
Opti-MEM
-
DMEM supplemented with 10% FBS and antibiotics
-
Target cells (e.g., TZM-bl cells)
Procedure:
-
Virus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the transfection mix in Opti-MEM by combining the HIV-1 packaging and transfer plasmids with the plasmids encoding VSV-G, INsfGFP, and CypA-DsRed.
-
Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's instructions, and then add the mixture to the cells.
-
After 6-8 hours, replace the transfection medium with fresh DMEM.
-
Harvest the virus-containing supernatant 48 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation.
-
-
Live-Cell Imaging:
-
Seed target cells (e.g., TZM-bl cells expressing a nuclear envelope marker like EBFP2-LaminB1) on a glass-bottom dish.[3]
-
Add the fluorescently labeled HIV-1 particles to the cells and synchronize infection by spinoculation or by binding at 4°C followed by a shift to 37°C.[9]
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.[9]
-
Acquire time-lapse images in the appropriate fluorescence channels every 5 minutes for up to 24 hours.[3]
-
Protocol 2: Direct Capsid Labeling via Click Chemistry
This protocol outlines the general steps for labeling the HIV-1 capsid using genetic code expansion and click chemistry.[6]
Materials:
-
HEK293T cells
-
Amber-free HIV-1 proviral plasmid with an amber codon (TAG) at a specific site in the CA gene.[6]
-
Plasmids encoding the noncanonical amino acid (ncAA) tRNA synthetase and tRNA.
-
The desired ncAA.
-
Fluorescent dye with a reactive group for click chemistry (e.g., SiR-tetrazine).
-
Transfection reagent.
Procedure:
-
Virus Production with ncAA Incorporation:
-
Co-transfect HEK293T cells with the amber-mutated proviral plasmid and the plasmids for the ncAA incorporation machinery.
-
Culture the cells in the presence of the ncAA.
-
Harvest and purify the virus particles as described in Protocol 1.
-
-
Click Labeling:
-
Imaging:
-
Use the directly labeled virions for infection and imaging experiments as described in Protocol 1.
-
III. Data Presentation
Quantitative data from single-molecule imaging studies provide crucial insights into the kinetics and regulation of HIV-1 capsid trafficking and uncoating.
| Parameter | Value | Experimental System | Reference |
| Capsid Uncoating Half-life (in vitro) | |||
| Wild-type CA | ~15-30 min | Permeabilized virions | [12][13] |
| Capsid Uncoating Half-life (in cells) | |||
| Cytosolic uncoating (T50) | ~6.2 hours post-infection | Live-cell imaging | [14] |
| NPC-docked uncoating (T50) | ~6.8 hours post-infection | Live-cell imaging | [14] |
| Nuclear uncoating (T50) | ~9.3 hours post-infection (in the presence of NVP) | Live-cell imaging | [14] |
| Effect of Mutations on Uncoating (Relative to WT) | |||
| E45A mutant | ~1.5-2 fold difference in half-life | CsA washout assay | [15] |
| N74D mutant | ~1.5-2 fold difference in half-life | CsA washout assay | [15] |
| A92E mutant | ~1.5-2 fold difference in half-life | CsA washout assay | [15] |
| Capsid Populations | |||
| Leaky capsids | 60-80% | In vitro single-particle fluorescence microscopy | [12][13] |
| Labeling Efficiency | |||
| Tetrazine labeling of CA* | ~77% after 20 min | In vitro labeling of purified virions | [11] |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for single-particle tracking of HIV-1.
Caption: HIV-1 capsid trafficking from cell entry to nuclear import.
Caption: A multi-step model of HIV-1 capsid uncoating.
V. Conclusion
Single-molecule imaging has revolutionized our understanding of the early events in the HIV-1 life cycle. The ability to track individual viral capsids has provided critical data on the timing and location of uncoating, the dynamics of cytoplasmic transport, and the interactions with host cell machinery. The protocols and data presented here serve as a resource for researchers aiming to apply these powerful techniques to further unravel the complexities of HIV-1 infection and to aid in the development of novel antiviral therapies that target these early, vulnerable steps.
References
- 1. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]
- 2. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-Cell Imaging of Early Steps of Single HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging HIV-1 Nuclear Import, Uncoating, and Proviral Transcription | Springer Nature Experiments [experiments.springernature.com]
- 5. Live-Cell Imaging of Early Steps of Single HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Capsid Labeling of Infectious HIV-1 by Genetic Code Expansion Allows Detection of Largely Complete Nuclear Capsids and Suggests Nuclear Entry of HIV-1 Complexes via Common Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for click labeling of HIV-1 envelope on amber-free virions prepared using genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Capsid Labeling of Infectious HIV-1 by Genetic Code Expansion Allows Detection of Largely Complete Nuclear Capsids and Suggests Nuclear Entry of HIV-1 Complexes via Common Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HIV-1: revealed during the nuclear entry step. Direct visualization in living cells using “HIV-1 ANCHOR” technology [pasteur.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 13. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Lentiviral Vector Production with Capsid Modulator Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors (LVs) are highly efficient tools for gene delivery in both research and clinical applications due to their ability to transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression. Standard production methods often utilize the vesicular stomatitis virus G (VSV-G) glycoprotein (B1211001) for pseudotyping, which confers broad tropism. However, for many applications, particularly in vivo gene therapy, targeted gene delivery to specific cell types is crucial to enhance efficacy and minimize off-target effects. This has led to the development of surface-engineered lentiviral vectors, where "capsid modulators" in the form of engineered envelope glycoproteins are incorporated to alter vector tropism.
This document provides a detailed overview and protocols for the production of lentiviral vectors with incorporated capsid modulators, focusing on a highly versatile "two-molecule targeting" strategy. This approach decouples the functions of cell binding and membrane fusion, allowing for modular and highly specific targeting of lentiviral vectors to desired cell populations.
The Two-Molecule Targeting Strategy
The two-molecule targeting strategy involves the co-incorporation of two distinct engineered proteins into the lentiviral envelope:
-
Targeting Moiety: This protein is responsible for recognizing and binding to a specific receptor on the surface of the target cell. This can be a single-chain antibody (scFv), a designed ankyrin repeat protein (DARPin), or a natural ligand for the cellular receptor of interest. The targeting moiety is typically fused to a transmembrane domain to anchor it to the viral envelope.
-
Fusogenic Protein: This is a modified viral glycoprotein that has been engineered to be binding-defective to its natural receptor but retains its ability to mediate membrane fusion. This fusion is often pH-dependent, being triggered by the acidic environment of the endosome after receptor-mediated endocytosis. A commonly used fusogenic protein is derived from the Sindbis virus glycoprotein (SVGmu).
By separating the binding and fusion functions, this strategy allows for the creation of highly specific lentiviral vectors that can be redirected to various cell types simply by changing the targeting moiety.
Data Presentation: Transduction Efficiency of Targeted Lentiviral Vectors
The following tables summarize the quantitative data on the transduction efficiency of lentiviral vectors engineered with a two-molecule targeting system, comparing them to standard VSV-G pseudotyped vectors.
Table 1: Transduction Efficiency of Lentiviral Vectors Targeted to CD20-Expressing B-Cells
| Vector Type | Target Cell Line | Transduction Efficiency (%) | Non-Target Cell Line | Transduction Efficiency (%) | Reference |
| αCD20-LV (Measles Virus Glycoproteins) | Daudi (CD20+) | ~40% | K562 (CD20-) | <1% | [1] |
| αCD20-LV (Measles Virus Glycoproteins) | Raji (CD20+) | ~35% | K562 (CD20-) | <1% | [1] |
| VSV-G-LV | Daudi (CD20+) | ~5% | K562 (CD20-) | >90% | [1] |
| αCD20-LV (Engineered Sindbis Fusogen) | 293T/CD20 | 8-17 fold higher than parental fusogen | 293T | Not specified | [2] |
Table 2: Transduction Efficiency of Lentiviral Vectors Targeted to DC-SIGN-Expressing Dendritic Cells
| Vector Type | Target Cell Line | Transduction Efficiency (%) | Non-Target Cell Line | Transduction Efficiency (%) | Reference |
| LV-SVGmu (Engineered Sindbis Glycoprotein) | 293T/DC-SIGN | ~25% (with DMJ) | 293T | <5% | [3] |
| LV-SVGmu (Engineered Sindbis Glycoprotein) | 293T/DC-SIGN | ~7.5% (without DMJ) | 293T | <5% | [3] |
| LV-SVGmu (Engineered Sindbis Glycoprotein) | MUTZ-3 (DC cell line) | ~87% (with DMJ) | Not specified | Not specified | [3] |
| LV-SVGmu (Engineered Sindbis Glycoprotein) | MUTZ-3 (DC cell line) | ~63% (without DMJ) | Not specified | Not specified | [3] |
| FUGW/SFVG (Semliki Forest Virus Glycoprotein) | 293T/DC-SIGN | Higher than VSV-G | 293T | Lower than on DC-SIGN+ cells | [4] |
| FUGW/VSVG | 293T/DC-SIGN | Lower than SFVG | 293T | Similar to DC-SIGN+ cells | [4] |
Experimental Protocols
Protocol 1: Production of Surface-Engineered Lentiviral Vectors
This protocol describes the production of lentiviral vectors with a two-molecule targeting system by transient co-transfection of HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 4 mM L-glutamine (complete DMEM)
-
Opti-MEM or other serum-free medium
-
Transfection reagent (e.g., PEI, Lipofectamine 2000, or a dedicated virus production transfection reagent)
-
Plasmids:
-
Transfer plasmid (encoding the gene of interest)
-
Packaging plasmid(s) (e.g., psPAX2 for 2nd generation)
-
Envelope plasmid encoding the targeting moiety
-
Envelope plasmid encoding the fusogenic protein
-
-
10 cm tissue culture dishes
-
0.45 µm polyethersulfone (PES) filters
-
Sterile conical tubes
Procedure:
Day 0: Seeding HEK293T Cells
-
The day before transfection, seed 8 x 10^6 HEK293T cells per 10 cm dish in complete DMEM.[5]
-
Ensure the cells are evenly distributed and will be approximately 90% confluent at the time of transfection.[6]
Day 1: Co-transfection of Plasmids
-
Approximately 2 hours before transfection, replace the culture medium with 4-5 mL of fresh, pre-warmed complete DMEM.[5][7]
-
Prepare the plasmid DNA mixture in a sterile tube. The ratio of the plasmids is critical for optimal production of targeted vectors. A common starting point for a four-plasmid system is a ratio of 4:2:1:1 for the transfer, packaging, targeting moiety, and fusogenic protein plasmids, respectively.[7] For a 10 cm dish, a total of 15-20 µg of DNA is typically used.[5]
-
Example DNA mix for a 10 cm dish (15 µg total):
-
Transfer plasmid: 8 µg
-
Packaging plasmid (psPAX2): 4 µg
-
Targeting moiety plasmid: 1.5 µg
-
Fusogenic protein plasmid: 1.5 µg
-
-
-
Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent. For PEI, a common DNA:PEI ratio is 1:3.
-
Add the transfection complex dropwise to the cells and gently swirl the dish to distribute.
-
Incubate the cells at 37°C with 5% CO2 for 12-18 hours.[6][8]
Day 2: Medium Change
-
In the morning, carefully aspirate the medium containing the transfection reagent.
-
Gently add 10 mL of fresh, pre-warmed complete DMEM.
-
Return the cells to the incubator.
Day 3-4: Harvest of Viral Supernatant
-
48 hours post-transfection, harvest the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator for a second harvest.
-
72 hours post-transfection, harvest the second batch of supernatant and pool it with the first harvest.
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet any detached cells.[8]
-
Filter the clarified supernatant through a 0.45 µm PES filter to remove any remaining cellular debris.
-
The viral supernatant can be used directly for transduction or concentrated for higher titers. For long-term storage, aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Titration of Surface-Engineered Lentiviral Vectors
This protocol describes the titration of targeted lentiviral vectors by flow cytometry to determine the functional titer (Transducing Units/mL).
Materials:
-
Target cell line (expressing the receptor for the targeting moiety)
-
Non-target cell line (lacking the receptor)
-
Complete growth medium for the cell lines
-
96-well or 24-well plates
-
Flow cytometer
Procedure:
-
The day before transduction, seed the target and non-target cells in separate plates at a density that will result in 30-50% confluency on the day of transduction.
-
On the day of transduction, prepare serial dilutions of your lentiviral vector supernatant (e.g., 10-fold dilutions from 10^-1 to 10^-6) in the appropriate complete growth medium.
-
Remove the medium from the cells and add the diluted virus to the wells. Include a well with no virus as a negative control.
-
Incubate the cells for 48-72 hours to allow for transgene expression (e.g., GFP).
-
After the incubation period, harvest the cells and prepare them for flow cytometry analysis.
-
Analyze the percentage of GFP-positive cells in each dilution for both the target and non-target cell lines.
-
Calculate the functional titer using the following formula for a dilution that gives a percentage of positive cells between 1-20%: Titer (TU/mL) = (Number of cells at transduction x % of positive cells) / (Volume of virus added in mL x dilution factor)
Protocol 3: Quality Control of Surface-Engineered Lentiviral Vectors
In addition to functional titration, several quality control assays should be performed to characterize the produced vectors.
-
p24 ELISA: This assay quantifies the amount of the lentiviral capsid protein p24, providing a measure of the physical particle titer.[10] The ratio of functional titer (TU/mL) to physical titer (ng/mL of p24) can give an indication of the vector's infectivity.
-
Vector Copy Number (VCN) Determination: This qPCR-based assay measures the average number of vector genomes integrated per target cell.[11]
-
Replication-Competent Lentivirus (RCL) Assay: This is a safety assay to ensure that no replication-competent viruses were generated during the production process.[11]
-
Western Blot Analysis: To confirm the incorporation of the targeting moiety and fusogenic protein into the viral particles, concentrated vector preparations can be analyzed by Western blot using antibodies against tags on the engineered proteins (e.g., HA-tag).
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for the production of surface-engineered lentiviral vectors.
Caption: Cellular entry pathway of a targeted lentiviral vector.
Conclusion
The incorporation of capsid modulators, specifically through surface engineering with targeting moieties and fusogenic proteins, represents a significant advancement in lentiviral vector technology. This approach allows for the production of vectors with high specificity for desired cell types, enhancing their therapeutic potential while improving their safety profile. The protocols and data presented here provide a comprehensive guide for researchers and developers to produce and validate these next-generation gene delivery vehicles. Careful optimization of plasmid ratios, production conditions, and rigorous quality control are essential for the successful implementation of this technology.
References
- 1. Targeted Cell Entry of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering fusogenic molecules to achieve targeted transduction of enveloped lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of lentiviral vectors with enhanced efficiency to target dendritic cells by attenuating mannosidase activity of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virus-Receptor Mediated Transduction of Dendritic Cells by Lentiviruses Enveloped with Glycoproteins Derived from Semliki Forest Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.3 Lentivirus Production and Transduction [protocols.io]
- 6. mdanderson.org [mdanderson.org]
- 7. Simplified production and concentration of lentiviral vectors to achieve high transduction in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hollingscancercenter.org [hollingscancercenter.org]
- 9. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 10. One moment, please... [ablinc.com]
- 11. clean-biologics.com [clean-biologics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with HIV Capsid Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIV capsid inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and cell-based assays. Poor solubility can significantly impact assay results, leading to underestimated potency and unreliable structure-activity relationships (SAR).[1] This guide offers practical solutions and detailed protocols to help you obtain accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is my potent HIV capsid inhibitor showing weak activity or high variability in my assay?
A1: Poor aqueous solubility is a common reason for the discrepancy between the expected and observed activity of HIV capsid inhibitors.[1][2] Many of these compounds are lipophilic, leading to several issues in aqueous assay buffers:[1][3]
-
Precipitation: The compound may precipitate out of the solution when diluted from a DMSO stock into the aqueous assay buffer, a phenomenon known as "DMSO shock."[4] This reduces the actual concentration of the inhibitor available to interact with the target.
-
Underestimated Potency: If the compound is not fully dissolved, the measured potency (e.g., IC50 or EC50) will be artificially high, not reflecting the true inhibitory potential.[1]
-
Inaccurate SAR: Poor solubility can mask the true structure-activity relationship within a series of compounds, hindering lead optimization efforts.[1]
-
Assay Interference: Undissolved compound particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.
It is crucial to ensure that your HIV capsid inhibitor is fully solubilized at the tested concentrations to obtain reliable results.
Q2: What is the maximum recommended concentration of DMSO in my final assay?
A2: While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay should be minimized to avoid artifacts.[5] Generally, a final DMSO concentration of less than 1% is recommended, with many researchers aiming for 0.5% or lower.[4] Some enzymes and cell lines can tolerate higher concentrations, but it is essential to determine the tolerance of your specific assay system by running appropriate vehicle controls.[4]
Q3: My inhibitor dissolves in 100% DMSO but precipitates upon dilution into my aqueous assay buffer. What should I do?
A3: This is a classic sign of poor aqueous solubility. Here are several strategies to address this issue:
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.[6]
-
Incorporate Solubilizing Agents: Add co-solvents, surfactants, or other excipients to your assay buffer to increase the solubility of your compound.[7][8]
-
Adjust the pH: If your inhibitor has ionizable groups, adjusting the pH of the assay buffer can significantly improve its solubility.[9]
-
Use a Different Formulation Strategy: For cell-based assays, consider formulating the inhibitor using techniques like solid dispersions or cyclodextrin (B1172386) complexation.[10][11]
Troubleshooting Guide: Enhancing Inhibitor Solubility
This guide provides a systematic approach to troubleshooting and overcoming poor solubility of HIV capsid inhibitors in your assays.
Issue 1: Compound Precipitation Observed During Assay Preparation
Visual Confirmation: Visually inspect the solution for any cloudiness, turbidity, or particulate matter after diluting the DMSO stock into the assay buffer.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Strategies and Protocols
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][7]
Recommended Co-solvents and Typical Starting Concentrations:
| Co-solvent | Typical Starting Concentration (v/v) in Assay Buffer | Notes |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1-10% | Generally well-tolerated in many cell-based assays.[12] |
| Propylene Glycol | 1-5% | Commonly used in pharmaceutical formulations.[7] |
| Ethanol | 0.5-2% | Can be toxic to cells at higher concentrations. |
| Glycerol | 1-10% | Can also act as a cryoprotectant.[12] |
Protocol 1: Co-solvent Screening for Improved Solubility
-
Prepare Stock Solutions: Prepare 10X stock solutions of your HIV capsid inhibitor in 100% DMSO.
-
Prepare Assay Buffers: Prepare your standard assay buffer and a series of assay buffers containing different co-solvents at various concentrations (e.g., 1%, 5%, and 10% PEG 400).
-
Dilution and Observation: Add the 10X inhibitor stock to each buffer to achieve the final desired concentration. Mix well.
-
Incubate and Inspect: Incubate the solutions under the same conditions as your assay (e.g., 30 minutes at room temperature).
-
Visual and Quantitative Assessment: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.[2]
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[7][11]
Commonly Used Surfactants and Typical Concentrations:
| Surfactant | Typical Concentration (w/v) in Assay Buffer | Notes |
| Polysorbate 80 (Tween 80) | 0.01-0.1% | Non-ionic surfactant, generally low toxicity.[13] |
| Polysorbate 20 (Tween 20) | 0.01-0.1% | Similar to Tween 80.[13] |
| Triton X-100 | 0.01-0.05% | Can permeabilize cell membranes at higher concentrations.[13] |
| Pluronic F-127 | 0.1-1% | A non-ionic triblock copolymer. |
Protocol 2: Surfactant-based Solubility Enhancement
-
Prepare Surfactant Stocks: Prepare 10% (w/v) stock solutions of the desired surfactants in your assay buffer.
-
Buffer Preparation: Create a series of assay buffers containing the surfactant at concentrations ranging from 0.01% to 0.1%.
-
Dilute Inhibitor: Add your DMSO stock of the HIV capsid inhibitor to each surfactant-containing buffer.
-
Equilibrate: Gently mix and allow the solution to equilibrate for at least 30 minutes.
-
Assess Solubility: Evaluate solubility visually and/or quantitatively as described in Protocol 1.
The solubility of ionizable compounds can be dramatically altered by changing the pH of the solution.[9] For weakly basic compounds, lowering the pH will increase solubility, while for weakly acidic compounds, increasing the pH will have the same effect.
Protocol 3: pH-Dependent Solubility Optimization
-
Determine pKa: If the pKa of your inhibitor is unknown, use in silico prediction tools or analytical methods to estimate it.
-
Prepare Buffers: Prepare a series of your assay buffer adjusted to different pH values around the pKa of your compound (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Test Solubility: Add your inhibitor to each buffered solution and assess for precipitation.
-
Verify Assay Compatibility: Ensure that the optimal pH for solubility does not negatively impact your target protein's activity or cell viability.
Issue 2: Inconsistent Results in Cell-Based Assays
Poor solubility can lead to even greater variability in cell-based assays due to interactions with cell membranes and media components.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent cell-based assay results.
For particularly challenging compounds, more advanced formulation techniques may be necessary, especially for in vivo studies, but they can also be adapted for in vitro work.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, forming a water-soluble complex.[11] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[10] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[10][14] While primarily used for oral formulations, the resulting material can exhibit enhanced dissolution in aqueous media.
Protocol 4: Screening for Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Make a range of concentrations of a suitable cyclodextrin (e.g., 1-10 mM HP-β-CD) in your cell culture medium.
-
Add Inhibitor: Add the HIV capsid inhibitor (from a concentrated DMSO stock) to the cyclodextrin-containing medium.
-
Equilibrate: Shake the mixture for 1-2 hours at room temperature to allow for complex formation.
-
Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound and measure the concentration of the filtrate by HPLC.
-
Cell Viability Control: Ensure that the cyclodextrin concentration used is not toxic to your cells.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[7] | Simple to implement; effective for many compounds. | Potential for solvent toxicity; risk of precipitation upon dilution.[7] |
| Surfactants | Form micelles to encapsulate hydrophobic drugs.[7] | Can significantly increase solubility; low concentrations are often effective. | Potential for cell toxicity and interference with protein activity.[7] |
| pH Adjustment | Ionizes the drug to increase its affinity for water.[9] | Very effective for ionizable compounds; easy to implement. | Limited to ionizable drugs; potential for precipitation with pH shifts; may affect biological activity. |
| Cyclodextrins | Forms inclusion complexes with the drug. | High solubilizing capacity; generally low toxicity. | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.[7] |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state.[10] | Can significantly improve dissolution rate and apparent solubility. | More complex to prepare; potential for physical instability (recrystallization).[7] |
By systematically applying these troubleshooting strategies and protocols, researchers can overcome the challenges posed by poorly soluble HIV capsid inhibitors, leading to more accurate and reliable data in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of HIV Capsid-Ligand Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for HIV capsid-ligand complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization of HIV capsid-ligand complexes.
1. Why am I not getting any crystals?
Failure to obtain crystals can stem from several factors related to the protein, the ligand, or the crystallization conditions themselves.
-
Protein Purity and Stability: The HIV capsid protein must be highly pure (>95%) and stable in solution. Aggregation is a common issue that can prevent crystallization.[1][2][3][4]
-
Ligand Solubility and Concentration: The ligand needs to be soluble in the crystallization buffer.[5][6] Insufficient ligand concentration can lead to incomplete complex formation, while excessively high concentrations might cause precipitation. It is recommended to use a ligand concentration that is at least 10-fold higher than its dissociation constant (Kd) to ensure saturation of the binding site.[6]
-
Inappropriate Crystallization Conditions: The initial screening conditions might not be suitable for your specific HIV capsid-ligand complex. A wider range of precipitants, pH values, and additives should be explored.[7]
2. My protein is aggregating. How can I prevent this?
Protein aggregation is a significant hurdle in crystallization. Several strategies can be employed to mitigate this issue:
-
Optimize Buffer Conditions:
-
pH Adjustment: Proteins are generally least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase solubility.[1]
-
Ionic Strength: Modifying the salt concentration (e.g., NaCl, KCl) can influence protein solubility and prevent aggregation.[3]
-
-
Use of Additives:
-
Reducing Agents: For proteins with cysteine residues, adding reducing agents like DTT or TCEP can prevent the formation of disulfide bonds that may lead to aggregation.[1][3]
-
Detergents: Low concentrations of non-denaturing detergents can help solubilize aggregation-prone proteins.[1]
-
Small Molecules: In some cases, the presence of a stabilizing ligand during purification can prevent aggregation.[3]
-
-
Protein Concentration: Working with lower protein concentrations during initial screening can sometimes prevent aggregation.[1]
-
Temperature Control: Storing purified protein at -80°C with a cryoprotectant like glycerol (B35011) can prevent aggregation during freeze-thaw cycles.[1]
3. My ligand is not soluble in the crystallization buffer. What can I do?
Poor ligand solubility is a frequent challenge in co-crystallization experiments.
-
Solvent Optimization: While DMSO is a common solvent for ligands, its concentration in the final crystallization drop should be kept low (typically below 5-10%) as it can interfere with crystal formation.[7]
-
Use of Additives: Certain additives, such as xylitol (B92547) or polyethylene (B3416737) glycol (PEG) as a co-solvent, can enhance ligand solubility.[5][8]
-
pH Adjustment: The pH of the buffer can affect the ionization state and solubility of the ligand.[6]
-
Soaking Instead of Co-crystallization: If co-crystallization fails due to ligand insolubility, soaking pre-formed apo-protein crystals with the ligand can be an alternative approach.[5][8]
4. I have crystals, but they are too small or of poor quality.
Obtaining small or poor-quality crystals is a common step towards successful crystallization. Optimization is key.
-
Fine-tuning Precipitant Concentration: Systematically vary the concentration of the primary precipitant around the initial hit condition.
-
Varying pH: Small changes in pH can significantly impact crystal growth and quality.[7]
-
Additive Screening: Utilize commercially available or custom-made additive screens to find substances that can improve crystal quality. These can include salts, detergents, or small organic molecules.[8][9]
-
Microseeding: Introducing tiny seed crystals from a previous experiment into a new crystallization drop can promote the growth of larger, higher-quality crystals.[7]
-
Temperature Variation: Experiment with different incubation temperatures (e.g., 4°C and 20°C) as temperature can affect the rate of crystal growth and morphology.[7]
5. My crystals do not diffract well.
Poor diffraction can be due to intrinsic disorder within the crystal lattice.
-
Crystal Handling: Protein crystals are delicate and can be damaged during handling.[10] Use appropriate tools and techniques for crystal mounting.
-
Cryoprotection: For data collection at cryogenic temperatures, proper cryoprotection is crucial to prevent ice formation, which can destroy the crystal lattice. Experiment with different cryoprotectants and concentrations.[7]
-
Dehydration: Controlled dehydration of crystals can sometimes improve lattice order and diffraction quality.
-
Lattice Defects: Some crystals may have inherent lattice defects that limit diffraction. In such cases, extensive screening for different crystallization conditions or protein engineering might be necessary.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the crystallization of HIV capsid-ligand complexes.
Table 1: General Crystallization Conditions for HIV Capsid
| Parameter | Typical Range/Value | Notes |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations can promote aggregation, but are often necessary for crystallization.[12][13] |
| Precipitants | 12-24% PEG 3350, 40-60% Saturated Ammonium Sulfate | Polyethylene glycols (PEGs) of various molecular weights and salts are common precipitants.[14][15] |
| pH | 4.5 - 8.0 | The optimal pH depends on the specific construct and ligand.[14][16] |
| Temperature | 4°C or 20°C | Temperature affects nucleation and crystal growth rates.[7] |
| Ligand:Protein Molar Ratio | 3:1 to 10:1 | A molar excess of the ligand is generally used to ensure saturation of the protein's binding sites.[15][17] |
Table 2: Common Additives and Their Functions
| Additive Category | Examples | Concentration Range | Primary Function |
| Salts | NaCl, KCl, MgCl₂, (NH₄)₂SO₄ | 20 mM - 1 M | Modulate solubility, act as precipitant.[3] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevent oxidation of cysteine residues.[1][3] |
| Detergents | Tween 20, CHAPS | 0.01 - 0.5% (v/v) | Improve solubility of aggregation-prone proteins.[1] |
| Organic Solvents | Glycerol, Ethylene Glycol | 2 - 25% (v/v) | Cryoprotection, can influence crystal packing.[1][18] |
| Small Molecules | Xylitol, Sucrose | 2 - 5% (w/v) | Can improve ligand solubility and stabilize crystals.[8] |
Experimental Protocols
Protocol 1: Co-crystallization of HIV Capsid-Ligand Complex using Hanging Drop Vapor Diffusion
This protocol outlines the general steps for setting up a co-crystallization experiment.
-
Protein and Ligand Preparation:
-
Purify the HIV capsid protein to >95% homogeneity.
-
Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the crystallization drop should be minimized.
-
Incubate the protein with the ligand at a desired molar ratio (e.g., 1:5 protein to ligand) for at least 30 minutes on ice to allow for complex formation.[15]
-
-
Hanging Drop Setup:
-
Pipette 500 µL of the reservoir solution (containing the precipitant) into the well of a 24-well crystallization plate.[19]
-
On a siliconized glass coverslip, mix 1-2 µL of the protein-ligand complex solution with 1-2 µL of the reservoir solution.[19]
-
Invert the coverslip and place it over the well, ensuring an airtight seal with vacuum grease.[20]
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal growth using a microscope over several days to weeks.
-
Protocol 2: Microbatch Crystallization Under Oil
This method is an alternative to vapor diffusion and can be effective for screening.
-
Plate Preparation:
-
Dispense a layer of paraffin (B1166041) oil into the wells of a microbatch plate.[14][21]
-
-
Drop Dispensing:
-
Under the oil, dispense a small volume (e.g., 100-200 nL) of the protein-ligand complex.
-
Dispense an equal volume of the crystallization reagent directly into the protein-ligand drop.[14]
-
-
Incubation and Observation:
-
Seal the plate and incubate at a constant temperature.
-
Monitor for crystal formation as described for the vapor diffusion method.
-
Visualizations
Diagram 1: Experimental Workflow for Co-crystallization
Caption: A generalized workflow for the co-crystallization of HIV capsid-ligand complexes.
Diagram 2: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common issues in crystallization experiments.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. Large-scale functional purification of recombinant HIV-1 capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing pathological imperfections in macromolecular crystals: lattice disorders and modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tubular Crystals and Helical Arrays: Structural Determination of HIV-1 Capsid Assemblies Using Iterative Helical Real-Space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of an HIV assembly and maturation switch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. Microbatch Crystallization [douglas.co.uk]
Technical Support Center: HIV-1 Capsid Assembly Assays
Welcome to the technical support center for HIV-1 capsid assembly assays. This resource provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on HIV-1 Gag protein expression, purification, and in vitro and cell-based capsid assembly experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during HIV-1 capsid assembly assays in a question-and-answer format.
Protein Expression and Purification
Question: Why is my recombinant HIV-1 Gag protein expressed in E. coli forming inclusion bodies?
Answer: High-level expression of Gag in bacterial systems often leads to the formation of insoluble aggregates known as inclusion bodies. This is due to the natural propensity of Gag to multimerize.[1]
Potential Solutions:
-
Optimize Expression Conditions: Lower the induction temperature (e.g., 16-25°C) and reduce the concentration of the inducing agent (e.g., IPTG) to slow down protein expression and allow for proper folding.
-
Use a Solubility-Enhancing Tag: Express Gag as a fusion protein with a highly soluble partner, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST). These tags can be cleaved off after purification.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the Gag protein.
-
Refolding from Inclusion Bodies: If inclusion body formation is unavoidable, the protein can be purified and then refolded. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a gradual removal of the denaturant to allow the protein to refold.
Question: My purified Gag protein is degrading. How can I prevent this?
Answer: The full-length HIV-1 Gag protein, particularly constructs containing the p6 domain, can be susceptible to degradation by bacterial proteases when expressed in E. coli.[2]
Potential Solutions:
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail during cell lysis and all subsequent purification steps.
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Use a Gag Construct Lacking the p6 Domain: The p6 domain is not essential for in vitro particle assembly and its removal can reduce degradation.[2]
Question: I have low yields of purified Gag protein. What can I do to improve it?
Answer: Low protein yield can be due to a variety of factors, from inefficient expression to losses during purification.
Potential Solutions:
-
Optimize Codon Usage: Ensure the codon usage of your Gag construct is optimized for your expression host (e.g., E. coli).
-
Improve Lysis Efficiency: Use a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication) methods to ensure complete cell lysis.
-
Optimize Purification Strategy: An improved purification procedure for untagged retroviral Gag proteins involves the use of polyethyleneimine (PEI) to remove nucleic acid contaminants, followed by a heparin affinity column to separate Gag from degradation products.[2]
In Vitro Assembly Assays
Question: My purified Gag protein is not assembling into virus-like particles (VLPs) in my in vitro assay. What could be the problem?
Answer: Failure to assemble in vitro can be due to a number of factors including protein quality, buffer conditions, and the absence of necessary co-factors.
Potential Solutions:
-
Verify Protein Purity and Concentration: Ensure your Gag protein is of high purity (>95%) and at a sufficient concentration. Assembly is concentration-dependent.
-
Check Buffer Conditions: The pH, ionic strength, and temperature of the assembly buffer are critical. Assembly of purified CA proteins into tubes is often induced by high salt concentrations (e.g., 1 M NaCl) and a pH around 8.0.[3]
-
Add a Nucleic Acid Scaffold: Recombinant Gag proteins often require a nucleic acid (RNA or DNA) to efficiently assemble into VLPs in vitro.[4] The nucleic acid is thought to promote Gag oligomerization.[4] A mass ratio of about 5-7 nucleotides per Gag molecule is often effective.[4]
-
Include Assembly Co-factors: The cellular polyanion inositol (B14025) hexakisphosphate (IP6) has been shown to be a critical co-factor for the assembly of cone-shaped mature cores and can induce the formation of immature VLPs.[5][6]
-
Use a More Assembly-Prone Gag Construct: Deletion of residues 16-99 in the matrix domain can enhance the efficiency of in vitro assembly.[7]
Question: My in vitro assembly reaction is producing irregularly shaped aggregates instead of distinct VLPs. Why is this happening?
Answer: The formation of non-specific aggregates can occur if the assembly conditions are not optimal, leading to uncontrolled protein precipitation.
Potential Solutions:
-
Optimize Salt Concentration: While high salt can induce assembly, excessively high concentrations or rapid changes in ionic strength can lead to aggregation. Try a gradient of salt concentrations to find the optimal condition. Lowering the NaCl concentration from 1 M to 500 mM can affect the number and length of assembled tubes.[3]
-
Control the Rate of Assembly: Inducing assembly more gradually, for example by dialysis to lower the salt concentration, can sometimes favor the formation of well-ordered structures over amorphous aggregates.
-
Optimize pH: The pH of the buffer can influence the charge of the Gag protein and affect assembly. A pH of 8.0 is commonly used for in vitro assembly of CA tubes.[3]
-
Ensure High Protein Purity: Contaminating proteins can interfere with the ordered assembly of Gag.
Question: The VLPs I'm observing by electron microscopy are much smaller than native virions. Is this normal?
Answer: Yes, it is common for in vitro assembled particles from purified Gag to be smaller (around 25-30 nm in diameter) than the 100-120 nm particles assembled in vivo.[8] The presence of cellular factors in lysates can contribute to the formation of larger particles.[8]
Cell-Based VLP Production
Question: I am getting a low yield of VLPs from my cell culture. How can I increase production?
Answer: Low VLP yield from cell-based systems can be due to inefficient transfection, suboptimal cell conditions, or issues with VLP release and purification.
Potential Solutions:
-
Optimize Transfection: Ensure high transfection efficiency of your Gag-expressing plasmid. Factors to optimize include the DNA-to-transfection reagent ratio and cell confluency at the time of transfection.
-
Optimize Cell Line and Culture Conditions: Different cell lines may have varying efficiencies for VLP production. For insect cell lines, factors like multiplicity of infection (MOI), cell density, and time of infection can significantly impact VLP yield.[9]
-
Improve VLP Purification: VLP purification often involves ultracentrifugation through a sucrose (B13894) cushion to pellet the particles. Ensure that the centrifugation speed and time are sufficient to pellet the VLPs. A subsequent purification step using a sucrose density gradient can help to remove contaminants like cellular vesicles and protein aggregates.[10][11]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for HIV-1 capsid assembly assays.
Table 1: In Vitro Assembly Conditions for HIV-1 CA Protein
| Parameter | Recommended Range/Value | Notes | Reference |
| Protein Concentration | 5 - 15 mg/mL | Assembly is concentration-dependent. | [12] |
| NaCl Concentration | 0.5 - 1.0 M | High salt concentrations promote the assembly of CA into hollow cylinders. | [3][12] |
| pH | 8.0 | A slightly alkaline pH is often optimal for in vitro CA tube formation. | [3] |
| Temperature | 4°C | Low temperatures are often used for long incubations to promote slow, ordered assembly. | [3] |
| Incubation Time | 24 - 48 hours | Sufficient time is needed for the nucleation and growth of assembled structures. | [3] |
Table 2: Components for In Vitro Assembly of HIV-1 Gag Protein
| Component | Recommended Concentration/Ratio | Role | Reference |
| Gag Protein | ~1 mg/mL (~20 µM) | The primary structural protein for assembly. | [4][13] |
| Nucleic Acid (RNA/DNA) | 2-4 µg/mL (for 1 mg/mL Gag) | Acts as a scaffold to nucleate Gag assembly. | [4] |
| Inositol Hexakisphosphate (IP6) | Substoichiometric to 1:1 molar ratio with Gag | A critical co-factor that promotes immature VLP formation. | [5] |
Detailed Experimental Protocols
Protocol 1: Expression and Purification of Recombinant HIV-1 Gag
This protocol is adapted from established methods for purifying untagged HIV-1 Gag protein from E. coli.[2][7]
-
Expression:
-
Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding the desired HIV-1 Gag construct.
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Nucleic Acid Removal (Optional but Recommended): Add polyethyleneimine (PEI) to the clarified lysate to precipitate nucleic acids, then centrifuge to pellet the precipitate.
-
Affinity Chromatography (for tagged proteins): If using a His-tagged Gag construct, purify the protein using a nickel-NTA affinity column.[1]
-
Ion-Exchange Chromatography: For untagged Gag, use a cation exchange column, such as phosphocellulose or a HiTrap SP column. Elute the protein with a salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion chromatography column to separate Gag from any remaining contaminants and aggregates.
-
Protocol 2: In Vitro Assembly of HIV-1 Capsid
This protocol describes a common method for inducing the assembly of purified Gag or CA protein into VLPs or tubular structures.[3][12]
-
Prepare the Assembly Reaction:
-
In a microcentrifuge tube, combine the purified Gag or CA protein with the assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl, 5 mM β-mercaptoethanol).
-
If required, add nucleic acids and/or IP6 to the reaction mixture.
-
-
Induce Assembly:
-
Assembly can be induced by bringing the protein to the final desired concentration in the assembly buffer.
-
Alternatively, for a more gradual process, the protein can be dialyzed against the assembly buffer.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C or room temperature) for a specified period (e.g., 24-48 hours).
-
-
Analysis of Assembly Products:
-
Electron Microscopy: Place a small aliquot of the assembly reaction onto a carbon-coated grid, negatively stain with a heavy metal salt (e.g., uranyl acetate), and visualize the assembled structures using a transmission electron microscope.
-
Pelleting Assay: Centrifuge the assembly reaction at high speed to pellet the assembled particles. Analyze the supernatant and pellet fractions by SDS-PAGE to quantify the extent of assembly.
-
Turbidity Assay: Monitor the increase in optical density (turbidity) of the solution over time as an indicator of particle formation.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in HIV-1 capsid assembly assays.
Caption: Workflow for in vitro HIV-1 capsid assembly.
Caption: Troubleshooting decision tree for in vitro assembly.
References
- 1. Expression and purification of soluble recombinant full length HIV-1 Pr55(Gag) protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible aggregation of HIV-1 Gag proteins mediated by nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elements in HIV-1 Gag contributing to virus particle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol phosphates are assembly co-factors for HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Preparation of Recombinant HIV-1 Gag Protein and Assembly of Virus-Like Particles In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assembly Properties of Human Immunodeficiency Virus Type 1 Gag Protein Lacking the p6 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How promising are HIV-1-based virus-like particles for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assembly Properties of the Human Immunodeficiency Virus Type 1 CA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How HIV-1 Gag assembles in cells: putting together pieces of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of capsid modulators in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with capsid modulators in cell culture.
Troubleshooting Guides
Problem 1: Higher-than-expected cytotoxicity observed in cell culture.
Possible Cause 1: Off-target mitochondrial toxicity.
Some small molecules can disrupt mitochondrial function, leading to cell death. This can be independent of the intended on-target effect on the viral capsid.
Suggested Solution:
-
Mitochondrial Membrane Potential (MMP) Assay: Assess mitochondrial health by measuring the mitochondrial membrane potential. A decrease in MMP is an early indicator of mitochondrial dysfunction.
-
Glucose vs. Galactose Media: Culture cells in media containing galactose instead of glucose. Cells grown in galactose are more reliant on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.[1]
Experimental Protocol Workflow: Mitochondrial Toxicity Assessment
Caption: Workflow for assessing mitochondrial toxicity.
Possible Cause 2: Induction of Apoptosis.
The compound may be triggering programmed cell death through activation of the caspase cascade.
Suggested Solution:
-
Caspase Activity Assay: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to determine if the apoptotic pathway is activated.[2][3]
Experimental Protocol Workflow: Caspase Activation Assay
Caption: Workflow for detecting apoptosis via caspase activity.
Problem 2: Discrepancy between in vitro (biochemical) and in-cellulo antiviral activity.
Possible Cause 1: Poor cell permeability or active efflux.
The compound may not be reaching its intracellular target at a sufficient concentration.
Suggested Solution:
-
Cellular Uptake/Efflux Assays: Use analytical methods like LC-MS/MS to quantify the intracellular concentration of the compound over time.
Possible Cause 2: The compound is a substrate for metabolic enzymes.
The compound may be rapidly metabolized by cellular enzymes into an inactive form.
Suggested Solution:
-
Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes and measure its degradation over time.
Possible Cause 3: Lack of on-target engagement in the cellular environment.
The compound may bind to the purified capsid protein but fail to engage the target within the complex environment of a cell.
Suggested Solution:
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in intact cells by assessing the thermal stabilization of the target protein upon ligand binding.[4][5][6][7][8] An increase in the melting temperature of the capsid protein in the presence of the compound confirms target engagement.
Experimental Protocol Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for confirming target engagement.
Problem 3: Unexpected effects on viral replication or host cell pathways.
Possible Cause: Engagement of unintended cellular targets.
The capsid modulator may be binding to and modulating the activity of host cell proteins, leading to unforeseen phenotypic effects.
Suggested Solution:
-
Proteome-wide Off-Target Profiling:
-
Chemical Proteomics: Employ techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify cellular binding partners of your compound.[9]
-
Thermal Proteome Profiling (TPP): A mass spectrometry-based method that can identify cellular targets and off-targets of a drug by measuring changes in the thermal stability of thousands of proteins simultaneously.[10]
-
-
Kinome Profiling: Since kinases are a common class of off-targets for small molecules, screening your compound against a panel of kinases can reveal unintended inhibitory activity.[11][12][13][14][15]
Logical Relationship: Identifying Off-Targets
Caption: Strategy for identifying and validating off-targets.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of HBV capsid assembly modulators (CAMs)?
A1: While HBV CAMs are designed to be highly specific for the viral core protein, which has no known human homolog, some off-target effects and secondary antiviral mechanisms have been observed in cell culture.[9] These include:
-
Inhibition of cccDNA formation: Some CAMs can interfere with the establishment of new covalently closed circular DNA (cccDNA) in newly infected cells, a secondary effect to their primary mechanism of disrupting capsid assembly.[2][16][17]
-
Destabilization of mature capsids: Certain CAMs can bind to and destabilize already formed capsids, which may interfere with viral uncoating and genome delivery to the nucleus.[2][9]
-
Induction of aberrant core protein aggregates: Class A CAMs, in particular, can induce the formation of non-capsid core protein aggregates.[14]
-
Cytotoxicity: While many CAMs show a good safety profile in vitro, some have demonstrated low to moderate cytotoxicity at higher concentrations.[1][11]
Q2: Do HIV capsid inhibitors have off-target effects?
A2: Yes, while targeting the viral capsid, some HIV inhibitors can have effects that involve host cell factors or unintended consequences on capsid dynamics.
-
Competition with host factors: Some inhibitors, like PF-74, bind to a pocket on the capsid that is also used by host proteins such as CPSF6 and Nup153, which are important for nuclear import and integration.[4][18] This interference with host-pathogen interactions can be a component of their antiviral mechanism.
-
Alteration of capsid stability: Certain compounds can induce premature uncoating of the viral core, while others may hyper-stabilize it, both of which can disrupt the finely tuned process of reverse transcription and nuclear entry.[4][19]
-
Unconfirmed primary target: For some compounds, the antiviral activity has not been definitively linked to direct binding to the capsid, leaving open the possibility of other mechanisms of action or off-target effects.[4]
Q3: My capsid modulator shows potent activity in a biochemical assembly assay but is much less effective in cells. What should I investigate?
A3: This is a common issue. We recommend following the troubleshooting guide for "Discrepancy between in vitro and in-cellulo antiviral activity." The primary assays to consider are:
-
Cellular Thermal Shift Assay (CETSA): To confirm that your compound is engaging the capsid protein inside the cell.
-
Cellular uptake and metabolic stability assays: To ensure the compound is reaching and remaining at its target.
Q4: How can I distinguish between on-target cytotoxicity (due to disruption of the viral life cycle) and off-target cytotoxicity?
A4: This is a critical question. A good approach is to use a control cell line that does not express the viral capsid protein. If your compound is cytotoxic in this control cell line, the effect is likely off-target. Additionally, you can perform the mitochondrial toxicity and caspase activation assays described in the troubleshooting section to identify common mechanisms of off-target cytotoxicity.
Quantitative Data Summary
Table 1: Example Antiviral Activity and Cytotoxicity of select HBV CAMs
| Compound | EC50 (HBV DNA reduction) | CC50 (Cytotoxicity) | Cell Line | Reference |
| GLP-26 | 0.003 µM | >100 µM | HepAD38 | [20] |
| JNJ-56136379 | 93 nM (extracellular DNA) | Not specified | PHH | [21] |
| EDP-514 | 6-27 nM | Not specified | Various | [16] |
| GT-39 | ~50% inhibition @ 10 µM | 16-18 µM | HepAD38 / Various | [1] |
| GT-47 | ~50% inhibition @ 10 µM | 16-18 µM | HepAD38 / Various | [1] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; PHH: Primary Human Hepatocytes.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol[5][6][9]
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of the capsid modulator or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 5-10 x 10^6 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of soluble capsid protein using a suitable method like Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: For each temperature point, quantify the signal for the capsid protein. Normalize the data to the signal at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.
Mitochondrial Membrane Potential (MMP) Assay using JC-10[1]
-
Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate. Allow cells to adhere overnight. Treat with various concentrations of the capsid modulator, a vehicle control, and a positive control for mitochondrial depolarization (e.g., CCCP) for the desired duration.
-
Dye Loading: Prepare the JC-10 staining solution according to the manufacturer's instructions. Remove the treatment media and add the JC-10 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Reading: Read the fluorescence intensity using a fluorescence plate reader. For JC-10, measure both the red fluorescence (aggregates in healthy mitochondria, ~Ex/Em = 540/590 nm) and green fluorescence (monomers in depolarized mitochondria, ~Ex/Em = 490/525 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization and potential mitochondrial toxicity.
Caspase-3 Colorimetric Assay Protocol[23][24]
-
Cell Treatment and Lysis: Treat cells in a culture plate with the capsid modulator, vehicle, and a positive control for apoptosis (e.g., staurosporine). After treatment, collect both adherent and floating cells. Lyse the cells with a chilled cell lysis buffer on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysates to pellet cellular debris. Transfer the supernatant to a new, chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading in the assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 4. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of two HIV-1 capsid assembly inhibitor families that bind the same site within the N-terminal domain of the viral CA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Cell-Permeable Hepatitis B Virus Core Protein Variants as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study offers clearest picture yet of how HIV defeats a cellular defender | EurekAlert! [eurekalert.org]
- 9. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]
- 16. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nomenclature of HBV Core Protein Targeting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of HIV Capsid Inhibitor Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of metabolically stable HIV capsid inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with early HIV capsid inhibitor scaffolds like PF-74?
A1: The primary metabolic liability of early HIV capsid inhibitors, such as PF-74, is their extremely poor metabolic stability.[1][2] This is largely attributed to their susceptibility to metabolism by liver enzymes, particularly cytochrome P450 (CYP) enzymes.[3] The indole (B1671886) moiety within the PF-74 scaffold, for instance, has been identified as a site of metabolic vulnerability.[4] This rapid metabolism leads to a very short half-life, hindering its potential for further clinical development.[1][2]
Q2: What are the key in vitro assays for assessing the metabolic stability of our HIV capsid inhibitors?
A2: The most common and informative in vitro assay is the liver microsomal stability assay .[5][6] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like CYPs.[6][7] Other test systems include liver S9 fractions and hepatocytes (both plated and in suspension), which can provide a broader assessment of Phase I and Phase II metabolism.[5][8]
Q3: What key parameters are derived from a microsomal stability assay?
A3: The key parameters obtained from a microsomal stability assay are:
-
Half-life (t½): The time it takes for the concentration of the parent compound to be reduced by half. A longer half-life generally indicates better metabolic stability.[7]
-
Intrinsic Clearance (CLint): This represents the volume of liver blood cleared of the drug per unit of time by the liver's metabolic enzymes, independent of blood flow. A lower intrinsic clearance value suggests greater metabolic stability.[7]
Q4: How can we interpret the data from our metabolic stability assays?
A4: A short half-life and high intrinsic clearance in human liver microsomes (HLM) suggest that the compound is likely to be rapidly cleared in vivo, leading to poor oral bioavailability and a short duration of action. For example, the parent compound PF-74 has a reported half-life of only 0.7 minutes in HLMs.[1] A significant improvement in these parameters for an analog, such as a half-life of 31 minutes, indicates a substantial enhancement in metabolic stability.[1]
Q5: What structural modifications can be made to an HIV capsid inhibitor scaffold to improve its metabolic stability?
A5: Several strategies can be employed:
-
Bioisosteric Replacement: Replacing metabolically labile groups with more stable ones. For example, the indole ring of PF-74 has been successfully replaced with substituted benzenesulfonamide (B165840) groups to enhance both metabolic stability and antiviral activity.[4]
-
Introduction of Blocking Groups: Introducing chemical groups at or near a site of metabolism can sterically hinder enzyme access and reduce the rate of metabolism.
-
Computational Design: Utilizing multistep computational workflows can facilitate the rapid design of analogs with improved metabolic stability.[9][10][11] This can involve docking simulations with CYP isoforms to predict and mitigate metabolic liabilities.[9]
Troubleshooting Guides
Problem 1: High variability in results from our liver microsomal stability assay.
-
Possible Cause 1: Inconsistent Cofactor Concentration. The activity of CYP enzymes is dependent on the presence of cofactors like NADPH.[6] Inconsistent addition or degradation of NADPH can lead to variable results.
-
Solution: Prepare fresh NADPH solutions for each experiment. Ensure accurate and consistent pipetting of the cofactor solution into the reaction wells. Include a "-NADPH" control to assess for non-NADPH-dependent degradation.[6]
-
-
Possible Cause 2: Inter-individual variability in liver microsomes. If using microsomes from single donors, genetic polymorphisms in CYP enzymes can lead to significant variability.
-
Solution: Use pooled human liver microsomes from multiple donors to average out the effects of inter-individual variability.[6]
-
-
Possible Cause 3: Issues with the analytical method (LC-MS/MS). Matrix effects or improper calibration can lead to inaccurate quantification.
-
Solution: Ensure the LC-MS/MS method is properly validated. Use an appropriate internal standard to account for variations in sample processing and instrument response.[3]
-
Problem 2: Our lead compound shows good antiviral potency but has very poor metabolic stability.
-
Possible Cause: The scaffold contains a known metabolic "hotspot." Certain chemical moieties are well-known to be susceptible to metabolic enzymes.
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Solution 1: Metabolite Identification Studies. Conduct experiments to identify the major metabolites of your compound.[7] This will pinpoint the exact site of metabolic attack. Techniques like high-resolution mass spectrometry are crucial for this.
-
Solution 2: Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies. Systematically modify the scaffold at the identified metabolic hotspot and evaluate the impact on both potency and stability. For example, modifying the indole ring of PF-74 led to the identification of more stable analogs.[4]
-
Solution 3: Computational Modeling. Employ computational tools to predict sites of metabolism and design modifications to block these sites without compromising binding to the HIV capsid target.[9]
-
Problem 3: An analog designed for improved stability shows reduced antiviral activity.
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Possible Cause: The modification that improved stability negatively impacts the binding to the HIV capsid protein.
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Solution 1: Maintain Key Pharmacophore Features. When making modifications, ensure that the key interactions with the target protein are preserved. Molecular modeling and structural biology (e.g., X-ray crystallography) can guide these modifications.
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Solution 2: Multi-parameter Optimization. Drug development is a balancing act. It may be necessary to accept a slight decrease in potency to achieve a significant gain in metabolic stability that translates to better in vivo efficacy. Continue to synthesize and test a matrix of analogs to find the optimal balance.
-
Data Presentation
Table 1: Metabolic Stability and Antiviral Activity of PF-74 and its Analogs
| Compound | Half-life (t½) in HLM (min) | Antiviral Activity (EC50) | Fold Improvement in Stability (vs. PF-74) | Reference |
| PF-74 | 0.7 | 1.6 µM | - | [1] |
| 10 | 31 | 1.6 µM | 44.3 | [1] |
| 7u | Slightly improved vs. PF-74 | - | - | [4] |
| IC-1k | 91.3 | 2.69 nM | 130.4 | [4] |
| CX17 (s-enantiomer) | - | - | 204 | [9][10] |
| 11L | - | 90 nM | - | [4] |
HLM: Human Liver Microsomes EC50: Half-maximal effective concentration
- Data not available
Experimental Protocols
Detailed Methodology for a Standard Liver Microsomal Stability Assay
This protocol is a generalized procedure based on common practices in the field.[3][6][7]
1. Reagent Preparation:
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Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Phosphate (B84403) Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (optional but recommended):
-
Solution A: 100 mM phosphate buffer (pH 7.4), 3.3 mM MgCl₂.
-
Solution B (Cofactor Mix): 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Stopping Solution: Acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
2. Incubation Procedure:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution (or cofactor mix).
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of the cold stopping solution.
-
Include control wells:
-
-NADPH control: Replace the NADPH solution with buffer to assess for non-enzymatic degradation.
-
t=0 min control: Add the stopping solution before adding the NADPH solution.
-
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Mandatory Visualizations
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Logical workflow for addressing poor metabolic stability.
References
- 1. Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules [mdpi.com]
- 2. Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein | MDPI [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Optimization of the Metabolic Stability of a Human Immunodeficiency Virus Type-1 Capsid Inhibitor Using a Multistep Computational Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cytotoxicity of Experimental Capsid Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered with experimental capsid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of capsid compound cytotoxicity?
A1: Cytotoxicity induced by experimental capsid compounds can arise from several mechanisms, often related to the intrinsic properties of the viral proteins. Key mechanisms include:
-
Induction of Apoptosis: Capsid proteins can trigger programmed cell death (apoptosis) by interacting with host cell signaling pathways. This can involve the activation of caspases, a family of proteases central to the apoptotic process.[1][2][3][4] For example, some viral capsids can modulate the activity of proteins in the Bcl-2 family or interfere with the p53 tumor suppressor pathway.[1]
-
Activation of Innate Immune Responses: The host cell's innate immune system is primed to recognize foreign viral components.[5][6][7] Capsid proteins can be detected by pattern recognition receptors (PRRs), leading to the activation of signaling cascades that result in the production of pro-inflammatory cytokines and interferons, which can contribute to cell death.[5][6][8]
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Disruption of Cellular Processes: High concentrations of capsid proteins can physically interfere with essential cellular functions, such as protein synthesis, cellular trafficking, and cytoskeletal integrity, leading to cellular stress and death.
-
Compound Aggregation: Experimental capsid compounds may aggregate, especially at high concentrations. These aggregates can be phagocytosed by cells, leading to lysosomal dysfunction and the release of cytotoxic contents.
Q2: What are the primary strategies to mitigate the cytotoxicity of our experimental capsid compounds?
A2: The main approaches to reduce the cytotoxicity of experimental capsid compounds fall into two broad categories: modification of the capsid protein itself and optimization of the compound's formulation.
-
Capsid Modification:
-
Genetic Modification: Introducing specific amino acid substitutions in the capsid protein sequence can alter its surface properties, reducing its interaction with cellular factors that trigger cytotoxic pathways.
-
Chemical Modification: Covalently attaching polymers, such as polyethylene (B3416737) glycol (PEG), to the capsid surface (PEGylation) can shield cytotoxic epitopes and reduce non-specific interactions with cells.[9]
-
-
Formulation Strategies:
-
Excipient Selection: The choice of excipients in the formulation can significantly impact compound stability and reduce aggregation. Sugars (like sucrose (B13894) and trehalose), amino acids, and non-ionic surfactants can act as stabilizers.[10][11]
-
pH and Buffer Optimization: Maintaining an optimal pH and using an appropriate buffer system can enhance the stability of the capsid compound and prevent denaturation or aggregation that might lead to increased cytotoxicity.[10][11]
-
Controlled Release Systems: Encapsulating the capsid compound in nanoparticles or liposomes can control its release and reduce the exposure of cells to high, potentially toxic concentrations.
-
Q3: How can we experimentally assess the cytotoxicity of our capsid compounds?
A3: A panel of in vitro cytotoxicity assays should be used to obtain a comprehensive understanding of a compound's cytotoxic profile. Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.
-
Caspase-3/7 Assay: This assay specifically measures the activity of executioner caspases-3 and -7, providing a direct readout of apoptosis induction.
It is recommended to use a combination of these assays to differentiate between different mechanisms of cell death (e.g., apoptosis vs. necrosis).
Troubleshooting Guides
Problem 1: High levels of cell death are observed even at low concentrations of the capsid compound.
| Potential Cause | Troubleshooting Steps |
| Inherent high toxicity of the capsid protein. | Consider genetic or chemical modification of the capsid to reduce its intrinsic toxicity. |
| Compound aggregation. | Optimize the formulation by adjusting the buffer, pH, or adding stabilizing excipients. Analyze the compound for aggregates using techniques like dynamic light scattering (DLS). |
| Contamination of the compound preparation. | Ensure the compound preparation is free from contaminants like endotoxins, which can be highly cytotoxic. |
| High sensitivity of the cell line. | Test the compound on a panel of different cell lines to identify a less sensitive model for initial experiments. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Inconsistent compound preparation and storage. | Prepare fresh dilutions of the compound for each experiment. Ensure proper storage conditions to prevent degradation. |
| Pipetting errors and uneven cell seeding. | Use calibrated pipettes and ensure a homogenous cell suspension before seeding to minimize well-to-well variability. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell viability. Fill the outer wells with sterile media or PBS to maintain humidity. |
Problem 3: The chosen cytotoxicity assay shows high background or interference.
| Potential Cause | Troubleshooting Steps |
| Compound interferes with the assay chemistry. | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. |
| Phenol (B47542) red in the culture medium. | Use phenol red-free medium, as it can interfere with colorimetric and fluorescent assays. |
| High cell density leading to high background. | Optimize the cell seeding density to ensure the signal is within the linear range of the assay. |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data on the reduction of cytotoxicity.
Table 1: Effect of PEGylation on the Cytotoxicity of a Hypothetical Capsid Compound (CP-X)
| Compound | Modification | Cell Line | IC50 (µM) | Fold Change in IC50 |
| CP-X | None | HEK293 | 15 | - |
| CP-X-PEG-5k | 5 kDa PEG | HEK293 | 75 | 5 |
| CP-X-PEG-20k | 20 kDa PEG | HEK293 | 150 | 10 |
| CP-X | None | A549 | 25 | - |
| CP-X-PEG-5k | 5 kDa PEG | A549 | 110 | 4.4 |
| CP-X-PEG-20k | 20 kDa PEG | A549 | 230 | 9.2 |
Note: IC50 is the concentration of a compound that inhibits 50% of cell viability. A higher IC50 value indicates lower cytotoxicity.
Table 2: Impact of Formulation on the Stability and Cytotoxicity of a Hypothetical Capsid Compound (CP-Y)
| Formulation Buffer | Stabilizing Excipient | Aggregation (%) after 24h at 37°C | IC50 (µM) in HepG2 cells |
| PBS, pH 7.4 | None | 35 | 10 |
| Histidine, pH 6.0 | None | 20 | 25 |
| Histidine, pH 6.0 | 5% Sucrose | 5 | 60 |
| Histidine, pH 6.0 | 5% Trehalose | 4 | 65 |
| Histidine, pH 6.0 | 0.01% Polysorbate 80 | 8 | 55 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Complete culture medium
-
Experimental capsid compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the capsid compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Complete culture medium
-
Experimental capsid compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells in culture
-
White-walled 96-well plates (for luminescence-based assays)
-
Complete culture medium
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Experimental capsid compound
-
Caspase-3/7 assay kit (containing a pro-luminescent caspase-3/7 substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the capsid compound as described in the MTT protocol.
-
Incubation: Incubate for the desired time.
-
Reagent Addition: Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of the culture medium in each well.
-
Incubation: Mix the contents by shaking the plate gently for 30 seconds to 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways for capsid-induced cytotoxicity.
Experimental Workflow
Caption: A general workflow for assessing and reducing capsid compound cytotoxicity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting high cytotoxicity results.
References
- 1. Modulation of signaling pathways by RNA virus capsid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral hijacking of host caspases: an emerging category of pathogen–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase activation during virus infection: more than just the kiss of death? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of host caspases by virus ~ ViralZone [viralzone.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. Editorial: Virus-induced innate immune response and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HIV capsids: orchestrators of innate immune evasion, pathogenesis and pandemicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. leukocare.com [leukocare.com]
Technical Support Center: Refining Protocols for Measuring Capsid Inhibitor Potency (EC50)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the potency (EC50) of capsid inhibitors.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
Question: We are observing significant variability in our capsid inhibitor EC50 values across different experimental runs. What are the potential causes and how can we improve reproducibility?
Answer: High variability in EC50 values is a common issue that can stem from several factors. Here are the most likely causes and recommended solutions:
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Inconsistent Assay Conditions: Minor variations in experimental parameters can lead to significant differences in results.
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Cell Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell confluence can affect viral replication and, consequently, inhibitor potency.
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Virus Input (Multiplicity of Infection - MOI): Use a consistent MOI for all assays. Higher MOIs can sometimes overcome the effect of an inhibitor, leading to an artificially high EC50.[1][2] It is crucial to standardize the virus stock and perform accurate titrations.
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Incubation Time: The duration of inhibitor pre-incubation, infection, and post-infection incubation should be kept constant.[1]
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Serum Concentration: Components in serum can bind to the test compound, reducing its effective concentration.[2] If possible, use serum-free media or ensure the serum lot and concentration are consistent across all experiments.[2]
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Cell Passage Number: The susceptibility of cells to viral infection can change with increasing passage numbers.[1]
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Solution: Use cells within a defined, low passage number range for all experiments to ensure consistent cellular physiology.[3]
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Compound Stability and Handling: The integrity of the capsid inhibitor is crucial for accurate results.
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Data Analysis: The method used to calculate the EC50 can influence the final value.
Issue 2: Inhibitor Appears Less Potent Than Expected
Question: Our novel capsid inhibitor is showing a much higher EC50 value (lower potency) than anticipated based on preliminary data. What could be the reason?
Answer: A higher-than-expected EC50 value can be attributed to several factors related to the virus, the compound, or the assay itself:
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Viral Strain Resistance: The viral strain used may possess mutations that confer resistance to the inhibitor.[2]
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Compound-Assay Interference: The inhibitor may interfere with the assay readout system.
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Solution: Run a control experiment with the compound and assay reagents in the absence of cells and virus to check for any direct interference with the detection signal (e.g., fluorescence or luminescence).[2]
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Incorrect Mechanism of Action: The perceived mechanism of the inhibitor might not be its primary mode of action. An inhibitor thought to target the capsid might have a different primary target, or its effect might be cell-line dependent.[4]
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Cytotoxicity: If the inhibitor is toxic to the host cells at concentrations close to its antiviral activity, it can lead to misleading results.
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Solution: Always perform a concurrent cytotoxicity assay (CC50) to determine the compound's toxicity. The therapeutic index (TI), calculated as CC50/EC50, provides a measure of the compound's specificity.[3]
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Frequently Asked Questions (FAQs)
Q1: What are the key differences between a cell-based assay and a biochemical assay for determining capsid inhibitor potency?
A1: Cell-based assays measure the inhibitor's effect on viral replication within a host cell, providing a more biologically relevant measure of potency (EC50).[3] Biochemical assays, on the other hand, measure the direct interaction of the inhibitor with a purified viral protein (e.g., capsid protein) and determine the concentration required to inhibit its function by 50% (IC50).[3] While biochemical assays are useful for confirming the direct target of an inhibitor, cell-based assays provide data that is often more predictive of in vivo efficacy.
Q2: How do I choose the right cell line for my EC50 assay?
A2: The choice of cell line is critical and can significantly impact the results.[7] Consider the following:
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Susceptibility to Infection: The cell line must be readily infectable by the virus you are studying.
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Biological Relevance: Whenever possible, use a cell line that is relevant to the natural course of the viral infection (e.g., primary human cells or cell lines derived from the primary site of infection).
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Assay Compatibility: The cell line should be compatible with your chosen assay readout (e.g., reporter gene expression, cell viability).
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Consistency: Use a well-characterized and authenticated cell line to ensure reproducibility.
Q3: What is the importance of the therapeutic index (TI)?
A3: The therapeutic index (TI = CC50/EC50) is a critical parameter that quantifies the selectivity of an antiviral compound.[3] A high TI indicates that the compound is effective at inhibiting viral replication at concentrations much lower than those that cause toxicity to the host cells. This is a key indicator of a promising drug candidate.
Q4: How should I present my EC50 data?
A4: EC50 data should be presented clearly and concisely. A dose-response curve, typically a sigmoidal curve generated from a non-linear regression analysis, is the standard way to visualize the data.[4][8] The EC50 value should be reported along with a measure of uncertainty, such as the 95% confidence interval.
Quantitative Data Summary
| Inhibitor | Virus Strain(s) | Cell Type | EC50 Range | CC50 | Therapeutic Index (TI) | Reference(s) |
| Lenacapavir (LEN) | Multi-drug resistant HIV-1 | MT-4 cells | Picomolar (pM) range | > 20 µM | > 512,820 | [6][9] |
| GSK878 | HIV-1 reporter virus | MT-2 cells | 0.039 ± 0.014 nM | > 20 µM | > 512,820 | [6] |
| PF-3450074 (PF74) | Various HIV isolates | Not specified | 8–640 nM | Not specified | Not specified | [10] |
| CAP-1 | HIV-1 | Not specified | Not specified | Not specified | Not specified | [10] |
| C1 | HIV-1 | Not specified | 57 µM | Not specified | Not specified | [10] |
| Ebselen | HIV-1 | Not specified | 3.37 µM | Not specified | Not specified | [10] |
| MKN-1A | HIV-1 | Not specified | 8.0 µM | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: General Cell-Based Antiviral Assay for EC50 Determination
This protocol outlines a general workflow for determining the EC50 of a capsid inhibitor in a cell-based assay using a reporter virus.
-
Cell Seeding:
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Seed a 96-well plate with a suspension of the chosen host cells at a pre-determined optimal density.
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) to allow the cells to adhere.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the capsid inhibitor in cell culture medium. It is crucial to maintain a constant, low concentration of the solvent (e.g., DMSO <0.1%) across all dilutions.[12]
-
Add the diluted compound to the appropriate wells of the cell plate. Include wells with no compound (virus control) and wells with no cells or virus (background control).
-
-
Viral Infection:
-
Infect the cells by adding a standardized amount of virus (at a predetermined MOI) to each well, except for the uninfected control wells.
-
The timing of inhibitor addition relative to infection (pre-treatment, co-treatment, or post-treatment) will depend on the specific question being addressed.[3]
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-
Incubation:
-
Incubate the plate for a period that allows for viral replication and expression of the reporter gene (e.g., 48-72 hours).[13]
-
-
Assay Readout:
-
Quantify viral replication by measuring the reporter gene signal (e.g., luciferase, GFP) according to the manufacturer's instructions.
-
-
Data Analysis:
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Normalize the data to the virus control (100% infection) and the uninfected control (0% infection).
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value.[5]
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Protocol 2: Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the antiviral assay to assess the compound's toxicity.
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Cell Seeding:
-
Seed a 96-well plate with the same cell type and density as the antiviral assay.
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-
Compound Addition:
-
Add the same serial dilutions of the inhibitor to the wells.
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Incubation:
-
Incubate the plate for the same duration as the antiviral assay.
-
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Cell Viability Readout:
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Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
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Normalize the data to the untreated cell control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve to determine the CC50 value.
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Visualizations
Caption: Workflow for determining capsid inhibitor EC50.
Caption: Troubleshooting logic for inconsistent EC50 results.
References
- 1. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. towardsdatascience.com [towardsdatascience.com]
- 6. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cryo-EM Resolution of Capsid Tubes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of cryo-electron microscopy (cryo-EM) maps of capsid tubes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in sample preparation for achieving high-resolution maps of capsid tubes?
A1: The foundation of a high-resolution cryo-EM structure lies in meticulous sample preparation. Key factors include:
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Sample Purity and Homogeneity: The sample should be highly pure and structurally uniform. Impurities or heterogeneity can significantly interfere with image alignment and reconstruction.
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Optimal Particle Concentration: The concentration must be optimized to ensure a sufficient number of particles for imaging without causing aggregation. A typical starting range is 0.1-5 mg/mL, adjusted based on the capsid's molecular weight and complexity.[1]
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Buffer Conditions: The buffer should maintain the structural integrity and stability of the capsid tubes. It's advisable to avoid detergents unless absolutely necessary for sample stability.[2]
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Vitreous Ice Quality: The goal is to obtain a thin layer of vitreous (non-crystalline) ice, which preserves the native structure of the specimen.[1][3] The ice should be slightly thicker than the diameter of the capsid tube to avoid denaturation or preferred orientations.[4][5]
Q2: My capsid tubes show a strong preferred orientation on the grid. How can I resolve this?
A2: Preferred orientation is a common issue where particles adopt a limited set of views, hindering a high-resolution 3D reconstruction.[6] To address this, you can try the following:
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Use of Detergents: Adding a small amount of a suitable, non-denaturing detergent can alter the interaction of the particles with the air-water interface.[7][8]
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Grid Surface Modification: Applying a thin continuous layer of carbon or graphene to the grid can provide alternative binding surfaces for the particles.[7]
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Tilted Data Collection: Collecting data with the microscope stage tilted can help to fill in some of the missing views, although this may lead to a slight decrease in the achievable resolution.[7]
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Experiment with Different Grid Types: Using grids with different hole sizes and materials (e.g., Quantifoil multi-a or lacy carbon) can sometimes alleviate preferred orientation by altering ice thickness and surface properties.[7]
Q3: How has the approach to helical reconstruction for tubular structures evolved?
A3: The methodology for helical reconstruction has significantly shifted from traditional Fourier-Bessel methods to single-particle analysis (SPA) approaches.[9] Modern techniques treat helical tubes as a series of overlapping, single-particle-like segments.[10] This "segmented helical reconstruction" approach is more robust in handling flexible filaments and does not require long-range order.[10][11] Software packages like CryoSPARC and RELION have implemented specialized workflows for processing helical data using these SPA principles.[12]
Q4: What is the significance of determining the correct helical symmetry, and how can it be achieved?
A4: Imposing the correct helical symmetry (rise and twist) is crucial for achieving high-resolution reconstructions as it provides powerful structural constraints.[13] However, reliably determining these parameters is a known challenge in cryo-EM, as the error landscape can contain many false minima.[13] The typical workflow involves:
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Initial Asymmetric Reconstruction: An initial 3D map is generated without applying any symmetry.[13]
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Symmetry Search: A symmetry search is performed on the asymmetric map to identify potential helical parameters. This can be done in software like CryoSPARC by searching a grid of rise and twist values.[13][14]
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Refinement with Symmetry: The identified symmetry parameters are then used as a starting point for a helical refinement, where these parameters can be further optimized.[13]
Q5: My refined map shows left-handed alpha-helices. What does this indicate and how can it be corrected?
A5: The unexpected presence of left-handed alpha-helices in a map is a strong indicator that the handedness of the reconstruction is inverted.[14] This ambiguity can arise during reconstruction and is linked to the sign of the helical twist. Inverting the sign of the helical twist is equivalent to flipping the hand of the map.[14] This can be easily corrected in most processing software by using a tool to "flip hand" or invert the map.[11][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Resolution Map | Poor sample quality (aggregation, heterogeneity). | Improve sample purity through techniques like size-exclusion chromatography.[1] |
| Thick ice, leading to low contrast. | Optimize blotting time and force during grid preparation to achieve thinner ice.[7] | |
| Insufficient number of particles. | Increase the number of collected micrographs. For a 2 mg/mL AAV sample, 150-200 micrographs can yield ~20,000 particles.[15] | |
| Incorrect helical symmetry applied. | Perform a thorough symmetry search on an asymmetric reconstruction before refinement.[13][14] | |
| Broken or Disconnected Densities in the Map | "Over-sharpening" of the map with a single global B-factor. | Use local sharpening methods or multiscale tubular filters to enhance features without introducing artifacts.[16][17][18] |
| Particle Aggregation on the Grid | Sample concentration is too high. | Reduce the protein concentration.[7] |
| Unfavorable buffer conditions. | Optimize buffer pH and salt concentration. Consider adding a non-denaturing detergent.[7] | |
| Crystalline Ice Formation | Slow freezing rate. | Ensure rapid plunging into liquid ethane (B1197151) and maintain the sample at liquid nitrogen temperatures at all times.[2][3][19] |
| Contamination in the liquid ethane. | Use fresh, clean liquid ethane for freezing. | |
| Anisotropic Resolution (Stretched/Smeared Density) | Preferred particle orientation. | See FAQ Q2 for solutions to preferred orientation.[8] |
| Inaccurate alignment of particles. | Use a larger box size during particle extraction to ensure the entire particle is included. Re-run 2D and 3D classification to remove poorly aligned particles. |
Data Presentation
Table 1: Recommended Cryo-EM Data Collection Parameters for Capsid Tubes
| Parameter | Recommended Value/Range | Rationale |
| Accelerating Voltage | 300 kV | Higher voltage improves image quality and signal-to-noise ratio.[14] |
| Total Electron Dose | 20 - 25 e⁻/Ų | Balances signal-to-noise ratio with minimizing radiation damage to the specimen. Doses above 25 e⁻/Ų can ablate high-resolution features.[2] |
| Magnification | Chosen to achieve a pixel size (sampling rate) that is approximately 1/4 of the target resolution. | For an 8 Å target resolution, a pixel size of ~2 Å/pixel is appropriate.[2] |
| Defocus Range | 0.5 - 2.5 µm | Provides a good balance of contrast for particle visualization and CTF correction.[4][5] |
Experimental Protocols
Protocol 1: Cryo-EM Grid Preparation for Capsid Tubes
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Grid Preparation: Glow-discharge the carbon side of a 200-mesh R2/1 Quantifoil copper grid for 25 seconds at 25 mA to render the surface hydrophilic.[4][5]
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Environment Control: Use a vitrification apparatus (e.g., FEI Vitrobot) and ensure the environmental chamber is at 95-100% humidity to prevent sample evaporation.[1] Cool liquid ethane in the dewar using liquid nitrogen.[4][5]
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Sample Application: Apply 3-4 µL of the purified capsid tube sample to the glow-discharged side of the grid.[20]
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Blotting: Blot the grid to remove excess liquid, leaving a thin film. Blotting time (typically 2-6 seconds) and force are critical parameters that must be optimized for each sample to achieve ideal ice thickness.[1]
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Vitrification: Immediately plunge-freeze the grid into the liquid ethane.[19]
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Storage: Transfer the grid to a storage box under liquid nitrogen to prevent devitrification.[19]
Protocol 2: Post-Processing Map Enhancement using a Multiscale Tubular Filter
This protocol describes a computational method to enhance elongated structures in a cryo-EM map.[16]
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Input: Start with a post-processed cryo-EM map (e.g., after B-factor sharpening).
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Hessian Matrix Analysis: For each voxel in the map, compute the Hessian matrix, which describes the second-order local derivatives of the density.
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Eigenvalue Analysis: Calculate the eigenvalues of the Hessian matrix at each point. The relative values of the eigenvalues can distinguish between blob-like, plate-like, and tube-like structures.
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Tubularness Measure: Define a "tubularness" measure based on the eigenvalues. This measure will be high for voxels that are part of an elongated, tubular structure and low for other geometries.
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Filtering: Apply a filter that enhances the density of voxels with a high tubularness measure and attenuates the density of those with a low measure. This is performed across multiple scales to account for features of different sizes.
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Output: The result is an enhanced map where tubular features like alpha-helices are more clearly defined, improving interpretability.[16]
Visualizations
Caption: Overview of the cryo-EM experimental workflow for capsid tubes.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Cryo-EM Techniques to Resolve the Structure of HSV-1 Capsid-Associated Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 4. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and opportunities in cryo-EM single-particle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Cryo-EM reconstruction of helical polymers: Beyond the simple cases | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. Cryo-EM Structure Determination Using Segmented Helical Image Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryo-EM of Helical Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guide.cryosparc.com [guide.cryosparc.com]
- 13. guide.cryosparc.com [guide.cryosparc.com]
- 14. guide.cryosparc.com [guide.cryosparc.com]
- 15. Filling Adeno-Associated Virus Capsids: Estimating Success by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPG [opg.optica.org]
- 17. Local computational methods to improve the interpretability and analysis of cryo-EM maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Do's and Don'ts of Cryo-electron Microscopy: A Primer on Sample Preparation and High Quality Data Collection for Macromolecular 3D Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Dealing with aggregation of recombinant HIV-1 capsid protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant HIV-1 capsid protein (CA). The information provided addresses common issues related to protein aggregation during expression, purification, and in vitro assembly assays.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the aggregation of recombinant HIV-1 capsid protein?
The aggregation and assembly of recombinant HIV-1 capsid protein (CA) are critically influenced by several factors, including pH, ionic strength (salt concentration), temperature, and protein concentration. The inherent propensity of CA to polymerize is a key aspect of its function in the viral life cycle, but this can also lead to unwanted aggregation during in vitro experiments.[1][2] The stability of the HIV-1 core is finely tuned, and deviations from optimal conditions can lead to either premature disassembly or uncontrolled aggregation.[3]
Q2: What is the role of pH in HIV-1 CA assembly and stability?
The pH of the solution plays a crucial role in modulating the assembly of the HIV-1 capsid. High pH (around 8.0) tends to favor the formation of immature-like spherical particles, while a lower pH (around 6.0) promotes the assembly of mature-like tubular or conical structures.[4][5] A narrow physiological pH range, typically between 6.8 and 7.4, is often critical for controlled assembly.[5][6] Drastic changes in pH can lead to the disassembly of assembled structures or induce amorphous aggregation.[7]
Q3: How does salt concentration affect the polymerization of HIV-1 CA?
High salt concentrations, typically ranging from 1 M to 4 M NaCl, are commonly used to induce the in vitro assembly of purified HIV-1 CA into tubular or capsid-like particles.[1][2] The high ionic strength screens electrostatic repulsions between CA monomers, facilitating the protein-protein interactions necessary for polymerization. The specific salt concentration required can depend on the protein concentration and buffer composition.
Q4: Can temperature be used to control HIV-1 CA aggregation?
Yes, temperature is a key parameter in controlling HIV-1 CA assembly. In vitro polymerization assays are often conducted at specific temperatures, such as 25°C or 37°C, to promote assembly.[1][8] Lowering the temperature, for instance to 4°C, is a common strategy to maintain the protein in a soluble, unassembled state during purification and storage.[6][9] Conversely, elevated temperatures can sometimes lead to increased protein aggregation and should be carefully controlled.[10]
Troubleshooting Guides
Problem 1: Recombinant HIV-1 CA protein is found in inclusion bodies during expression.
Cause: High-level expression of recombinant proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies. This can be due to the intrinsic properties of the protein, the rate of expression, or suboptimal culture conditions.
Solution:
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Optimize Expression Conditions: Lowering the induction temperature (e.g., to 22°C or 25°C) and reducing the concentration of the inducing agent (e.g., 0.05 mM IPTG) can slow down the rate of protein synthesis, allowing for proper folding and reducing the likelihood of aggregation.[11][12]
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Use a different expression host: Utilizing E. coli strains that are better suited for the expression of challenging proteins, such as those supplemented with rare tRNAs, can improve the yield of soluble protein.[11]
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Purification from Inclusion Bodies: If the protein is still predominantly in inclusion bodies, it can be purified under denaturing conditions and subsequently refolded. However, this can be a complex process with variable success rates. A more common approach for HIV-1 CA is to leverage its ability to polymerize and depolymerize in a functional purification scheme.[1][3]
Problem 2: Purified HIV-1 CA protein aggregates during storage.
Cause: Purified HIV-1 CA is prone to aggregation if not stored under optimal conditions. Factors such as buffer composition, pH, temperature, and protein concentration can all contribute to instability over time.
Solution:
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Optimize Storage Buffer: Store the purified protein in a buffer that promotes stability. This typically involves a specific pH (often around 7.4-8.0), a moderate salt concentration (e.g., 300 mM NaCl), and the inclusion of a reducing agent like TCEP or β-mercaptoethanol to prevent disulfide bond formation.[6]
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Control Protein Concentration: Storing the protein at a lower concentration can reduce the chances of aggregation. If a high concentration is necessary, it is crucial to ensure the buffer conditions are optimized for that concentration.
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Storage Temperature: For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. The addition of cryoprotectants like glycerol (B35011) may also be beneficial.
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Dialysis: Dialyzing the protein into a suitable storage buffer at 4°C can help to remove any destabilizing components from the purification process.[6]
Problem 3: Inconsistent results in in vitro assembly assays.
Cause: In vitro assembly of HIV-1 CA is a sensitive process, and minor variations in experimental conditions can lead to significant differences in the kinetics and morphology of the resulting structures.
Solution:
-
Precise Control of Conditions: Ensure that the pH, salt concentration, protein concentration, and temperature are precisely controlled and consistent across all experiments.[2]
-
High-Quality Protein: Use highly pure and polymerization-competent protein. The presence of contaminants or partially folded protein can interfere with the assembly process.[1][11]
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Initiation of Assembly: The method of initiating the assembly reaction is critical. A common method is to rapidly dilute the protein into a high-salt buffer to initiate polymerization.[1]
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Monitor Assembly Kinetics: Use a turbidimetric assay (measuring absorbance at 350 nm) to monitor the kinetics of assembly in real-time. This can help to identify variations in the lag phase (nucleation) and the rate of elongation.[12]
Data and Protocols
Table 1: Buffer Conditions for HIV-1 CA Purification and Assembly
| Buffer Component | Purification / Storage | In Vitro Assembly | Reference(s) |
| Buffer System | 50 mM Tris-HCl, 25 mM HEPES | 50 mM Sodium Phosphate (B84403) | [1][6][12] |
| pH | 6.8 - 8.0 | 7.5 - 8.0 | [1][6][12] |
| NaCl Concentration | 300 mM | 2.0 M - 4.0 M | [1][6] |
| Reducing Agent | 0.2 mM TCEP, 10 mM β-mercaptoethanol | None typically added | [6][9] |
| Additives | Protease inhibitors | 0.005% (v/v) Antifoam | [1][6] |
| Temperature | 4°C | 25°C | [1][6] |
Experimental Protocol: Functional Purification of HIV-1 Capsid Protein
This protocol is adapted from a method that relies on the inherent ability of the HIV-1 capsid protein to polymerize and depolymerize.[1][3]
-
Cell Lysis: Resuspend E. coli cell pellets expressing HIV-1 CA in a lysis buffer (e.g., 50 mM Tris pH 8, 300 mM NaCl, 0.2 mM TCEP) with protease inhibitors.[6] Lyse the cells by sonication or other mechanical means.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 RPM for 20 minutes) to pellet cell debris.[6]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: While stirring, slowly add ammonium sulfate to the clarified supernatant to a final saturation that selectively precipitates the CA protein.
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Polymerization and Pellet Dissolution: Induce polymerization by adding NaCl to a final concentration of 2.5 M to the ammonium sulfate-saturated solution.[1] Centrifuge to collect the polymerized CA. Resuspend the pellet in a buffer that promotes disassembly (e.g., a low salt buffer).
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Anion-Exchange Chromatography: Pass the redissolved, disassembled CA through an anion-exchange chromatography column as a polishing step to remove any remaining contaminants.[1]
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Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris pH 8, 300 mM NaCl, 0.2 mM TCEP) at 4°C.[6] Store at -80°C.
Experimental Protocol: In Vitro Capsid Polymerization Assay
This protocol describes a common turbidimetric assay to monitor the in vitro assembly of HIV-1 CA.[1][12]
-
Protein Preparation: Prepare a 2x stock solution of the purified HIV-1 CA protein in a low-salt buffer (e.g., 50 mM sodium phosphate pH 7.5).
-
Reaction Setup: In a 96-well plate or a cuvette, add 50 µL of the 2x protein solution. Allow the protein to equilibrate at the desired temperature (e.g., 25°C) for 5 minutes.
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Initiation of Polymerization: Initiate the assembly by adding 50 µL of a high-salt buffer (e.g., 50 mM sodium phosphate pH 7.5, 4 M NaCl). This will bring the final NaCl concentration to 2 M, inducing polymerization.
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Kinetic Measurement: Immediately begin monitoring the absorbance at 350 nm at regular intervals (e.g., every 10 seconds) for up to 60 minutes using a spectrophotometer. An increase in absorbance indicates the formation of light-scattering polymers.
Visualizations
Caption: Workflow for the functional purification of HIV-1 capsid protein.
Caption: Workflow for the in vitro HIV-1 CA polymerization assay.
References
- 1. Large-Scale Functional Purification of Recombinant HIV-1 Capsid | PLOS One [journals.plos.org]
- 2. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Functional Purification of Recombinant HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 capsid protein forms spherical (immature-like) and tubular (mature-like) particles in vitro: structure switching by pH-induced conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 7. Assembly of recombinant human immunodeficiency virus type 1 capsid protein in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of a Human Immunodeficiency Virus Type 1 Core of Optimal Stability Is Crucial for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Recombinant HIV-1 Gag Protein and Assembly of Virus-Like Particles In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperthermia Stimulates HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and purification of polymerization-competent HIV-1 capsid protein p24 (CA) in NiCo21(DE3) Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of Serum Proteins on Inhibitor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when serum proteins affect inhibitor activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my inhibitor less potent in cell-based assays containing serum compared to biochemical assays?
A1: This is a common observation and is primarily due to the presence of serum proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[1][2] Only the unbound, or "free," fraction of an inhibitor is pharmacologically active and can interact with its target.[3][4] Serum proteins bind to inhibitors, sequestering them and reducing the free concentration available to act on the cells.[5] This leads to a rightward shift in the dose-response curve and a higher apparent IC50 value.
Q2: What are the major serum proteins that bind to inhibitors?
A2: The two major plasma proteins responsible for binding most drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[1] Generally, acidic drugs tend to bind primarily to albumin, while basic and neutral drugs often bind to AAG.[6][7] Lipoproteins can also contribute to the binding of certain lipophilic compounds.[3]
Q3: How can I determine the fraction of my inhibitor that is bound to serum proteins?
A3: Several experimental methods can be used to determine the fraction of an inhibitor bound to plasma proteins. The most common techniques are:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves separating a plasma sample containing the inhibitor from a buffer-filled chamber by a semi-permeable membrane.[8] Only the unbound inhibitor can cross the membrane, and at equilibrium, the concentration in the buffer is equal to the free inhibitor concentration in the plasma.[9]
-
Ultrafiltration: This technique uses a centrifugal device with a semi-permeable membrane to separate the free inhibitor from the protein-bound fraction based on molecular weight.[10]
-
Ultracentrifugation: This method separates the protein-bound inhibitor from the free fraction by high-speed centrifugation without a membrane.[10]
Q4: Can I predict the impact of serum protein binding on my inhibitor's activity?
A4: Yes, you can estimate the effect of serum protein binding by performing an "IC50 shift" assay.[11][12] This involves determining the inhibitor's IC50 value in the presence and absence of a known concentration of serum or a specific serum protein like HSA. The magnitude of the IC50 shift can be used to calculate the dissociation constant (Kd) of the inhibitor-protein interaction.[11][13]
Troubleshooting Guides
Problem 1: Significant loss of inhibitor activity in the presence of serum.
| Possible Cause | Troubleshooting Steps |
| High affinity of the inhibitor for serum proteins. | 1. Quantify the protein binding: Use methods like equilibrium dialysis or ultrafiltration to determine the unbound fraction (fu) of your inhibitor in plasma.[13][14] 2. Perform an IC50 shift assay: Measure the IC50 in the presence of varying concentrations of serum or purified albumin to quantify the impact on potency.[11][12] 3. Reduce serum concentration: If your cell line can tolerate it, reduce the percentage of serum in your culture medium during the inhibitor treatment period.[5] 4. Use serum-free or low-protein media: For short-term experiments, consider using serum-free media for the duration of the inhibitor incubation.[5] |
| Inhibitor instability in serum. | 1. Assess inhibitor stability: Incubate your inhibitor in serum at 37°C for the duration of your experiment and measure its concentration over time using LC-MS or a similar analytical method. 2. Include stability controls: In your experiments, include control wells with the inhibitor in media with serum but without cells to assess degradation. |
Problem 2: High variability and poor reproducibility in cell-based assays with serum.
| Possible Cause | Troubleshooting Steps |
| Lot-to-lot variability of serum. | 1. Standardize serum lots: Purchase a large batch of serum from a single lot and use it for an entire set of experiments. 2. Test new serum lots: Before using a new lot of serum, perform a bridging experiment to compare its effect on your assay with the previous lot. |
| Non-specific binding to plasticware. | 1. Pre-treat plates: Consider using low-binding plates or pre-coating standard plates with a blocking agent like bovine serum albumin (BSA).[15] 2. Include appropriate controls: Run controls with the inhibitor in media with and without serum to assess recovery. |
| Cell plating inconsistencies. | 1. Ensure uniform cell seeding: Optimize your cell seeding protocol to achieve a consistent cell density across all wells.[15] 2. Check for edge effects: Be mindful of potential "edge effects" in microplates and consider not using the outer wells for critical measurements.[15] |
Quantitative Data on Inhibitor-Serum Protein Interactions
The following tables summarize quantitative data on the binding of various inhibitors to serum proteins and the resulting impact on their activity.
Table 1: Binding of Selected Inhibitors to Human Serum Albumin (HSA)
| Inhibitor | Therapeutic Class | Binding Site on HSA | Dissociation Constant (Kd) | Percent Bound in Plasma |
| Iopanoic Acid | Cholecystographic Agent | Site II | 3.6 x 10⁻⁷ M[16] | >99% |
| Iophenoxic Acid | Cholecystographic Agent | Multiple Sites | 2.8 x 10⁻⁸ M[16] | >99% |
| Tenofovir (TFV) | HIV Reverse Transcriptase Inhibitor | Site I | ~10⁻⁴ - 10⁻⁵ M[17] | <1% |
| Tenofovir Disoproxil Fumarate (TDF) | HIV Reverse Transcriptase Inhibitor | Multiple Sites | ~10⁻⁴ - 10⁻⁵ M[17] | ~7% |
| Tenofovir Alafenamide (TAF) | HIV Reverse Transcriptase Inhibitor | Sites II and III | ~10⁻⁵ - 10⁻⁶ M[17] | ~80% |
Table 2: Examples of IC50 Shifts in the Presence of Serum
| Inhibitor | Target | IC50 (serum-free) | IC50 (with serum) | Fold Shift | Serum Concentration |
| Lopinavir | HIV Protease | 0.69 ng/mL[18] | 11-119 ng/mL[18] | 16-172 | 5-50% Fetal Calf Serum[18] |
| Ritonavir | HIV Protease | 4.0 ng/mL[18] | 53-318 ng/mL[18] | 13-80 | 5-50% Fetal Calf Serum[18] |
| Furafylline | CYP1A2 | 10.1 µM (-NADPH) | 0.586 µM (+NADPH, 30 min pre-incubation) | 17.2 | Human Liver Microsomes[5] |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol outlines the steps for determining the unbound fraction of an inhibitor in plasma using a 96-well rapid equilibrium dialysis (RED) device.
-
Preparation of Dialysis Unit:
-
If using a reusable device, ensure the Teflon base plate and cartridges are clean. Rinse the wells with 20% ethanol (B145695) for 10 minutes, followed by two rinses with ultrapure water.[3] Allow the plate to dry completely.
-
Hydrate the dialysis membrane strips (e.g., MWCO of 8-12 kDa) according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Spike the inhibitor into the plasma (human, rat, etc.) at the desired final concentration (e.g., 1 µM).[9] Ensure the final solvent concentration is low (e.g., <1%).
-
-
Loading the RED Device:
-
Incubation:
-
Seal the 96-well plate with an adhesive seal.
-
Incubate the plate at 37°C with gentle shaking (e.g., 100 rpm) for 4-6 hours to allow the system to reach equilibrium.[19]
-
-
Sample Collection and Analysis:
-
After incubation, carefully remove the seal.
-
Collect aliquots from both the plasma and buffer chambers.
-
To ensure matrix consistency for analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[4]
-
Precipitate the proteins from the samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[3]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the inhibitor concentration.
-
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Protocol 2: IC50 Shift Assay
This protocol describes how to assess the impact of serum proteins on inhibitor potency.
-
Prepare two sets of assay plates.
-
Plate 1: Serum-Free Conditions
-
Prepare serial dilutions of the inhibitor in a serum-free assay buffer.
-
Add the inhibitor dilutions to the wells containing the target (e.g., enzyme, cells).
-
Perform the assay according to your standard protocol and measure the activity.
-
-
Plate 2: With Serum
-
Prepare serial dilutions of the inhibitor in the assay buffer containing the desired concentration of serum or purified albumin (e.g., 10% FBS or 45 mg/mL HSA).
-
Add the inhibitor dilutions to the wells containing the target.
-
Perform the assay and measure the activity.
-
-
Data Analysis:
-
For each condition, plot the inhibitor concentration versus the percent inhibition.
-
Fit the data to a dose-response curve to determine the IC50 value for both the serum-free and serum-containing conditions.
-
Calculate the IC50 fold shift: Fold Shift = IC50 (with serum) / IC50 (serum-free)
-
Visualizations
Caption: The "Free Drug Hypothesis" signaling pathway.
Caption: Experimental workflow for Equilibrium Dialysis.
Caption: Troubleshooting logic for reduced inhibitor potency.
References
- 1. xenotech.com [xenotech.com]
- 2. Interactive association of drugs binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.mermaidchart.com [docs.mermaidchart.com]
- 13. protocols.io [protocols.io]
- 14. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Inhibition of drug binding to human serum albumin by cholecystographic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiling the Interaction between Human Serum Albumin and Clinically Relevant HIV Reverse Transcriptase Inhibitors [mdpi.com]
- 18. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
Adjusting dosing frequency of long-acting capsid inhibitors in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with long-acting capsid inhibitors in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in plasma concentrations between animals in the same dosing group. What are the potential causes and how can we mitigate this?
A1: High inter-animal variability is a common challenge with long-acting subcutaneous injections. Several factors can contribute to this:
-
Injection Technique: Inconsistent injection depth, angle, or leakage from the injection site can significantly alter the absorption profile. Ensure all personnel are thoroughly trained on a standardized subcutaneous injection protocol. For rats, this typically involves creating a "tent" of skin on the back and injecting parallel to the body.[1][2][3]
-
Injection Site: The anatomical location of the injection can influence the rate and extent of drug absorption.[4][5] It is recommended to use a consistent, well-defined injection site for all animals in a study. For example, the scapular region is often used in macaques.[6] Rotating injection sites is a common practice to mitigate injection site reactions, but for pharmacokinetic studies, consistency is key.[7]
-
Animal-Specific Factors: Differences in animal motility, age, gender, and the structure of the subcutaneous tissue can impact drug uptake.[8] Anesthesia can also affect lymphatic uptake, so its use should be consistent if required.[4]
-
Formulation Properties: The physical properties of the drug suspension, such as particle size and viscosity, can affect the formation of the subcutaneous depot and subsequent release. Ensure the formulation is properly and consistently prepared before each administration.
Troubleshooting Steps:
-
Standardize Injection Protocol: Develop and adhere to a strict Standard Operating Procedure (SOP) for subcutaneous injections.[1][2]
-
Consistent Injection Site: Choose a single, clearly defined injection site for all animals.
-
Control for Animal Variables: Whenever possible, use animals of a similar age and weight. Record any notable differences in animal behavior or health.
-
Verify Formulation: Ensure the formulation is homogenous and at the correct temperature before injection.
Q2: Our recent batch of animals shows a much faster initial drug release (higher Cmax) than previous studies. What could be the reason?
A2: An unexpectedly high initial peak concentration (Cmax) can be due to several factors related to the injection and the formulation:
-
Accidental Intramuscular Injection: If the injection is too deep and enters the muscle tissue, the drug can be absorbed more rapidly into the systemic circulation.
-
Formulation Concentration: A lower concentration of the formulation (e.g., 100 mg/mL vs 200 mg/mL) can lead to a higher average plasma exposure and an earlier Tmax in some cases.[9]
-
Injection Volume: While maintaining the same dose, a larger injection volume (due to a lower concentration) might spread over a larger area, potentially altering absorption kinetics.
Troubleshooting Steps:
-
Review Injection Technique: Re-evaluate the needle length and injection technique to ensure it is appropriate for the animal model and consistently results in a subcutaneous depot.
-
Check Formulation Preparation: Verify the concentration and preparation of the dosing solution.
-
Consider Injection Volume: If the formulation concentration was changed, be aware of the potential impact of altered injection volume on the pharmacokinetic profile.
Q3: We are not seeing sustained plasma concentrations, and the drug appears to be clearing faster than expected. What should we investigate?
A3: A shorter-than-expected duration of action can be a significant issue. Here are some potential causes:
-
"Flip-Flop" Kinetics: For long-acting formulations, the absorption rate from the subcutaneous depot is often much slower than the elimination rate. This is known as "flip-flop" kinetics, where the apparent half-life reflects the absorption rate, not the elimination rate.[6][9] If the depot is not forming correctly or is being cleared too quickly, the apparent half-life will be shorter.
-
Precipitation at Injection Site: While some precipitation is expected and necessary for the depot effect, improper formulation could lead to a suboptimal depot that is cleared more rapidly.[8]
-
Metabolic Differences: While less common for significant deviations, be aware of potential strain or species differences in drug metabolism.
Troubleshooting Steps:
-
Evaluate Depot Formation: If feasible and ethically approved, consider imaging techniques or histological examination of the injection site in a subset of animals to assess depot formation.
-
Review Formulation Characteristics: Ensure the formulation is optimized for sustained release and that the manufacturing process is consistent.
-
Confirm Analytical Methods: Double-check the bioanalytical method used to measure plasma concentrations for any inaccuracies or interferences.
Q4: Can we adjust the dosing frequency in our animal model from monthly to every two months? How do we determine the appropriate dose?
A4: Adjusting the dosing frequency requires careful consideration of the drug's pharmacokinetic profile and the target therapeutic concentration.
-
Pharmacokinetic Modeling: The most robust approach is to use pharmacokinetic (PK) modeling to simulate the plasma concentration-time profiles for different dosing regimens.[10][11] This allows for the prediction of trough concentrations (Cmin) to ensure they remain above the desired efficacy threshold.
-
Dose Proportionality: Assess if the drug exhibits dose-proportional pharmacokinetics. For lenacapavir (B1654289), subcutaneous injections have been shown to be dose-proportional over a certain range.[12] This means that doubling the dose will likely result in a doubling of the exposure (AUC).
-
Bridging Studies: Conduct a small-scale bridging study in your animal model. Administer a higher dose intended for the longer interval and collect plasma samples to confirm that the concentrations are maintained within the target range for the entire dosing period.
Example from Preclinical Data: In macaques, a single 25 mg/kg subcutaneous injection of lenacapavir provided protection against a high-dose intravenous challenge 30 days later.[13][14] Studies with repeated dosing at 15 mg/kg and 50 mg/kg showed sustained plasma levels for over 4 and 6 months, respectively, indicating the feasibility of extending the dosing interval with dose adjustments.[15]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Lenacapavir (Aqueous Suspension) in Rats and Dogs following a Single Subcutaneous Dose
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUCinf (day*ng/mL) | Apparent t1/2 (days) |
| Rat | 10 | 237 ± 58 | 1 | 2240 ± 320 | 7.9 ± 0.9 |
| 30 | 251 ± 45 | 1 | 5170 ± 1100 | 12.3 ± 2.4 | |
| 100 | 440 ± 110 | 1 | 14600 ± 3300 | 16.3 ± 1.8 | |
| Dog | 3 | 118 ± 21 | 1 | 1450 ± 290 | 11.2 ± 1.6 |
| 6 | 213 ± 36 | 1 | 2400 ± 540 | 12.0 ± 2.0 | |
| 30 | 850 ± 210 | 4 | 11800 ± 2600 | 9.7 ± 1.1 | |
| 100 | 1960 ± 410 | 7 | 42500 ± 9800 | 9.0 ± 0.9 |
Data adapted from preclinical studies.[9] Values are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Lenacapavir in Pigtail Macaques following Two Subcutaneous Doses (6 weeks apart)
| Dose Group (mg/kg) | Mean Cmax after 1st Dose (nM) | Time to Cmax after 1st Dose (weeks) | Mean Plasma Concentration at 6 weeks (nM) |
| 15 | 16 | 2-5 | ~10 |
| 50 | 95 | 2-5 | ~50 |
Data adapted from a study in pigtail macaques.[6] Note: 1 nM = 0.968 ng/mL for lenacapavir.[9]
Experimental Protocols
Protocol 1: Subcutaneous Administration of a Long-Acting Capsid Inhibitor in Rats
Objective: To administer a long-acting capsid inhibitor subcutaneously to rats and collect plasma samples for pharmacokinetic analysis.
Materials:
-
Wistar rats (or other appropriate strain)
-
Long-acting capsid inhibitor formulation
-
Sterile syringes (1 mL) and needles (25-27 gauge)[2]
-
70% ethanol (B145695) for disinfection
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (if required for blood collection)
-
Pipettes and storage vials
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least 5 days. Ensure free access to food and water.
-
Dose Preparation: Gently swirl the vial containing the drug suspension to ensure homogeneity. Withdraw the appropriate volume into the syringe.
-
Restraint and Injection:
-
Restrain the rat firmly but gently.
-
Using the thumb and forefinger of your non-dominant hand, lift the loose skin over the back/scapular region to form a "tent".[1][16]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.[2]
-
Aspirate slightly to ensure the needle is not in a blood vessel.[2]
-
Inject the solution at a steady pace.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[1]
-
-
Blood Sampling:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), collect blood samples via an appropriate route (e.g., tail vein, saphenous vein).
-
Anesthesia may be used for stress-free collection, but its use should be consistent.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully aspirate the plasma and transfer it to labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
Protocol 2: Pharmacokinetic Study of a Long-Acting Capsid Inhibitor in Non-Human Primates (Macaques)
Objective: To evaluate the pharmacokinetics of a long-acting capsid inhibitor following subcutaneous administration in macaques.
Materials:
-
Pigtail or Rhesus macaques
-
Long-acting capsid inhibitor formulation
-
Sterile syringes and needles
-
Sedatives (e.g., ketamine)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge and freezer (-80°C)
Procedure:
-
Animal Sedation and Dosing:
-
Blood Collection:
-
Collect blood samples from a peripheral vein at specified time points (e.g., pre-dose, and at various intervals post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Processing and Storage:
-
Process the blood samples to obtain plasma as described in Protocol 1.
-
Store plasma samples at -80°C until analysis.
-
-
Monitoring:
-
Monitor the animals for any injection site reactions or adverse effects.
-
Prophylactic analgesia (e.g., carprofen) may be administered as per the approved protocol.[6]
-
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Troubleshooting logic for high pharmacokinetic variability.
References
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. queensu.ca [queensu.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-acting lenacapavir protects macaques against intravenous challenge with simian-tropic HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1542. Impact of Subcutaneous Administration Sites on the Clinical Pharmacokinetics of Lenacapavir, a Long-Acting HIV Capsid Inhibitor: Does Body Site Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. Long-acting lenacapavir protects macaques against intravenous challenge with simian-tropic HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CROI 2022: Lenacapavir in treatment-experienced participants, and as PrEP in macaques | HIV i-Base [i-base.info]
- 15. eatg.org [eatg.org]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Interpreting Complex Dose-Response Curves of Capsid Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with capsid inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret complex dose-response curves and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My dose-response curve for a capsid inhibitor is not a standard sigmoidal shape. What could be the reason?
Non-standard sigmoidal dose-response curves, such as biphasic (bell-shaped) or unusually steep curves, can arise from various factors related to the compound's mechanism of action, experimental conditions, or potential artifacts. It is crucial to systematically investigate the cause to ensure accurate interpretation of your results.
Possible causes include:
-
Complex Mechanism of Action: Capsid inhibitors can interfere with multiple stages of the viral lifecycle, such as assembly, transport, and uncoating.[1][2] This multi-target engagement can result in complex dose-response relationships.
-
Off-Target Effects: At higher concentrations, the inhibitor may interact with cellular components or other viral proteins, leading to a secondary effect that can alter the shape of the dose-response curve.
-
Compound Cytotoxicity: If the inhibitor is toxic to the host cells at higher concentrations, this can lead to a decrease in the measured signal (e.g., reporter gene expression or cell viability), resulting in a bell-shaped curve.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, interactions with assay components, or errors in serial dilutions can distort the dose-response curve.
FAQ 2: What is a biphasic or bell-shaped dose-response curve, and how do I interpret it?
A biphasic or bell-shaped dose-response curve is characterized by an initial increase in inhibition with increasing inhibitor concentration, followed by a decrease in inhibition at higher concentrations.[3] This pattern suggests a more complex biological or biochemical effect than simple single-site binding.[4][5]
Interpretation:
-
Dual Mechanism of Action: The inhibitor might have two distinct effects at different concentration ranges. For example, at lower concentrations, it may effectively inhibit capsid assembly, while at higher concentrations, it could trigger a host antiviral response or have an off-target activating effect.
-
Cytotoxicity: The descending part of the curve often correlates with compound-induced cell death, which can interfere with the assay readout.[6] It is essential to perform a parallel cytotoxicity assay to assess the compound's effect on cell viability.
-
Assay Interference: The inhibitor may interfere with the detection method (e.g., luciferase reporter) at high concentrations.
To investigate a biphasic curve, it is recommended to:
-
Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same cell line and compound concentrations.
-
Vary the experimental conditions, such as incubation time or cell density, to see if the curve shape changes.
-
Use an alternative assay to measure antiviral activity and confirm the initial findings.
FAQ 3: My dose-response curve has a very steep slope (high Hill coefficient). What does this signify?
A steep slope, indicated by a Hill coefficient significantly greater than 1, suggests a cooperative binding mechanism or a high degree of sensitivity to small changes in inhibitor concentration.[7][8]
Possible Interpretations:
-
Cooperative Binding: Multiple inhibitor molecules may bind to the capsid protein, and the binding of one molecule enhances the affinity for subsequent molecules.[9]
-
Stoichiometric Inhibition: If the concentration of the target (capsid protein) is close to or higher than the inhibitor's dissociation constant (Kd), the inhibition will be stoichiometric, leading to a steep curve.[10][11] This is more likely to be observed with very potent inhibitors.
-
Irreversible Inhibition: Covalent or very slow-binding inhibitors can also produce steep dose-response curves.
-
Artifactual Aggregation: Some compounds can form aggregates at higher concentrations, which can lead to non-specific inhibition and an artificially steep dose-response.[12]
A steep dose-response curve can have significant clinical implications, as a small fluctuation in drug concentration could lead to a large change in antiviral effect.[7]
Troubleshooting Guides
Guide 1: Troubleshooting a Biphasic (Bell-Shaped) Dose-Response Curve
If you observe a biphasic dose-response curve, follow these steps to identify the underlying cause:
| Step | Action | Expected Outcome | Interpretation |
| 1 | Perform a Cytotoxicity Assay | Determine the CC50 (50% cytotoxic concentration) of your compound. | If the descending part of the biphasic curve aligns with the CC50, cytotoxicity is the likely cause. |
| 2 | Visually Inspect Wells | Check for compound precipitation in the wells with the highest concentrations. | Precipitation can lead to a loss of active compound and a decrease in inhibition. |
| 3 | Modify Assay Protocol | Reduce the incubation time or use a lower multiplicity of infection (MOI). | If the biphasic nature is reduced, it may be related to long-term off-target effects. |
| 4 | Use an Orthogonal Assay | Confirm the antiviral activity using a different method (e.g., p24 ELISA instead of a reporter assay). | If the biphasic curve is not observed in the orthogonal assay, the issue may be specific to the initial assay's detection method. |
Troubleshooting Workflow for Biphasic Curves
Troubleshooting workflow for biphasic curves.
Guide 2: Troubleshooting a Steep Dose-Response Curve
For dose-response curves with an unexpectedly high Hill slope, consider the following troubleshooting steps:
| Step | Action | Expected Outcome | Interpretation |
| 1 | Vary Enzyme/Cell Concentration | Perform the assay with different concentrations of the target enzyme or different cell densities. | If the IC50 shifts with enzyme/cell concentration, it suggests stoichiometric inhibition.[10] |
| 2 | Pre-incubation Time Course | Vary the pre-incubation time of the inhibitor with the target before initiating the reaction. | A time-dependent increase in potency may indicate slow-binding or irreversible inhibition. |
| 3 | Check for Aggregation | Use dynamic light scattering (DLS) or include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. | If the steepness is reduced in the presence of a detergent, compound aggregation is a likely cause. |
| 4 | Mechanism of Action Studies | Conduct further biochemical or biophysical assays (e.g., surface plasmon resonance) to investigate binding kinetics. | Elucidate if the binding is cooperative. |
Logical Flow for Investigating Steep Slopes
Investigating the cause of steep dose-response curves.
Experimental Protocols
Protocol 1: Single-Round Infectivity Assay
This assay measures the ability of a compound to inhibit a single cycle of HIV-1 infection, which is useful for dissecting effects on early-stage viral replication.[1][13]
Materials:
-
HEK293T cells
-
Plasmids: HIV-1 packaging vector (e.g., pNL4-3.Luc.R-E-), VSV-G envelope vector
-
Target cells (e.g., TZM-bl)
-
Capsid inhibitor compound
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 packaging and VSV-G envelope plasmids.
-
Harvest the virus-containing supernatant 48 hours post-transfection and filter it.
-
Determine the virus titer (e.g., by p24 ELISA).
-
-
Infection:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of the capsid inhibitor.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Infect the cells with the pseudovirus at a predetermined MOI.
-
-
Readout:
-
Incubate the infected cells for 48-72 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase readings to a virus control (no inhibitor).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50.
-
Protocol 2: HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, providing a measure of viral replication.[14][15]
Materials:
-
HIV-1 p24 ELISA kit
-
Cell culture supernatants from infected cells treated with the inhibitor
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect supernatants from the antiviral assay at a specific time point (e.g., 72 hours post-infection).
-
Lyse the viral particles in the supernatant using the lysis buffer provided in the kit.
-
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for p24.
-
Add the lysed supernatant samples and p24 standards to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a biotinylated detection antibody, followed by streptavidin-HRP.
-
Add the TMB substrate and stop the reaction.
-
-
Readout:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Calculate the p24 concentration in the samples based on the standard curve.
-
Determine the EC50 by plotting the percentage of inhibition of p24 production against the inhibitor concentration.
-
Data Presentation
All quantitative data from dose-response experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Antiviral Activity Data Summary
| Compound | Assay Type | Cell Line | EC50 (nM) | Hill Slope | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Inhibitor A | Single-Round Infectivity | TZM-bl | 1.2 ± 0.3 | 2.5 | > 50 | > 41,667 |
| Inhibitor B | p24 ELISA | MT-4 | 5.6 ± 1.1 | 1.1 | 25.3 | 4,518 |
Mechanism of Action of Capsid Inhibitors
Capsid inhibitors can act at multiple stages of the HIV-1 lifecycle.
References
- 1. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug Effectiveness Explained: The Mathematics of Antiviral Agents for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response Curve Slope Sets Class-Specific Limits on Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hill coefficients, dose–response curves and allosteric mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.docking.org [files.docking.org]
- 12. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hanc.info [hanc.info]
- 15. ablinc.com [ablinc.com]
Challenges in developing oral formulations for HIV capsid modulators
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address the challenges encountered during the development of oral formulations for HIV capsid modulators.
Frequently Asked Questions (FAQs)
Q1: My potent HIV capsid modulator shows poor efficacy in animal models after oral dosing. What is the likely cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy for an orally administered drug is often due to poor oral bioavailability. For an HIV capsid modulator to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal lining to enter the bloodstream. Many potent capsid modulators are large, complex molecules with low aqueous solubility, which is a major hurdle for dissolution and subsequent absorption. It is essential to evaluate the physicochemical properties of your compound, such as its solubility and permeability, to understand the root cause of the poor in vivo performance.
Q2: What are the primary challenges in developing oral formulations for HIV capsid modulators?
A2: The primary challenges stem from the inherent physicochemical properties of many compounds in this class:
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Low Aqueous Solubility: Many HIV capsid modulators are poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a critical step for absorption. For instance, lenacapavir (B1654289) (GS-6207) has a low aqueous solubility of less than 0.01 mg/mL.[1]
-
Low Permeability: Some of these molecules may have low permeability across the intestinal epithelium, hindering their entry into the systemic circulation. Lenacapavir is classified as a Biopharmaceutics Classification System (BCS) class 4 compound, indicating both low solubility and low permeability.[2]
-
Metabolic Instability: Some capsid modulators, like PF-74, are known to have poor metabolic stability, meaning they are rapidly broken down by enzymes in the liver (first-pass metabolism) before they can exert their antiviral effect.[3][4][5][6][7]
-
P-glycoprotein (P-gp) Efflux: Like some other antiretroviral drugs, HIV capsid modulators could be substrates for efflux pumps such as P-glycoprotein in the intestinal wall, which actively transport the drug back into the gut lumen, reducing net absorption.[8]
Q3: How can I improve the oral bioavailability of my poorly soluble HIV capsid modulator?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[10] This is a common and effective strategy for BCS Class II and IV compounds.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[11]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and complexing agents like cyclodextrins can increase the solubility of the drug in the gastrointestinal fluids.[11]
Q4: What do I do if my compound precipitates in the dissolution medium during in vitro testing?
A4: Precipitation during dissolution testing, especially when transitioning from a simulated gastric fluid to a simulated intestinal fluid (pH shift), is a common issue for weakly basic or acidic compounds. This can also occur with supersaturating formulations like ASDs. To address this, consider incorporating a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), into your formulation. These polymers can help maintain a supersaturated state of the drug for a longer duration, allowing for better absorption.
Q5: In my Caco-2 permeability assay, I observe a high efflux ratio for my capsid modulator. What does this signify and how can I address it?
A5: A high efflux ratio (typically when the permeability from the basolateral to the apical side is more than twice the permeability from the apical to the basolateral side) suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[12] This can be a significant barrier to oral absorption in vivo. To confirm this, you can perform the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil. A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor would confirm P-gp mediated efflux. To overcome this, you may need to co-administer a P-gp inhibitor (though this can lead to drug-drug interactions) or modify the chemical structure of your compound to reduce its affinity for the transporter.
Data on Physicochemical Properties of HIV Capsid Modulators
The following tables summarize key quantitative data for prominent HIV capsid modulators, which are crucial for guiding formulation development.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | LogP / LogD | BCS Classification | Metabolic Stability (t½ in human liver microsomes) | Reference(s) |
| Lenacapavir (GS-6207) | 968.3 | <0.01 mg/mL | LogP: 6.4 | Class 4 | Low predicted hepatic clearance (0.01 L/h/kg) | [1][2][13][14][15] |
| PF-74 | - | - | - | - | Very poor (t½ ≈ 0.7 min) | [7] |
| GS-CA1 | - | Low | - | - | - | [16] |
Note: Data for some compounds are not publicly available and are indicated with "-".
Experimental Protocols and Troubleshooting
Protocol 1: In Vitro Dissolution Testing for Amorphous Solid Dispersions (ASDs)
Objective: To assess the in vitro release profile of an HIV capsid modulator formulated as an amorphous solid dispersion and to evaluate the potential for supersaturation and precipitation.
Methodology:
-
Apparatus: USP Apparatus 2 (paddle method) is commonly used.[17]
-
Media: A two-stage dissolution test is recommended to simulate the pH shift from the stomach to the intestine.
-
Stage 1 (Acidic): 0.01 M HCl (pH 2.0) for the first 30 minutes.
-
Stage 2 (Neutral): Addition of a concentrated phosphate (B84403) buffer to raise the pH to 6.8, simulating the intestinal environment.
-
-
Procedure: a. Place the ASD formulation (e.g., tablet or capsule) in 750 mL of 0.01 M HCl at 37°C with a paddle speed of 75 rpm. b. After 30 minutes, add 250 mL of a pre-warmed concentrated phosphate buffer to adjust the pH to 6.8. c. Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). d. Immediately filter the samples through a syringe filter (e.g., 0.22 µm PVDF) to separate dissolved drug from undissolved particles. e. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC.
Troubleshooting:
| Issue | Potential Cause | Recommended Action |
| Low drug release in acidic medium | Poor wettability of the formulation. | Incorporate a wetting agent (e.g., a small amount of surfactant) into the formulation. |
| Rapid precipitation after pH shift | The drug is supersaturated and crystallizes at the higher pH of the intestinal medium. | Include a precipitation inhibitor (e.g., HPMC, PVP) in the ASD formulation to maintain the supersaturated state. |
| Incomplete drug release | The drug loading in the ASD is too high, or the polymer is not suitable for the drug. | Optimize the drug-to-polymer ratio. Screen different polymers to find one that has better miscibility with your compound. |
Experimental Workflow for ASD Dissolution Testing
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 capsid protein (CA)-targeting PF74 suffers from prohibitively low metabolic stability [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 5. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drug-dev.com [drug-dev.com]
Technical Support Center: Enhancing the Bioavailability of Novel Capsid-Targeting Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of novel capsid-targeting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our novel capsid-targeting compound?
A1: Low oral bioavailability is a common challenge in drug development and typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2] Many antiviral drugs are classified as BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability).[3]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[2][4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[5][6][7] Cytochrome P450 enzymes, particularly CYP3A4, are often involved in the metabolism of antiviral agents.[8]
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp), reducing net absorption.[9][10]
Q2: What initial in vitro assays should we perform to diagnose the cause of low bioavailability?
A2: A systematic in vitro evaluation is crucial for identifying the root cause. Key assays include:
-
Solubility Studies: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
In Vitro Dissolution Testing: Assess the rate and extent of drug release from its formulation.[11][12]
-
Cell-Based Permeability Assays: Use models like Caco-2 or MDCK cell monolayers to evaluate the intestinal permeability of the compound and identify if it is a substrate for efflux transporters like P-gp.[13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based method to assess passive permeability.[11][14]
-
Metabolic Stability Assays: Utilize liver microsomes or hepatocytes to determine the compound's susceptibility to first-pass metabolism.[8][15]
Q3: What formulation strategies can we employ to improve the bioavailability of our capsid-targeting compound?
A3: Several formulation strategies can be explored, tailored to the specific challenge identified:
-
For Solubility Enhancement:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[16]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.[17]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve solubilization.[17][18]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[19][20]
-
-
For Permeability Enhancement:
-
To Overcome First-Pass Metabolism & Efflux:
Troubleshooting Guides
Problem 1: Our compound shows high permeability in the PAMPA assay but low bioavailability in vivo.
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance.[8] If metabolic instability is confirmed, consider prodrug strategies or co-administration with a metabolic inhibitor.[8] |
| P-gp Efflux Substrate | Perform a bi-directional Caco-2 cell assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for P-gp or other efflux transporters.[10] |
| Poor Solubility/Dissolution | Even with high permeability, the drug must be in solution to be absorbed.[4] Perform dissolution studies in biorelevant media. If dissolution is poor, consider solubility enhancement techniques.[1] |
Problem 2: The compound has good aqueous solubility but still exhibits poor oral absorption.
| Potential Cause | Troubleshooting Steps |
| Low Intestinal Permeability | The compound may not be able to passively diffuse across the intestinal membrane.[2] Use a Caco-2 permeability assay to confirm low permeability.[13] |
| Efflux by Transporters | The compound could be a substrate for efflux transporters like P-gp or BCRP.[10] A bi-directional Caco-2 assay can identify this.[10] |
| Degradation in the GI Tract | The compound may be unstable in the acidic environment of the stomach or enzymatically degraded in the intestine. Assess the compound's stability in simulated gastric and intestinal fluids. |
Problem 3: We observe significant variability in bioavailability between preclinical animal studies.
| Potential Cause | Troubleshooting Steps |
| Food Effects | The presence of food can significantly alter drug absorption.[2] Conduct pharmacokinetic studies in both fasted and fed states to assess any food effect. |
| Formulation Inconsistency | Ensure the formulation is robust and reproducible. Inconsistent particle size or drug distribution within the formulation can lead to variable dissolution and absorption. |
| Genetic Polymorphisms in Transporters/Enzymes | While more common in humans, inter-animal variability in the expression of metabolic enzymes and transporters can occur. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability and Efflux Assay
Objective: To determine the intestinal permeability and potential for P-glycoprotein (P-gp) mediated efflux of a novel capsid-targeting compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[13]
-
Permeability Assessment (Apical to Basolateral):
-
Add the test compound (typically at 10 µM) to the apical (AP) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Analyze the concentration of the compound in the BL samples using LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
Add the test compound to the BL side.
-
Collect samples from the AP side at the same time points.
-
To confirm P-gp involvement, repeat the B to A transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a novel capsid-targeting compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.[20]
-
Dosing:
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[20]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[20]
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) for both PO and IV routes.[8][20]
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[20]
-
Data Presentation
Table 1: Summary of In Vitro Bioavailability Assessment
| Parameter | Compound A | Compound B | Control (Metoprolol) |
| Kinetic Solubility (pH 6.8, µg/mL) | 5 | 150 | >1000 |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 15.2 | 8.5 | 20.1 |
| Caco-2 Efflux Ratio | 5.8 | 1.2 | 0.9 |
| Microsomal Stability (% remaining after 30 min) | 15% | 85% | 92% |
| Predicted Major Hurdle | Efflux & Metabolism | Low Permeability | N/A |
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Formulation 1 (Suspension) | Formulation 2 (SEDDS) |
| Dose (mg/kg, PO) | 10 | 10 |
| Cmax (ng/mL) | 150 ± 35 | 780 ± 120 |
| Tmax (h) | 2.0 | 1.0 |
| AUC₀₋₂₄ (ng*h/mL) | 980 ± 210 | 5460 ± 950 |
| Absolute Bioavailability (F%) | 8% | 45% |
Visualizations
Caption: Workflow for diagnosing and addressing low bioavailability.
Caption: Key physiological barriers to oral drug absorption.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinescience.org [medicinescience.org]
- 5. The Role of Drug Metabolism and Pharmacokinetics [pharmamodels.net]
- 6. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. genomind.com [genomind.com]
- 8. longdom.org [longdom.org]
- 9. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 11. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. coleparmer.com [coleparmer.com]
- 16. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 17. upm-inc.com [upm-inc.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of Novel Drug Delivery Systems for Enhancement Bioavailability of Antiretrovirals with Special Focus on Nanotechnology [wisdomlib.org]
Technical Support Center: Selection and Characterization of Capsid Inhibitor Escape Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selection and characterization of capsid inhibitor escape mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for selecting capsid inhibitor escape mutations in vitro?
A1: The primary method is long-term cell culture-based viral breakthrough assays.[1][2] This involves passaging the virus in the presence of sub-optimal or incrementally increasing concentrations of the capsid inhibitor.[3][4] This selective pressure encourages the growth of viral variants with reduced susceptibility to the drug.
Q2: How are the selected escape mutations identified?
A2: Escape mutations are identified through genotypic analysis. This typically involves Sanger sequencing or Next-Generation Sequencing (NGS) of the viral capsid gene from the resistant viral population.[5][6] The resulting sequences are then compared to the wild-type sequence to identify amino acid substitutions.[5]
Q3: What are the key phenotypic assays to characterize capsid inhibitor resistance?
A3: The key phenotypic assays are single-cycle (SC) and multi-cycle (MC) infectivity assays.[7][8] These assays measure the concentration of the inhibitor required to inhibit viral replication by 50% (EC50 or IC50).[9][10] An increase in the EC50 value for a mutant virus compared to the wild-type virus indicates resistance.
Q4: What is "fold-resistance," and how is it calculated?
A4: Fold-resistance (or fold-change) quantifies the level of resistance of a mutant virus. It is calculated by dividing the EC50 value of the mutant virus by the EC50 value of the wild-type virus.[9] For example, if the EC50 for the mutant is 10nM and for the wild-type is 1nM, the fold-resistance is 10.
Q5: Do resistance mutations affect the virus's replication capacity?
A5: Yes, many resistance mutations can impair the virus's replication capacity (RC) or "fitness".[7][11] This is often observed as reduced viral titers or slower replication kinetics in the absence of the drug.[3] It's crucial to assess the RC of escape mutants to understand the potential in vivo consequences.
Troubleshooting Guides
Problem 1: No resistant variants emerge during in vitro selection.
-
Possible Cause: The starting concentration of the inhibitor may be too high, preventing any viral replication.
-
Solution: Start the selection process with a concentration of the inhibitor at or below the EC50 value to allow for initial viral replication and the accumulation of mutations.[4]
-
-
Possible Cause: The viral population lacks pre-existing variants with the potential to develop resistance.
-
Solution: Increase the initial viral inoculum to increase the genetic diversity of the starting population.
-
-
Possible Cause: The cell line used is not optimal for long-term culture or viral replication.
Problem 2: Genotypic analysis shows a mixed population of mutations.
-
Possible Cause: This is common, especially in early stages of selection, as a quasispecies of viral variants exists.[14]
-
Possible Cause: Sequencing artifacts.
Problem 3: Phenotypic assay results are not reproducible.
-
Possible Cause: Variability in viral stocks.
-
Solution: Use well-characterized and titered viral stocks. Avoid multiple freeze-thaw cycles as this can reduce viral infectivity.[17]
-
-
Possible Cause: Inconsistent cell conditions.
-
Solution: Ensure consistent cell density, passage number, and health for each experiment.
-
-
Possible Cause: Issues with the inhibitor.
-
Solution: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.
-
Problem 4: A known resistance mutation shows low fold-resistance in my assay.
-
Possible Cause: The effect of a mutation can be dependent on the viral backbone or the specific cell line used in the assay.
-
Possible Cause: The mutation may be an accessory mutation that only confers high-level resistance in the presence of other mutations.[11][18]
-
Solution: Investigate the potential for combinations of mutations to confer higher levels of resistance.[19]
-
Data Presentation
Table 1: Phenotypic Susceptibility of HIV-1 Capsid Inhibitor (Lenacapavir) Resistant Mutants
| Mutation | Fold-Change in EC50 (Resistance Level) | Replication Capacity (% of Wild-Type) | Reference |
| Wild-Type | 1.0 | 100% | [7] |
| L56I | - (Reduced Susceptibility) | - | [7] |
| L56V | 72 | Diminished | [18] |
| N57H | 4,890 | Diminished | [18] |
| M66I | >2000 | 1.5% | [7] |
| Q67H | 4.6 | 58% | [7] |
| K70N | - (Reduced Susceptibility) | - | [7] |
| N74D | ~10 | - | [20] |
| N74S | - (Reduced Susceptibility) | - | [7] |
| T107N | - (Reduced Susceptibility) | - | [7] |
| Q67H/N74D | - (Substantial Resistance) | - | [1][21] |
Note: "-" indicates that a specific quantitative value was not provided in the cited sources, but the mutation was identified as conferring resistance.
Experimental Protocols
Protocol 1: In Vitro Resistance Selection by Serial Passage
-
Preparation: Seed a suitable cell line (e.g., MT-4 cells for HIV-1) in a culture flask.
-
Infection: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI).
-
Drug Addition: Add the capsid inhibitor at a starting concentration close to its EC50.
-
Incubation: Culture the cells until viral replication is detected (e.g., by measuring viral RNA in the supernatant or observing cytopathic effects).
-
Passage: Harvest the cell-free supernatant containing the virus and use it to infect fresh cells.
-
Dose Escalation: In the new passage, maintain or slightly increase the concentration of the capsid inhibitor.
-
Monitoring: Repeat the passaging and dose escalation for an extended period (several weeks to months).[12] Monitor for the emergence of resistant virus by periodically performing phenotypic assays.
-
Isolation and Analysis: Once a resistant population is established, isolate viral RNA from the supernatant for genotypic analysis to identify mutations.
Protocol 2: Genotypic Analysis by Sanger Sequencing
-
RNA Extraction: Extract viral RNA from the culture supernatant of the resistant viral population.
-
Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the capsid gene using specific primers.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.
-
Sequencing Reaction: Perform bidirectional Sanger sequencing using appropriate forward and reverse primers for the capsid gene.[5]
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify nucleotide and amino acid changes.[5]
Protocol 3: Phenotypic Characterization using a Single-Cycle Assay
-
Vector Preparation: Generate viral vectors expressing a reporter gene (e.g., luciferase or GFP) and containing the wild-type or mutant capsid sequence.
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Inhibitor Dilution: Prepare serial dilutions of the capsid inhibitor in culture medium.
-
Infection: Add the viral vectors to the cells in the presence of the different inhibitor concentrations.
-
Incubation: Incubate for a period sufficient for one round of infection (e.g., 48-72 hours).
-
Readout: Measure the reporter gene expression (e.g., luminescence for luciferase).[15]
-
Data Analysis: Plot the reporter signal against the inhibitor concentration and use a non-linear regression model to calculate the EC50 value. The fold-resistance is then calculated by dividing the mutant's EC50 by the wild-type's EC50.
Visualizations
References
- 1. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of Resistance Mutations to the Novel HIV-1 Capsid Inhibitor Lenacapavir Among People Living with HIV in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 8. Phenotypic Characterization of Replication‐Impaired Lenacapavir‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Cultures for Virology: Usability, Advantages, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV Drug Resistance Database [hivdb.stanford.edu]
- 15. croiconference.org [croiconference.org]
- 16. HIV Drug Resistance Database [hivdb.stanford.edu]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detecting and understanding combinatorial mutation patterns responsible for HIV drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cross-Resistance Analysis of HIV-1 Capsid Inhibitors
A detailed guide for researchers on the cross-resistance profiles of leading HIV-1 capsid inhibitors, featuring comparative quantitative data, experimental methodologies, and workflow visualizations.
This guide provides an objective comparison of the cross-resistance profiles of HIV-1 capsid inhibitors, with a primary focus on the first-in-class approved drug, lenacapavir, and its analogues such as GS-CA1. The emergence of drug resistance is a critical factor in the long-term efficacy of any antiretroviral therapy. Understanding the cross-resistance patterns among capsid inhibitors is paramount for the development of second-generation compounds and for designing robust treatment regimens for individuals with multi-drug resistant HIV-1.
Quantitative Comparison of Capsid Inhibitor Cross-Resistance
The antiviral efficacy of HIV-1 capsid inhibitors can be diminished by specific mutations in the viral capsid protein. The following table summarizes the fold change (FC) in the half-maximal effective concentration (EC50) of various capsid inhibitors against a panel of site-directed mutant viruses. A fold change greater than 1 indicates reduced susceptibility.
| Capsid Mutation | Lenacapavir (LEN) FC in EC50 | GS-CA1 FC in EC50 | PF-74 FC in EC50 |
| Wild-Type | 1.0 | 1.0 | 1.0 |
| L56I | >10 | Data not available | Data not available |
| M66I | >1000[1] | Data not available | Data not available |
| Q67H | 2.5 - 6.0[1] | Data not available | Data not available |
| K70H | 85 - 154[1] | Data not available | Data not available |
| K70R | 1.4[2][3] | 2.3[2][3] | Data not available |
| N74D | ~10[4] | Data not available | Data not available |
| Q67H + K70R | 46[1] | Data not available | Data not available |
Note: Data is compiled from multiple studies and experimental conditions may vary. Direct head-to-head comparative data for all mutations against all inhibitors is limited in the public domain.
Experimental Protocols
The generation of the quantitative data presented above relies on a series of key experimental procedures. Detailed methodologies for these experiments are outlined below.
Generation of Capsid Mutant Viruses via Site-Directed Mutagenesis
This protocol describes the introduction of specific amino acid substitutions into the HIV-1 gag gene, which encodes the capsid protein, using a method adapted from the QuikChange™ Site-Directed Mutagenesis Kit.
a. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
A minimum GC content of 40% is recommended, and the primers should terminate in one or more C or G bases.
b. Mutant Strand Synthesis (PCR):
-
Prepare the following reaction mixture in a PCR tube on ice:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of pNL4-3 plasmid DNA (50 ng/µL)
-
39.5 µL of nuclease-free water
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Perform thermal cycling using the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 7 minutes (for a ~7kb plasmid)
-
-
Final extension: 68°C for 7 minutes
-
c. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated DNA.
d. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies, culture them, and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing.
Production of Infectious Viral Stocks
This protocol describes the generation of replication-competent HIV-1 stocks from the mutagenized plasmid DNA.
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.
-
Prepare a transfection mixture containing 15 µg of the mutant HIV-1 proviral plasmid DNA and a transfection reagent (e.g., FuGENE HD) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 48-72 hours.
-
-
Virus Harvest:
-
Collect the cell culture supernatant containing the viral particles.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral stocks and store at -80°C.
-
-
Virus Titer Determination: Determine the viral titer (e.g., as ng/mL of p24 antigen) using a commercial HIV-1 p24 ELISA kit.
Phenotypic Susceptibility Assay (Single-Cycle Infectivity Assay)
This assay measures the antiviral activity of capsid inhibitors against the generated mutant viruses using a reporter cell line.
-
Cell Preparation: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene) in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of the capsid inhibitors in cell culture medium.
-
Infection:
-
In a separate plate, mix the viral stocks (at a predetermined multiplicity of infection) with the serially diluted compounds.
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixture.
-
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).
-
Determine the EC50 value (the drug concentration that inhibits 50% of viral replication) by fitting the data to a dose-response curve using non-linear regression.
-
Calculate the fold change in EC50 by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
Visualizing Experimental Workflows and Resistance Relationships
The following diagrams, generated using Graphviz, illustrate the key processes in studying HIV-1 capsid inhibitor cross-resistance.
References
- 1. Phenotypic Characterization of Replication‐Impaired Lenacapavir‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hivglasgow.org [hivglasgow.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Binding Modes of HIV Capsid Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The HIV-1 capsid, a conical protein shell encasing the viral genome, has emerged as a critical target for a new generation of antiretroviral drugs. Its intricate assembly and disassembly are vital for multiple stages of the viral lifecycle, making it a prime target for therapeutic intervention. This guide provides a detailed structural comparison of three major classes of HIV capsid inhibitors—PF74, Lenacapavir (GS-6207), and Bevirimat—highlighting their distinct binding modes and the experimental techniques used to characterize them.
Quantitative Comparison of Inhibitor Potency and Binding Affinity
The following table summarizes key quantitative data for the selected HIV capsid inhibitors, offering a direct comparison of their antiviral efficacy and binding characteristics.
| Inhibitor | Target Site | EC50 | IC50 | Dissociation Constant (Kd) |
| PF74 | NTD-CTD Interface | 0.56 µM[1] | - | 0.12 - 0.26 µM |
| Lenacapavir (GS-6207) | NTD-CTD Interface | 23 - 105 pM[2] | - | 215 pM |
| Bevirimat | CA-SP1 Cleavage Site | - | 1.1 - 4.7 nM[3] | - |
Binding Mode 1: The PF74 and Lenacapavir Pocket at the NTD-CTD Interface
Both PF74 and the potent, long-acting inhibitor Lenacapavir bind to a highly conserved pocket at the interface between the N-terminal domain (NTD) of one capsid protein (CA) monomer and the C-terminal domain (CTD) of an adjacent monomer within the capsid hexamer.[4][5][6][7][8][9][10] This "FG-binding pocket" is also utilized by host cell factors like CPSF6 and NUP153, which are crucial for nuclear import of the virus.[7] By occupying this site, these inhibitors disrupt critical interactions required for both the early and late stages of the viral lifecycle, including uncoating, nuclear transport, and capsid assembly.[1]
Lenacapavir, with its significantly higher potency, forms more extensive interactions within this pocket compared to PF74, leading to hyper-stabilization of the capsid lattice.[1][5] This hyper-stabilization is thought to be a key aspect of its powerful antiviral activity.[11]
Below is a diagram illustrating the binding of PF74 and Lenacapavir to the NTD-CTD interface, highlighting the key interacting residues.
Caption: Binding of PF74 and Lenacapavir at the NTD-CTD interface.
Binding Mode 2: Bevirimat at the CA-SP1 Cleavage Site
Bevirimat represents a different class of capsid-targeting antivirals known as maturation inhibitors. It specifically targets the cleavage site between the capsid protein (CA) and the spacer peptide 1 (SP1) in the Gag polyprotein precursor.[3][12] This cleavage is the final step in the maturation of the virus, and its inhibition results in the production of immature, non-infectious virions with aberrant core morphology.[3] Bevirimat binds to and stabilizes a six-helix bundle formed by the CA-SP1 junction, thereby preventing the viral protease from accessing and cleaving this site.[13]
The diagram below illustrates the binding of Bevirimat to the CA-SP1 cleavage site, highlighting the key interacting residues.
Caption: Bevirimat binding at the CA-SP1 cleavage site.
Experimental Protocols
The structural and quantitative data presented in this guide are derived from a variety of sophisticated biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited.
X-ray Crystallography for Capsid-Inhibitor Complex Structure Determination
Objective: To determine the high-resolution three-dimensional structure of the HIV-1 capsid protein in complex with an inhibitor.
Protocol Outline:
-
Protein Expression and Purification: The HIV-1 capsid protein (or domains thereof) is expressed in E. coli and purified to homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size exclusion).
-
Crystallization: The purified capsid protein is mixed with the inhibitor at a molar excess. Crystallization conditions (e.g., protein concentration, precipitant type and concentration, pH, and temperature) are screened using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[14] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, using a known capsid protein structure as a search model. The inhibitor molecule is then fitted into the electron density map. The final model is refined to improve the fit to the experimental data and to ensure good stereochemistry.[14]
Cryo-Electron Microscopy (Cryo-EM) for Capsid Assembly Analysis
Objective: To visualize the three-dimensional structure of assembled HIV-1 capsids or capsid-inhibitor complexes in a near-native state.
Protocol Outline:
-
Sample Preparation: Assembled HIV-1 capsids or in vitro assembled capsid-like particles, with or without the inhibitor, are applied to an EM grid.[4][7][8][15]
-
Vitrification: The grid is blotted to create a thin film of the sample, which is then rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving its hydrated state.[4][15]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures using a low electron dose to minimize radiation damage.[4][15] A series of images is collected at different tilt angles (for tomography) or of individual particles (for single-particle analysis).
-
Image Processing and 3D Reconstruction: The collected images are processed to correct for microscope aberrations and to align the individual particle images or tomographic slices. A three-dimensional reconstruction of the capsid structure is then generated.[4][7][8][15]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time association and dissociation kinetics of an inhibitor binding to the HIV-1 capsid protein, allowing for the determination of the dissociation constant (Kd).
Protocol Outline:
-
Chip Preparation: A sensor chip with a gold surface is functionalized, and the purified HIV-1 capsid protein (the ligand) is immobilized onto the surface.[16][17][18][19][20]
-
Binding Analysis: A solution containing the inhibitor (the analyte) at various concentrations is flowed over the sensor surface. The binding of the inhibitor to the immobilized capsid protein causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal.
-
Dissociation Analysis: After the association phase, a buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the capsid protein is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of koff to kon.[16]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To determine the thermodynamic parameters of inhibitor binding to the HIV-1 capsid protein, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol Outline:
-
Sample Preparation: The purified HIV-1 capsid protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.[1][11]
-
Titration: A series of small injections of the inhibitor solution is made into the sample cell containing the capsid protein.
-
Heat Measurement: The heat released or absorbed upon each injection due to the binding reaction is measured by the calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1][21]
Conclusion
The structural and quantitative analysis of different HIV capsid inhibitor binding modes provides invaluable insights for the rational design of novel and more potent antiretroviral therapies. The distinct mechanisms of action of inhibitors targeting the NTD-CTD interface, like PF74 and Lenacapavir, and those targeting the CA-SP1 cleavage site, such as Bevirimat, highlight the multifaceted vulnerability of the HIV-1 capsid. The continued application of advanced experimental techniques will undoubtedly pave the way for the development of next-generation capsid inhibitors with improved efficacy and resistance profiles.
References
- 1. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]
- 3. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. X-Ray Structures of Native HIV-1 Capsid Protein Reveal Conformational Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the HIV-1 Genomic RNA Dimerization Initiation Site Binding to Aminoglycoside Antibiotics Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. biorxiv.org [biorxiv.org]
- 14. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of HIV-1 capsid assemblies by cryo-electron microscopy and iterative helical real-space reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capsid Constructors [capsidconstructors.github.io]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. Spying on HIV with SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. dhvi.duke.edu [dhvi.duke.edu]
- 21. researchgate.net [researchgate.net]
Validating the Antiviral Target of a Novel Capsid-Binding Compound: A Comparative Guide for HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein has emerged as a critical, multifaceted target for antiretroviral therapy. Its essential roles in both early and late stages of the viral lifecycle, including uncoating, nuclear import, and assembly, present unique opportunities for therapeutic intervention.[1] This guide provides a comparative analysis of the first-in-class approved HIV-1 capsid inhibitor, Lenacapavir, against other key experimental capsid inhibitors. We focus on their mechanisms of action, antiviral potency, resistance profiles, and the experimental methodologies used for their characterization to aid in the research and development of novel antiviral agents.
Quantitative Comparison of HIV-1 Capsid Inhibitors
The following table summarizes the in vitro antiviral potency of Lenacapavir and other experimental capsid inhibitors against wild-type HIV-1. It is important to note that these values are often determined in different cell lines and under varying experimental conditions, which can influence the results.
| Compound | Mechanism of Action | EC50 | CC50 | Selectivity Index (SI) | Cell Line | Reference(s) |
| Lenacapavir (GS-6207) | Capsid Stabilizer; Disrupts nuclear import, assembly, and uncoating | 32 pM - 105 pM | >24.7 µM | >1,000,000 | CD4+ T cells, MT-4 | [2][3][4] |
| PF-3450074 (PF-74) | Competes with host factors (CPSF6, NUP153); Disrupts uncoating and nuclear import | 8 nM - 640 nM | ~90.5 µM | >100 | PBMCs, HeLa-P4 | [5] |
| GSK3640254 (GSK878) | Capsid Stabilizer; Binds to the PF-74 pocket; Disrupts nuclear entry and core stability | 39 pM - 94 pM | >20 µM | >512,820 | MT-2 | [6][7] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.
Experimental Protocols for Antiviral Target Validation
Validating that a novel compound's antiviral activity stems from binding to the viral capsid involves a series of key experiments. Below are detailed methodologies for these essential assays.
Antiviral Susceptibility Assay (EC50 and CC50 Determination)
This assay determines the potency of the compound in inhibiting viral replication and its toxicity to host cells.
Protocol Outline:
-
Cell Seeding: Plate a suitable host cell line (e.g., TZM-bl, MT-4, or PBMCs) in a 96-well plate at a predetermined density to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a serial dilution of the test compound in culture medium. A typical range would span from picomolar to micromolar concentrations.
-
Compound Addition: Add the diluted compounds to the wells containing the cells and incubate for a set period (e.g., 1-2 hours) before infection.
-
Viral Infection: Infect the cells with a known titer of HIV-1. The multiplicity of infection (MOI) should be kept low to allow for multiple rounds of replication in some assay formats, or a single round for mechanistic studies.
-
Incubation: Incubate the plates for a period that allows for robust viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as:
-
Luciferase Reporter Assay: Using a reporter virus (e.g., HIV-1-luc) and measuring luminescence.
-
p24 ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.
-
-
Cytotoxicity Assay (CC50): In a parallel plate without virus, add the same serial dilutions of the compound to the cells. After the same incubation period, assess cell viability using assays like MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Plot the percentage of viral inhibition and cell viability against the compound concentration. Use a non-linear regression model to calculate the EC50 and CC50 values.
Resistance Selection by Serial Passage
This experiment identifies the genetic basis of resistance to the antiviral compound, providing strong evidence for its target.
Protocol Outline:
-
Initial Infection: Infect a culture of susceptible cells with HIV-1 in the presence of the compound at a concentration around its EC50.
-
Virus Amplification: Allow the virus to replicate until viral breakthrough is observed (e.g., by monitoring p24 levels or CPE).
-
Harvest and Passage: Harvest the culture supernatant containing the progeny virus. Use a portion of this supernatant to infect fresh cells, again in the presence of the compound.
-
Dose Escalation: With each subsequent passage, the concentration of the compound can be gradually increased to select for higher levels of resistance.
-
Parallel Control: Maintain a parallel culture of the virus passaged in the absence of the compound to control for culture adaptation mutations.
-
Continue Passaging: Repeat the process for multiple passages (e.g., 10-20 passages or until a significant increase in the EC50 is observed).
-
Genotypic Analysis: Once a resistant virus population is established, extract viral RNA from the supernatant, reverse transcribe it to cDNA, and sequence the gene encoding the target protein (in this case, the gag gene encoding the capsid).[8]
-
Mutation Identification: Compare the sequence of the resistant virus to the wild-type and the control-passaged virus to identify mutations that have arisen in the presence of the compound.
Reverse Genetics for Resistance Mutation Validation
This technique confirms that the mutations identified through serial passage are indeed responsible for the resistance phenotype.
Protocol Outline:
-
Site-Directed Mutagenesis: Introduce the identified resistance mutation(s) into an infectious molecular clone of HIV-1 using site-directed mutagenesis.
-
Virus Production: Transfect a suitable cell line (e.g., 293T) with the mutated plasmid to produce recombinant viruses carrying the specific mutation(s).
-
Virus Titer Determination: Quantify the infectious titer of the mutant and wild-type viruses.
-
Phenotypic Susceptibility Testing: Perform an antiviral susceptibility assay (as described in Protocol 1) to determine the EC50 of the compound against the mutant virus and compare it to the EC50 against the wild-type virus.
-
Data Analysis: A significant increase in the EC50 for the mutant virus confirms that the mutation confers resistance to the compound, thereby validating the capsid as the drug's target.
Visualizing the Mechanism and Validation Workflow
HIV-1 Entry and Uncoating Pathway
The early stages of the HIV-1 lifecycle, from cell binding to nuclear entry, are the primary targets of capsid-binding inhibitors. These compounds interfere with the carefully orchestrated process of capsid uncoating and its interaction with host cell factors.
Caption: HIV-1 entry pathway and points of intervention for capsid inhibitors.
Experimental Workflow for Antiviral Target Validation
The process of validating the target of a novel antiviral compound follows a logical progression of experiments, from initial discovery of activity to pinpointing the precise mechanism of resistance.
Caption: Workflow for validating the molecular target of a novel antiviral compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
Comparative Analysis of Capsid Modulator Effects on Different HIV-1 Subtypes
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of novel HIV-1 capsid inhibitors across various viral subtypes.
The HIV-1 capsid, a critical protein shell that encases the viral genome, has emerged as a promising target for a new class of antiretroviral drugs known as capsid modulators. These compounds disrupt multiple stages of the viral lifecycle, offering a novel mechanism of action that can be effective against multi-drug-resistant HIV-1 strains. This guide provides a comparative analysis of the leading capsid modulators, with a focus on their differential effects on various HIV-1 subtypes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Capsid Modulator Efficacy
The in vitro antiviral activity of capsid modulators is a key indicator of their potential clinical efficacy. The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values for prominent capsid inhibitors against a range of HIV-1 subtypes and in different cell types.
| Table 1: Antiviral Activity (EC50) of Lenacapavir (GS-6207) Against Diverse HIV-1 Subtypes | |
| HIV-1 Subtype/Group | Mean EC50 (pM) |
| Group M | |
| A | 240[1] |
| A1 | 240[1] |
| AE | 240[1] |
| AG | 240[1] |
| B | 240[1] |
| BF | 240[1] |
| C | 240[1] |
| D | 240[1] |
| G | 240[1] |
| H | 240[1] |
| Group O | Data not available |
| Group N | Data not available |
| HIV-2 | 885[1] |
| Data derived from studies in HEK293T cells. |
| Table 2: In Vitro Activity of Lenacapavir in Different Human Cell Types | ||
| Cell Type | Virus | Mean EC50 (pM) |
| MT-4 T-cell line | HIV-1 (Lab Strain) | 105[1] |
| Primary Human CD4+ T cells | HIV-1 (Lab Strain) | 32[1] |
| Primary Human Macrophages | HIV-1 (Lab Strain) | 56[1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Clinical Isolates) | 50 (range: 20-160) |
| Table 3: Comparative Antiviral Activity of Novel Capsid Inhibitors | ||
| Compound | Virus | Mean EC50 (nM) |
| VH4004280 (VH-280) | ||
| HIV-1 (NL4-3) | 0.093 ± 0.021 | |
| HIV-1 (Laboratory Strains Panel) | 0.085 - 0.48 | |
| VH4011499 (VH-499) | ||
| HIV-1 (NL4-3) | 0.023 ± 0.008 | |
| HIV-1 (Laboratory Strains Panel) | 0.020 - 0.069 | |
| Data from assays using a reporter virus in MT-2 cells. |
| Table 4: Cytotoxicity of Capsid Inhibitors | |
| Compound | CC50 in MT-2 Cells (µM) |
| VH4004280 (VH-280) | >20 |
| VH4011499 (VH-499) | >20 |
| Lenacapavir (GS-6207) | 27 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key protocols used to assess the efficacy and resistance profiles of HIV-1 capsid modulators.
In Vitro Antiviral Activity Assay in MT-4 Cells
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory-adapted strains or clinical isolates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom culture plates
-
Test compounds (serial dilutions)
-
p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Add 50 µL of serial dilutions of the test compound to the appropriate wells. Include wells with no compound as a virus control and wells with no virus as a cell control.
-
Virus Infection: Infect the cells with a predetermined amount of HIV-1 stock (e.g., at a multiplicity of infection (MOI) of 0.01).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant to quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay) in PBMCs
This assay measures the effect of a compound on the viability of peripheral blood mononuclear cells (PBMCs) to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, IL-2, and PHA for stimulation)
-
96-well culture plates
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed PHA-stimulated PBMCs into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Add 100 µL of serial dilutions of the test compound to the wells. Include wells with no compound as a cell viability control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the cell viability control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration.
HIV-1 Genotypic Resistance Testing
This method identifies mutations in the HIV-1 capsid gene that may confer resistance to capsid modulators.
Materials:
-
Plasma from HIV-1 infected individuals
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HIV-1 gag gene (encoding the capsid protein)
-
Sanger or Next-Generation Sequencing (NGS) platform
-
Sequence analysis software (e.g., Stanford University HIV Drug Resistance Database)
Procedure:
-
RNA Extraction: Extract viral RNA from patient plasma samples.
-
Reverse Transcription and PCR: Perform reverse transcription to synthesize cDNA, followed by PCR amplification of the capsid-encoding region of the gag gene.
-
Sequencing: Sequence the PCR products using either Sanger sequencing or NGS.
-
Sequence Analysis: Align the obtained sequences to a reference HIV-1 sequence to identify mutations.
-
Resistance Interpretation: Use a resistance database to interpret the identified mutations and their potential impact on susceptibility to capsid inhibitors.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the multi-stage mechanism of action of HIV-1 capsid modulators and a typical experimental workflow for their evaluation.
Caption: Multi-stage mechanism of action of HIV-1 capsid modulators.
Caption: Experimental workflow for evaluating novel HIV-1 capsid inhibitors.
Discussion and Future Perspectives
The development of HIV-1 capsid modulators represents a significant advancement in antiretroviral therapy. Lenacapavir, the first-in-class approved capsid inhibitor, demonstrates potent activity against a broad range of HIV-1 subtypes, a critical attribute given the global diversity of the virus.[1] Its unique mechanism of action, targeting multiple stages of the viral lifecycle, provides a high barrier to resistance.[1]
Emerging capsid inhibitors, such as VH4004280 and VH4011499, also show promising picomolar potency against various laboratory strains of HIV-1. Further studies are needed to fully characterize their activity against a comprehensive panel of clinical isolates from diverse subtypes and to understand their resistance profiles in detail.
The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and future capsid modulators. Standardized and rigorous assessment of antiviral efficacy, cytotoxicity, and resistance potential is essential for the successful development of new antiretroviral agents. As our understanding of the intricacies of the HIV-1 capsid's function grows, so too will the opportunities for designing novel and highly effective therapies to combat the global HIV/AIDS epidemic.
References
Evaluating the Synergy of Capsid Inhibitors with Other Antiretroviral (ART) Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of capsid inhibitors, a novel class of antiretroviral therapy (ART), marks a significant advancement in the management of HIV-1 infection. Their unique mechanism of action, targeting the viral capsid at multiple stages of the lifecycle, presents a compelling opportunity for combination therapies. This guide provides a comprehensive evaluation of the synergistic potential of capsid inhibitors, primarily focusing on lenacapavir (B1654289), with other established ART classes. The objective is to offer a comparative analysis based on available experimental data to inform future research and drug development strategies.
Executive Summary
In vitro studies have demonstrated that the first-in-class capsid inhibitor, lenacapavir, generally exhibits an additive to mildly synergistic effect when combined with various approved antiretroviral agents. Crucially, no antagonism has been observed with any of the tested drug classes. This favorable interaction profile suggests that capsid inhibitors can be effectively co-administered with existing ART regimens, including those for multi-drug resistant HIV-1, without compromising the efficacy of the partner agents. Lenacapavir's distinct mechanism of action also means it lacks cross-resistance with other ART classes, making it a valuable option for treatment-experienced patients.
Data Presentation: In Vitro Synergy Analysis
The following tables summarize the quantitative data from in vitro studies assessing the synergy of lenacapavir with other antiretroviral agents. The primary method for evaluating synergy is the checkerboard assay, with results often analyzed using models such as Zero Interaction Potency (ZIP), Loewe Additivity (LOEWE), Bliss Independence, and Highest Single Agent (HSA).
Table 1: Synergy of Lenacapavir with Long-Acting Antiretroviral Agents
| Combination | Drug Class | Synergy Model | Mean Synergy Score | Interpretation | Reference |
| Lenacapavir + Islatravir | NRTTI | ZIP | 4.02 | Additive | [1] |
| LOEWE | 4.69 | Additive | [1] | ||
| BLISS | 2.96 | Additive | [1] | ||
| HSA | 11.23 | Synergistic | [1] | ||
| Lenacapavir + Rilpivirine | NNRTI | ZIP | 1.66 | Additive | [1] |
| LOEWE | 1.36 | Additive | [1] | ||
| BLISS | 0.18 | Additive | [1] | ||
| HSA | 6.02 | Synergistic | [1] | ||
| Lenacapavir + Cabotegravir | INSTI | ZIP | 0.63 | Additive | [1] |
| LOEWE | -1.36 | Additive | [1] | ||
| BLISS | 0.2 | Additive | [1] | ||
| HSA | 3.45 | Additive | [1] |
Note: Synergy scores are as reported in the cited literature. Interpretation of scores can vary slightly between models, but generally, scores around zero suggest additivity, positive scores suggest synergy, and negative scores suggest antagonism.
Table 2: In Vitro Activity of Lenacapavir against ART-Resistant HIV-1 Strains
| Resistant Virus Isolate | Fold Change in Lenacapavir EC50 | Interpretation | Reference |
| 40 viral isolates with resistance mutations to NRTIs, NNRTIs, PIs, and INSTIs | 0.25 to 1.1 | No cross-resistance | [2] |
Experimental Protocols
The evaluation of drug synergy is predominantly conducted using in vitro cell-based assays. The checkerboard method is a widely accepted technique to assess the interaction between two antimicrobial or antiviral agents.
Checkerboard Assay for HIV-1 Synergy Testing
Objective: To determine the in vitro interaction (synergistic, additive, antagonistic, or indifferent) between a capsid inhibitor and another antiretroviral agent.
Principle: The checkerboard assay involves a two-dimensional dilution of two drugs in a 96-well microtiter plate. One drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). Each well, therefore, contains a unique concentration combination of the two agents. Following inoculation with HIV-1-infected cells and incubation, the wells are assessed for viral replication.
Methodology:
-
Cell Culture and Virus Preparation:
-
Maintain a suitable host cell line (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Prepare a stock of laboratory-adapted or clinical isolate of HIV-1. The virus titer should be predetermined to achieve a desired level of infection.
-
-
Drug Dilution and Plate Setup:
-
Prepare stock solutions of both test compounds (e.g., lenacapavir and a partner drug) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of Drug A horizontally and Drug B vertically. This creates a matrix of varying concentrations of both drugs. Include wells with each drug alone as controls, as well as virus-only and cell-only controls.
-
-
Infection and Incubation:
-
Add the prepared HIV-1 stock to the wells containing the drug combinations and control wells.
-
Add the host cells to all wells.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period suitable for viral replication (typically 3-7 days).
-
-
Measurement of Viral Replication:
-
The endpoint for measuring viral replication depends on the cell line and assay system used. Common methods include:
-
p24 Antigen Capture ELISA: Measures the amount of the HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Gene Assay: For cell lines like TZM-bl that contain an HIV-1 LTR-driven luciferase reporter gene, viral replication is quantified by measuring luciferase activity.
-
MTT Assay: Measures cell viability, which is inversely proportional to virus-induced cell death.
-
-
-
Data Analysis:
-
The 50% effective concentration (EC50) is determined for each drug alone and for each combination.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in a combination that inhibits viral replication by 50%. The FIC is the ratio of the EC50 of the drug in combination to its EC50 when used alone.
-
The Combination Index (CI) is calculated as the sum of the FICs for both drugs (CI = FIC of Drug A + FIC of Drug B).
-
The nature of the interaction is interpreted based on the CI value:
-
Synergy: CI < 0.9
-
Additive: 0.9 ≤ CI ≤ 1.1
-
Antagonism: CI > 1.1
-
-
Alternatively, synergy can be analyzed using models like ZIP, LOEWE, BLISS, and HSA, which provide synergy scores based on the deviation of the observed drug combination response from the expected additive response.
-
Visualizations
HIV-1 Lifecycle and Points of ART Intervention
Caption: Mechanism of action of different ART classes on the HIV-1 lifecycle.
Experimental Workflow for Checkerboard Synergy Assay
Caption: A simplified workflow for the in vitro checkerboard synergy assay.
Conclusion
The available in vitro data strongly support the combination of capsid inhibitors, such as lenacapavir, with a wide range of existing antiretroviral agents. The consistent findings of additive to mildly synergistic interactions, and the absence of antagonism, highlight the potential of capsid inhibitors to be a versatile component of future ART regimens. Their unique mechanism of action and lack of cross-resistance make them particularly promising for heavily treatment-experienced individuals with multi-drug resistant HIV-1. Further clinical studies are essential to confirm these in vitro findings and to fully elucidate the clinical benefits of incorporating capsid inhibitors into diverse ART strategies.
References
For Researchers, Scientists, and Drug Development Professionals
Lenacapavir (B1654289) (GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor that disrupts multiple stages of the viral lifecycle.[1][2][3] Its unique mechanism of action, targeting the viral capsid, makes it a promising agent for the treatment of multi-drug resistant HIV-1.[4] This guide provides a comprehensive overview of the in vitro resistance profile of Lenacapavir, offering a comparative analysis with other compounds where data is available, and detailing the experimental methodologies used to generate these findings.
Lenacapavir's Mechanism of Action and Resistance
Lenacapavir functions by binding to a conserved pocket at the interface of two adjacent capsid protein (CA) monomers within a hexamer.[5] This binding event stabilizes the capsid core, interfering with essential viral processes including capsid-mediated nuclear uptake of the pre-integration complex, virion assembly, and the formation of a proper capsid core.[1][2][4] Viruses produced in the presence of Lenacapavir exhibit malformed capsids and are unable to replicate.[1]
Resistance to Lenacapavir is primarily associated with specific mutations in the HIV-1 capsid protein. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.
In Vitro Potency of Lenacapavir
Lenacapavir has demonstrated potent antiviral activity at picomolar concentrations across a range of in vitro assays and cell types.
| Cell Type | HIV-1 Strain/Isolate | Mean EC50 (pmol/L) |
| MT-4 cells | HIV-1 infected | 105[1] |
| Primary human CD4+ T cells | HIV-1 infected | 32[1] |
| Macrophages | HIV-1 infected | 56[1] |
| HEK293T cells | HIV-1 clinical isolates (A, A1, AE, AG, B, BF, C, D, G, H) | 240 (0.24 nmol/L)[1] |
| TZM-bl cells | Recombinant viruses (Subtypes B and non-B) | Baseline susceptibility comparable between treatment-naive and heavily-treatment experienced PWH[6] |
Lenacapavir is also broadly active against HIV-2 isolates, although with reduced potency compared to HIV-1.[1][7]
Lenacapavir Resistance-Associated Mutations (RAMs)
In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid that confer reduced susceptibility to Lenacapavir.
| Mutation | Fold-Change in Susceptibility | Viral Replication Capacity (% of Wild-Type) |
| Q67H | 6 | Not significantly reduced[1][8] |
| N74D | >3200 | Reduced[1][8] |
| M66I | >3200 | 1.5%[1][8] |
| L56I | >3200 | Reduced[1][8] |
| K70N | >3200 | Reduced[1][8] |
| Q67H/N74S | >3200 | Reduced[1][8] |
| Q67H/T107N | >3200 | Reduced[1][8] |
Notably, the emergence of the Q67H mutation has been observed in clinical studies at Lenacapavir exposures below the dose used in current Phase 2/3 trials.[9][10] While most resistance mutations significantly impair viral fitness, the Q67H mutation has a less pronounced effect on replication capacity.[1][8][9]
Experimental Protocols
The characterization of Lenacapavir's in vitro resistance profile relies on a series of established experimental workflows.
In Vitro Resistance Selection Assays
These experiments are designed to mimic the development of drug resistance over time.
-
Cell Culture Initiation : HIV-1 permissive cells, such as MT-2 or human peripheral blood mononuclear cells (PBMCs), are infected with a wild-type HIV-1 strain.[1][6]
-
Drug Exposure : The infected cells are cultured in the presence of increasing concentrations of Lenacapavir.[6]
-
Monitoring for Viral Breakthrough : The cell cultures are monitored for signs of viral replication, indicating the emergence of a drug-resistant virus.[6] Cultures are often continued until viral breakthrough is observed at approximately 100 times the initial IC50 of the drug or for a predefined period (e.g., up to 105 days).[6]
-
Genetic Analysis : Upon viral breakthrough, the capsid-encoding region of the viral genome is sequenced to identify mutations associated with resistance.[6]
Phenotypic Susceptibility Assays
Once resistance-associated mutations are identified, their specific impact on drug susceptibility is quantified using phenotypic assays.
-
Generation of Mutant Viruses : The identified mutations are introduced into an HIV-1 proviral DNA clone using site-directed mutagenesis.[9]
-
Virus Production : The mutated proviral DNA is transfected into cells to produce viral stocks containing the specific resistance mutations.[9]
-
Susceptibility Testing : The susceptibility of the mutant viruses to Lenacapavir is determined using various assays:
-
Data Analysis : The half-maximal effective concentration (EC50) of Lenacapavir for each mutant virus is calculated and compared to the EC50 for the wild-type virus to determine the fold-change in susceptibility.
Comparative Analysis with Other Capsid Inhibitors
While Lenacapavir is the first-in-class approved HIV capsid inhibitor, other experimental compounds targeting the same viral protein have been investigated. A direct quantitative comparison of in vitro resistance profiles is challenging due to variations in experimental conditions across studies. However, the general mechanism of resistance, involving mutations in the capsid protein, is a shared feature among this class of inhibitors.
It is important to note that Lenacapavir does not exhibit cross-resistance with existing classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), or integrase strand transfer inhibitors (INSTIs).[11]
Conclusion
Lenacapavir demonstrates potent in vitro activity against a wide range of HIV-1 isolates. While resistance can emerge through specific mutations in the viral capsid, many of these mutations are associated with a significant reduction in viral fitness. The unique mechanism of action of Lenacapavir and the lack of cross-resistance with other antiretroviral classes highlight its importance as a new therapeutic option for individuals with multi-drug resistant HIV-1. Further research into second-generation capsid inhibitors aims to overcome the existing resistance pathways.[12]
References
- 1. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sti.bmj.com [sti.bmj.com]
- 7. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. Phenotypic resistance to lenacapavir and monotherapy efficacy in a proof-of-concept clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 11. dovepress.com [dovepress.com]
- 12. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Capsid Mutations on Inhibitor Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance between viral capsids, inhibitors, and the mutations that can disrupt this interaction is paramount. This guide provides a comprehensive comparison of how specific mutations in viral capsids, primarily focusing on HIV-1, affect the binding of inhibitors, supported by experimental data from key assays.
The development of antiviral therapies targeting the viral capsid is a promising strategy against infectious diseases. However, the emergence of drug-resistant mutations poses a significant challenge. By examining the quantitative effects of these mutations on inhibitor binding, we can gain crucial insights for the design of more robust and effective antiviral agents. This guide delves into the experimental data, protocols, and workflows used to assess these critical molecular interactions.
Quantitative Assessment of Inhibitor Binding to Wild-Type and Mutant Capsids
The binding affinity of an inhibitor to its target is a critical determinant of its potency. Mutations within the inhibitor's binding site on the capsid protein can significantly alter this affinity, leading to reduced efficacy. The following table summarizes quantitative data from various studies, comparing the binding of inhibitors to wild-type (WT) and mutant HIV-1 capsids. Dissociation constants (Kd), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) are presented to illustrate the impact of these mutations.
| Inhibitor | Capsid Target | Mutation | Assay | Binding Affinity/Activity (WT) | Binding Affinity/Activity (Mutant) | Fold Change | Reference |
| Lenacapavir (LEN) | CA Hexamers | Q67H | SPR | KD: ~5-fold lower affinity | KD: Reduced affinity | ~5 | [1] |
| Lenacapavir (LEN) | CA Hexamers | N74D | SPR | - | Loss of hydrogen bonding, electrostatic repulsion | Significant Resistance | [1] |
| Lenacapavir (LEN) | Virus | L56V | Antiviral Assay | - | EC50: 72-fold increase | 72 | [2] |
| Lenacapavir (LEN) | Virus | N57H | Antiviral Assay | - | EC50: 4,890-fold increase | 4,890 | [2] |
| KFA-012 | CA Hexamers | Q67H/N74D | SPR | - | ~2-fold improved binding vs. LEN | ~2 | [1] |
| CAI Peptide | Capsid Protein | Various | ITC | Favorable enthalpic contribution | Similar dissociation constants to fluorescence polarization assay | - | [3] |
| Benzimidazole Cpd 1 | CA-NTD | - | ITC | Kd: 43 ± 2.9 μM | Optimized Cpd: Kd = 0.5 μM | - | [4] |
| BI-2 | CA-NTD | A105S/T107N | Antiviral Assay | EC50: - | High-level resistance | >36 | [5] |
Key Experimental Methodologies
The quantitative data presented above is derived from sophisticated biophysical and virological assays. Understanding the principles behind these techniques is crucial for interpreting the results.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event.[6][7] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]
Experimental Protocol:
-
Sample Preparation: The purified capsid protein (wild-type or mutant) is placed in the sample cell of the calorimeter. The inhibitor is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor are made into the sample cell containing the capsid protein.
-
Data Acquisition: The heat change after each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[3][7]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time.[9][10] It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[1][9]
Experimental Protocol:
-
Sensor Chip Preparation: One of the binding partners (e.g., the capsid protein) is immobilized onto the surface of a sensor chip.[9][10]
-
Analyte Injection: A solution containing the other binding partner (the inhibitor) is flowed over the sensor chip surface.
-
Signal Detection: Binding of the inhibitor to the immobilized capsid protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[9]
-
Data Analysis: The binding data is recorded as a sensorgram, which plots the SPR response against time. The association and dissociation phases of the interaction are analyzed to determine the kinetic and affinity constants.[1][9]
Antiviral Assays
These cell-based assays measure the ability of an inhibitor to block viral replication. The half-maximal effective concentration (EC50) is a common metric, representing the concentration of the inhibitor that reduces viral activity by 50%.
Experimental Protocol (Example: HIV-1 Replication Assay):
-
Cell Culture: Target cells (e.g., MT-2 cells or peripheral blood mononuclear cells) are cultured in appropriate media.[11][12]
-
Infection: Cells are infected with a known amount of wild-type or mutant virus in the presence of serial dilutions of the inhibitor.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: Viral replication can be measured by various methods, such as quantifying the activity of a reporter gene (e.g., luciferase) inserted into the viral genome or measuring the level of a viral protein (e.g., p24 antigen) in the cell supernatant.[13]
-
Data Analysis: The percentage of viral inhibition is plotted against the inhibitor concentration, and the EC50 value is determined from the resulting dose-response curve.
Visualizing Experimental Workflows
To further clarify the processes involved in assessing inhibitor binding, the following diagrams illustrate the typical workflows for ITC and SPR experiments.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic characterization of the peptide assembly inhibitor binding to HIV-1 capsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
A Comparative Guide to HIV-1 Capsid Stability Assays: Introducing a Novel Fluorescence-Based Method
For researchers, scientists, and drug development professionals, the precise measurement of HIV-1 capsid stability is paramount for understanding viral uncoating and developing novel antiretroviral therapies. This guide provides a comparative overview of established and novel assays for quantifying HIV-1 capsid stability, supported by experimental data and detailed protocols.
The HIV-1 capsid is a conical protein shell that encases the viral genome and associated enzymes. Its stability is a finely tuned characteristic, critical for the successful completion of early post-entry events in the viral life cycle. Premature or delayed uncoating of the capsid can be detrimental to viral replication, making it an attractive target for therapeutic intervention. A variety of in vitro and cell-based assays have been developed to measure the intrinsic stability of the capsid and the effects of mutations or small molecules on this process.
Comparison of HIV-1 Capsid Stability Assays
This section provides a side-by-side comparison of commonly used assays for measuring HIV-1 capsid stability.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| In Vitro Uncoating Assay (Bulk Assay) | Purified viral cores are incubated at 37°C, and the dissociation of capsid (CA) protein is measured over time by p24 ELISA after separating soluble and core-associated CA via ultracentrifugation.[1][2][3] | Relatively simple and has been used to characterize numerous viral mutants.[1] | Bulk measurement masks the behavior of individual particles; ultracentrifugation can potentially destabilize fragile cores.[4][5] | Percentage of soluble p24 over time, half-life of the capsid. |
| Fate of the Capsid Assay (Cell-Based) | Cells are infected with HIV-1, and at various time points, cytosolic extracts are fractionated by sucrose (B13894) gradient ultracentrifugation to separate particulate capsid cores from soluble CA protein.[6] | Provides information about capsid stability within a cellular context.[6] | Labor-intensive and may not be suitable for high-throughput screening.[7] | Amount of pelletable CA protein at different post-infection times. |
| Single-Particle Fluorescence Microscopy Assay | Individual viral particles containing a fluorescent marker are immobilized and permeabilized. The release of the fluorescent marker upon capsid opening is monitored in real-time using TIRF microscopy.[4][8] | Allows for the observation of individual uncoating events, revealing heterogeneity in capsid stability and providing detailed kinetic information.[4][9] | Requires specialized microscopy equipment and sophisticated data analysis. | Real-time fluorescence intensity traces of individual particles, distribution of capsid opening times. |
| In Vitro CA-NC Complex Stability Assay | In vitro-assembled HIV-1 capsid-nucleocapsid (CA-NC) complexes are used as a surrogate for the viral core. Their stability in the presence of various agents is measured by pelleting the complexes through a sucrose cushion.[7] | Rapid and simple method to screen for compounds or proteins that modulate capsid stability.[7] | Uses in vitro assembled structures which may not fully recapitulate the properties of native viral cores. | Amount of pelletable CA-NC complexes. |
| Cyclophilin A (CypA) Washout Assay | This infectivity-based assay measures the window of opportunity for the antiviral drug cyclosporine A (CsA) to rescue HIV-1 infection in cells expressing a restrictive TRIM-CypA fusion protein, which targets the viral capsid.[4][10] | Provides an indirect measure of capsid uncoating kinetics in living cells.[10] | Indirect measurement that can be influenced by other cellular processes. | Infectivity of the virus at different times of CsA addition. |
A Novel Single-Particle Fluorescence Assay for HIV-1 Capsid Stability
A recently developed single-particle fluorescence microscopy assay offers unprecedented insight into the real-time kinetics of HIV-1 capsid uncoating.[4][8] This method allows for the direct visualization of individual capsid opening events, providing a powerful tool to dissect the molecular mechanisms of uncoating and to screen for capsid-targeting antiviral compounds.
Experimental Workflow
The workflow for the single-particle fluorescence assay is depicted below.
Experimental workflow for the single-particle fluorescence assay.
Key Experimental Protocol
1. Production of GFP-Loaded Viral Particles:
-
HIV-1 particles containing an internal GFP marker (Gag-iGFP) are produced by transfecting 293T cells with a proviral construct.[4]
-
The supernatant containing the viral particles is harvested, filtered, and concentrated by ultracentrifugation.
2. Immobilization of Viral Particles:
-
Glass coverslips are cleaned and coated with biotinylated poly-L-lysine.
-
The coverslips are then treated with streptavidin, followed by incubation with biotinylated antibodies against a viral surface protein to specifically capture the viral particles.
3. Single-Particle Imaging:
-
The coverslip with immobilized viruses is assembled into a flow chamber on a total internal reflection fluorescence (TIRF) microscope.
-
The viral membrane is permeabilized by introducing a pore-forming protein, such as perfringolysin O (PFO).[4]
-
Time-lapse images are acquired to monitor the fluorescence signal of individual particles. The sudden loss of the GFP signal indicates the opening of the capsid.
HIV-1 Replication Cycle and the Role of Capsid Stability
The stability of the HIV-1 capsid is a critical factor throughout the early stages of the viral replication cycle, from entry into the host cell to nuclear import of the viral genome.
Simplified HIV-1 replication cycle highlighting capsid uncoating.
Experimental Data: Effects of a Small Molecule Inhibitor on Capsid Stability
The single-particle fluorescence assay can be used to evaluate the effect of antiviral compounds on capsid stability. For example, the small molecule PF-3450074 (PF74) has been shown to interact with the HIV-1 capsid.
| Condition | Mean Capsid Half-Life (minutes) | Reference |
| No Inhibitor | 7-10 | [9] |
| + PF74 | Accelerated capsid opening, but stabilized the remaining lattice | [4][9] |
This data demonstrates the ability of the single-particle assay to reveal complex effects of small molecules on capsid dynamics, providing valuable information for drug development. For instance, while PF74 accelerates the initial opening of the capsid, it also stabilizes the remaining structure, an effect that would be missed by bulk assays.[4][9]
Conclusion
The development of novel assays, particularly single-particle fluorescence microscopy techniques, has revolutionized the study of HIV-1 capsid stability. These methods provide a more detailed and quantitative understanding of the uncoating process compared to traditional bulk assays. By enabling the real-time observation of individual viral particles, these advanced techniques offer a powerful platform for dissecting the molecular mechanisms of viral replication and for the discovery and characterization of new capsid-targeting antiviral drugs. The continued application and refinement of these assays will undoubtedly accelerate progress in the fight against HIV/AIDS.
References
- 1. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Uncoating of HIV-1 Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: In vitro Uncoating of HIV-1 Cores [jove.com]
- 4. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 5. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]
- 6. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Microscopy Assay to Measure HIV-1 Capsid Uncoating Kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viruses: The secrets of the stability of the HIV-1 capsid | eLife [elifesciences.org]
- 10. Insights into HIV uncoating from single-particle imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Capsid Inhibitors and Approved Antiretrovirals for HIV-1 Treatment
For Immediate Release
In the ever-evolving landscape of HIV-1 therapeutics, a new class of antiviral agents, capsid inhibitors, has emerged, offering a novel mechanism of action with the potential to overcome existing drug resistance. This guide provides a detailed comparison of the first-in-class capsid inhibitor, Lenacapavir, against a selection of widely prescribed and approved antiretrovirals from different classes: integrase strand transfer inhibitors (INSTIs), protease inhibitors (PIs), and nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).
Mechanism of Action: A New Frontier
Unlike established antiretroviral therapies that target viral enzymes like reverse transcriptase, protease, or integrase, capsid inhibitors interfere with the function of the HIV-1 capsid protein (p24).[1][2] This multifaceted protein is crucial for multiple stages of the viral lifecycle.[3][4][5][6]
Lenacapavir disrupts the HIV-1 lifecycle at several key points:
-
Early Stage: It interferes with the proper disassembly of the viral capsid (uncoating) after the virus enters a host cell. This action also blocks the transport of the viral pre-integration complex into the nucleus, a critical step for viral DNA integration into the host genome.[1][2]
-
Late Stage: During the formation of new virus particles, Lenacapavir disrupts the assembly and maturation of new capsids. This results in the production of malformed, non-infectious virions.[1][2]
This dual mechanism of action contrasts with the more targeted enzymatic inhibition of approved antiretrovirals. For instance, INSTIs like Bictegravir (B606109) and Dolutegravir block the integration of viral DNA into the host cell's genome, while PIs such as Darunavir (B192927) prevent the cleavage of viral polyproteins necessary for producing mature, infectious virions.[7] NRTIs, including Tenofovir Alafenamide and Emtricitabine (B123318), act as chain terminators during the reverse transcription of viral RNA into DNA.[8]
Comparative Efficacy and Potency
The unique mechanism of capsid inhibitors translates to remarkable potency. Lenacapavir has demonstrated potent antiviral activity in the picomolar range, significantly more potent than many existing antiretroviral drugs.[9]
| Drug | Class | EC50 (Wild-Type HIV-1) | Cell Type |
| Lenacapavir | Capsid Inhibitor | 32 - 105 pM[9] | Primary Human CD4+ T cells, MT-4 cells[9] |
| Bictegravir | INSTI | 1.5 - 2.4 nM[10][11] | T-cell lines, Primary Human T-lymphocytes[10][11] |
| Dolutegravir | INSTI | ~0.51 nM | MT-2 cells |
| Darunavir | Protease Inhibitor | 1 - 5 nM[7] | Not Specified[7] |
| Tenofovir Alafenamide (TAF) | NRTI | Not specified directly, acts as a prodrug of Tenofovir. | Not Applicable |
| Emtricitabine | NRTI | ~0.84 µM (as triphosphate)[12] | Not Specified[12] |
| EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. Lower values indicate higher potency. |
Resistance Profiles: A High Genetic Barrier
A significant advantage of novel drug classes is the lack of pre-existing cross-resistance. Lenacapavir is expected to be fully active against HIV-1 strains that are resistant to currently approved antiretroviral classes.[9][13]
In-vitro studies have identified mutations such as Q67H and N74D in the capsid protein that can confer resistance to Lenacapavir.[9][14] However, some of these resistance-associated mutations can also reduce the virus's replication capacity.[9]
In contrast, approved antiretrovirals have well-documented resistance pathways. For example:
-
INSTIs (Bictegravir, Dolutegravir): While possessing a high barrier to resistance, mutations like M50I/R263K can reduce susceptibility to Bictegravir.[10] Combinations of primary INSTI-resistance mutations can lead to decreased susceptibility to both Bictegravir and Cabotegravir (B606451).[15][16] Dolutegravir's activity is primarily compromised by Q148X mutations combined with other mutations.[17]
-
PIs (Darunavir): Darunavir was specifically designed to be active against PI-resistant HIV-1 isolates and has a high genetic barrier to resistance.[7][18] However, the accumulation of specific mutations (V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V) can diminish its efficacy.[7][18]
-
NRTIs (TAF, Emtricitabine): The primary resistance mutation for Tenofovir is K65R in the reverse transcriptase enzyme.[19] For Emtricitabine, the M184V/I mutation is a key indicator of high-level resistance.[20][21]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. The following are detailed methodologies for key experiments.
Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of viral replication.
-
Cell Culture: Target cells, such as TZM-bl cells or peripheral blood mononuclear cells (PBMCs), are seeded in 96-well plates and maintained in a humidified incubator at 37°C with 5% CO2.[22][23]
-
Compound Preparation: The test compound is serially diluted in culture medium to create a range of concentrations.
-
Infection: Cells are pre-incubated with the diluted compounds for a set period before being infected with a known amount of HIV-1.[22]
-
Incubation: The infected cells are incubated for a period that allows for viral replication (typically 48-72 hours).[22]
-
Quantification of Viral Replication: Viral replication is measured by quantifying a viral marker. Common methods include measuring the p24 antigen concentration in the cell supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or measuring the activity of a reporter gene (like luciferase) in genetically engineered cell lines.[22]
-
Data Analysis: The percentage of viral inhibition is plotted against the logarithm of the compound concentration. The EC50 value is then calculated by fitting this data to a dose-response curve.[22]
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound to the host cells.
-
Cell Plating: Host cells are seeded in 96-well plates.[22]
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the antiviral assay.[22]
-
Incubation: The plates are incubated for the same duration as the antiviral activity assay.[22]
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50). The therapeutic index (TI), a measure of the drug's safety, is calculated as CC50/EC50.[22]
Visualizing the HIV-1 Capsid Lifecycle and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: The multifaceted role of the HIV-1 capsid in the viral lifecycle and points of therapeutic intervention.
Caption: A standardized workflow for determining the in vitro antiviral efficacy (EC50) of a test compound.
Conclusion
Novel capsid inhibitors, exemplified by Lenacapavir, represent a significant advancement in antiretroviral therapy. Their unique, multi-stage mechanism of action provides highly potent antiviral activity and a favorable resistance profile with no cross-resistance to existing drug classes.[1][9] This makes them a promising option, particularly for heavily treatment-experienced patients with multidrug-resistant HIV-1.[13][24][25] While approved antiretrovirals remain the cornerstone of HIV-1 treatment, the introduction of capsid inhibitors offers a valuable new tool in the ongoing effort to achieve durable viral suppression for all individuals living with HIV.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure, Function, and Interactions of the HIV-1 Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Interactions of the HIV-1 Capsid Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. No Resistance to Tenofovir Alafenamide Detected through 96 Weeks of Treatment in Patients with Chronic Hepatitis B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 10. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 14. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Resistance profile and genetic barrier of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Emtricitabine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 21. Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. hiv.lanl.gov [hiv.lanl.gov]
- 24. patientcareonline.com [patientcareonline.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Long-Acting HIV Capsid Inhibitor Formulations
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV treatment is continually evolving, with a significant focus on the development of long-acting antiretroviral agents that can improve adherence and quality of life for individuals living with HIV. Among the most promising new classes of antiretrovirals are the capsid inhibitors, which disrupt multiple stages of the viral lifecycle. This guide provides a comparative analysis of the pharmacokinetics of different long-acting formulations of three key HIV capsid inhibitors: Lenacapavir (B1654289) (GS-6207), GS-CA1, and VH4004280.
Executive Summary
Long-acting formulations of HIV capsid inhibitors offer the potential for infrequent dosing, ranging from months to potentially once a year, representing a paradigm shift in HIV management. This guide summarizes the available pharmacokinetic data for Lenacapavir, GS-CA1, and VH4004280 across various formulations and preclinical/clinical models. The data highlights the sustained plasma concentrations achieved with these novel agents, supporting their development as long-acting therapies. Detailed experimental protocols and a visualization of the capsid inhibitor mechanism of action are provided to aid researchers in understanding and advancing this critical area of drug development.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of Lenacapavir, GS-CA1, and VH4004280 from nonclinical and clinical studies.
Table 1: Pharmacokinetics of Lenacapavir (GS-6207) Formulations
| Formulation | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Oral | Human | 300 mg (single dose) | 61.1 ng/mL (moderate hepatic impairment) | 6 hours | 12,100 ngh/mL (severe renal impairment) | 10-12 days | [1] |
| Human | 300 mg (single dose) | 23.4 ng/mL (normal hepatic function) | 4 hours | 6,590 ngh/mL (normal renal function) | 13.3 days | [1] | |
| Subcutaneous (Aqueous Suspension) | Rat | 10-100 mg/kg | Dose-proportional increase | 1.0-9.3 days | Dose-proportional increase | 9.1-16.8 days | [2] |
| Dog | 6-100 mg/kg | Dose-proportional increase | - | Dose-proportional increase | 2.8-21.9 days | [2] | |
| Human | 927 mg (every 6 months) | 97.2 ng/mL (steady state) | ~84 days | 300,000 hng/mL (steady state) | 8-12 weeks | [3] | |
| Intramuscular (Formulation 1) | Human | 5000 mg (single dose) | 247.0 ng/mL | 84.1 days | 1011.1 hµg/mL (Days 1-365) | - | [4] |
| Intramuscular (Formulation 2) | Human | 5000 mg (single dose) | 336.0 ng/mL | 69.9 days | 1274.0 h*µg/mL (Days 1-365) | - | [4] |
Table 2: Pharmacokinetics of GS-CA1 Formulations
| Formulation | Species | Dose | Key Findings | Reference |
| Subcutaneous | Mouse | 15 mg/kg (single dose) | Plasma concentrations remained well above the EC95 value for at least 56 days. | [5] |
| Subcutaneous | Rhesus Macaque | 100 mg/kg & 300 mg/kg (single dose) | Sustained plasma levels were observed. |
Table 3: Pharmacokinetics of VH4004280 Formulations
| Formulation | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Oral (Powder-in-Bottle) | Human | 50-450 mg (single ascending doses) | Broadly dose-proportional | 9.0-10.0 hours | Broadly dose-proportional | 145.8-177.6 hours | [6] |
| Oral (Powder-in-Bottle) | Human | 100-350 mg (multiple ascending doses, 14 days) | Greater than dose-proportional increase | 10.0-17.0 hours | Greater than dose-proportional increase | 147.9-207.8 hours | [6] |
| Oral (Tablet) | Human | 450 mg (single dose) | 45% lower than PiB | 10.0 hours | 56% lower than PiB | 158.6 hours | [6] |
Experimental Protocols
Lenacapavir Bioanalytical Method
A sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of Lenacapavir in plasma.[2][7][8][9]
-
Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is performed, followed by supernatant dilution.[2][9] Alternatively, liquid-liquid extraction can be used.[7][8]
-
Chromatography: Separation is achieved using a C18 column with a multi-step gradient.[2][9]
-
Detection: Quantification is performed using a tandem mass spectrometer in positive ionization mode.[2][9] The method is validated according to FDA Bioanalytical Guidelines over a clinically relevant range.[2][9]
Nonclinical Pharmacokinetic Studies (General Protocol)
-
Animal Models: Studies have been conducted in various species, including mice, rats, and dogs.[2][5]
-
Administration: For subcutaneous administration, the formulation is typically injected into the intrascapular region.[2]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen until analysis.[2]
-
Data Analysis: Plasma concentrations of the capsid inhibitor are determined by a validated LC-MS/MS method. Pharmacokinetic parameters are calculated using non-compartmental analysis.[1]
Clinical Pharmacokinetic Studies (General Protocol)
-
Study Design: First-in-human and subsequent clinical studies are typically designed as randomized, double-blind, placebo-controlled, ascending dose trials.[6]
-
Participants: Healthy adult volunteers are often enrolled in initial phase 1 studies.[6]
-
Administration: Oral formulations are administered as tablets or powder-in-bottle solutions. Subcutaneous or intramuscular injections are administered at specific sites.
-
Pharmacokinetic Sampling: Intensive blood sampling is performed at various time points after drug administration to characterize the full pharmacokinetic profile.[1]
-
Safety Monitoring: Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.[6]
Mandatory Visualization
Mechanism of Action: Capsid Inhibitor Interference with HIV-1 Nuclear Import
The following diagram illustrates the key mechanism by which long-acting capsid inhibitors disrupt the HIV-1 lifecycle. By binding to the viral capsid, these inhibitors stabilize the capsid core, which interferes with its interaction with host cell factors essential for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6).[10][11][12] This ultimately blocks the translocation of the viral pre-integration complex into the nucleus, a critical step for viral replication.[4][10][13]
Caption: Mechanism of HIV-1 nuclear import inhibition by long-acting capsid inhibitors.
Experimental Workflow: Nonclinical Pharmacokinetic Study
The following diagram outlines a typical experimental workflow for a nonclinical pharmacokinetic study of a long-acting capsid inhibitor formulation.
References
- 1. Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 4. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Clinical Pharmacokinetics and Safety of a New HIV-1 Capsid Inhibitor, VH4004280, After Oral Administration in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
Unraveling the Mechanism of HIV Capsid Modulators: A Comparative Guide
A deep dive into the key findings and experimental methodologies used to elucidate the multifaceted mechanism of action of HIV capsid modulators, providing researchers and drug developers with a comparative framework for this promising class of antiretrovirals.
The HIV-1 capsid, a conical protein shell encasing the viral genome, plays a pivotal role in multiple stages of the viral lifecycle, making it a critical target for antiretroviral therapy. Capsid modulators, a novel class of antiretroviral agents, disrupt these essential processes by either preventing capsid assembly, inducing premature disassembly, or hyper-stabilizing the structure. This guide provides a comparative analysis of key HIV capsid modulators, with a focus on their mechanisms of action, supported by experimental data and detailed protocols.
Comparative Efficacy of HIV Capsid Modulators
The in vitro antiviral activity of various HIV capsid inhibitors highlights their potent ability to suppress viral replication. Lenacapavir (B1654289) (GS-6207) and its analogue GS-CA1 demonstrate exceptional potency with EC50 values in the picomolar to low nanomolar range, significantly more potent than many existing antiretroviral drugs.[1][2] The following table summarizes the half-maximum effective concentration (EC50) or half-maximum inhibitory concentration (IC50) of prominent HIV-1 capsid inhibitors against wild-type HIV-1 in various cell lines.
| Compound | Target | EC50 / IC50 | Cell Line / Assay Conditions | Reference |
| Lenacapavir (GS-6207) | HIV-1 CA (NTD-CTD interface) | 105 pM | MT-4 cells | [1][2] |
| 32 pM | Primary human CD4+ T cells | [1][2] | ||
| 56 pM | Macrophages | [1][2] | ||
| GS-CA1 | HIV-1 CA (NTD-CTD interface) | 60 pM | Primary CD4+ T-cells | |
| 100 pM | Macrophages | |||
| PF-74 | HIV-1 CA (NTD-CTD interface) | ~0.3 µM (IC50) | SupT1 cells | [3] |
| 8 - 640 nM (EC50) | Various | [3] | ||
| I-XW-053 sodium | HIV-1 CA (NTD-NTD) | 164.2 µM (IC50) | HIV-1 89BZ167 replication | [3] |
| 9.03 - 100 µM (EC50) | PBMCs (Panel of HIV-1 subtypes) | [3] | ||
| Compound 34 (I-XW-053 analog) | HIV-1 CA (NTD-NTD) | 14.2 ± 1.7 µM (EC50) | Not Specified | [3] |
| CAP-1 | HIV-1 CA (NTD) | 100 µM (95% reduction) | U1 cells | [4] |
| Benzodiazepine derivative | HIV-1 CA (NTD) | 17 µM (EC50) | Not Specified | [4] |
| Benzimidazole derivative | HIV-1 CA (NTD) | 0.95 µM (EC50) | Not Specified | [4] |
Mechanism of Action: A Multi-pronged Attack on the HIV Lifecycle
HIV capsid modulators exhibit a unique, multi-stage mechanism of action, interfering with both early and late stages of viral replication. This dual action offers a significant advantage over traditional antiretrovirals that typically target a single stage.
The primary mechanism involves binding to the viral capsid protein (CA), thereby disrupting the delicate balance of capsid stability required for successful infection. This interference manifests in several ways:
-
Inhibition of Capsid-Mediated Nuclear Import: Capsid modulators can prevent the viral pre-integration complex (PIC) from entering the host cell nucleus, a critical step for viral DNA integration.[5] Some compounds, like PF-74, achieve this by inhibiting the docking of viral cores to the nuclear envelope.[6]
-
Modulation of Capsid Uncoating: Proper uncoating, the disassembly of the capsid to release the viral genome, is a finely tuned process. Modulators can either accelerate premature uncoating, exposing the viral contents to cellular degradation, or hyper-stabilize the capsid, preventing the timely release of the viral genome.[7][8] Lenacapavir, for instance, stabilizes the capsid lattice while disrupting overall core integrity.[6]
-
Disruption of Capsid Assembly and Maturation: During the late stages of replication, new viral particles are assembled. Capsid modulators can interfere with the proper assembly of the CA proteins, leading to the formation of malformed, non-infectious virions.[9]
The following diagram illustrates the multifaceted mechanism of action of HIV capsid modulators.
References
- 1. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 2. natap.org [natap.org]
- 3. benchchem.com [benchchem.com]
- 4. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Import of the HIV-1 Core Precedes Reverse Transcription and Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dryad | Data: Effect of Lenacapavir and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 7. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Effects of Two HIV-1 Capsid Assembly Inhibitor Families That Bind the Same Site within the N-Terminal Domain of the Viral CA Protein - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of capsid inhibitor efficacy in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of various capsid inhibitors against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV). The data presented is sourced from peer-reviewed studies and is intended to aid in the selection and development of novel antiviral therapeutics. We present quantitative data in tabular format for ease of comparison, detail the experimental protocols for key assays, and provide visualizations of relevant biological pathways and experimental workflows.
HIV-1 Capsid Inhibitors: A Comparative Analysis
HIV-1 capsid inhibitors are a promising class of antiretroviral drugs that target the viral capsid protein (CA), a crucial component involved in multiple stages of the viral life cycle, including assembly, trafficking, uncoating, and nuclear import.[1] Here, we compare the efficacy of several key HIV-1 capsid inhibitors across different cell lines.
Quantitative Efficacy and Cytotoxicity Data
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of various HIV-1 capsid inhibitors in different cell lines. A lower EC50 value indicates higher antiviral potency, while a higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the therapeutic window of the compound.
| Inhibitor | Cell Line | Virus Strain | EC50 | CC50 (µM) | Selectivity Index (SI) |
| Lenacapavir (LEN) | MT-2 | NLRepRluc-WT | 0.093 ± 0.021 nM | >20 | >215,000 |
| A3R5-GFP/Luc | Various full-length | 0.020–0.069 nM | >20 | >289,855 | |
| GSK878 | MT-2 | NLRepRluc-WT | 0.039 ± 0.014 nM | >20 | >512,820 |
| A3R5-GFP/Luc | Various full-length | 0.022–0.216 nM | >20 | >90,909 | |
| PF-74 | HeLa-R5 | VSV-G pseudotyped HIV-1-Luc | 1.0–2.9 µM | >100 | >34 |
| Primary Lymphocytes | NL4-3 | 2.9–5.6 µM | >100 | >18 | |
| H27 | HeLa-R5 | VSV-G pseudotyped HIV-1-Luc | 1.0–2.9 µM | >100 | >34 |
| Primary Lymphocytes | NL4-3 | 2.9–5.6 µM | >100 | >18 |
Data compiled from multiple sources.[2][3] Values are presented as mean ± standard deviation or as a range.
Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)
HBV CAMs are a class of antiviral agents that interfere with the proper assembly of the viral capsid, a critical step for viral replication and the formation of new infectious particles.[4] CAMs can be broadly categorized into two classes: Class I, which induce the formation of aberrant, non-capsid polymers, and Class II, which accelerate the assembly of empty, non-functional capsids.[4]
Quantitative Efficacy and Cytotoxicity Data
The table below presents the EC50 and CC50 values for several HBV CAMs in different hepatic cell lines.
| Inhibitor | Cell Line | EC50 | CC50 (µM) | Selectivity Index (SI) |
| JNJ-827 | HepG2.117 | 4.7 nM | >10,000 | >2,127 |
| JNJ-890 | HepG2.117 | 66 nM | >10,000 | >151 |
| BAY 41-4109 | HepG2.2.15 | 101 nM | >10,000 | >99 |
| Primary Human Hepatocytes (PHH) | Not specified | Not specified | Not specified | |
| AT-130 | HepG2.2.15 | 127 nM | >10,000 | >78 |
| GLP-26 | HepAD38 | 0.003 µM | >100 | >33,333 |
| Primary Human Hepatocytes (PHH) | 0.04 µM | >100 | >2,500 | |
| GS-SBA-1 | Primary Human Hepatocytes (PHH) | Not specified | Not specified | Not specified |
Data compiled from multiple sources.[3][5][6][7] EC50 values were determined by measuring the reduction in extracellular HBV DNA.
Experimental Protocols
HIV-1 Antiviral Assay using Reporter Virus
Objective: To determine the concentration at which a capsid inhibitor inhibits HIV-1 replication by 50% (EC50).
Methodology:
-
Cell Culture: MT-2 cells are seeded in 96-well plates at a density of 20,000 cells per well.
-
Compound Preparation: The capsid inhibitor is serially diluted to various concentrations.
-
Infection: Cells are infected with a replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT, which expresses Renilla luciferase) in the presence of the diluted inhibitor. A control group is infected in the absence of the inhibitor.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Luciferase Assay: After incubation, a luciferase assay reagent (e.g., Bright-Glo) is added to the cells to measure the activity of the reporter enzyme.[2]
-
Data Analysis: The luminescence signal, which is proportional to the level of viral replication, is read using a luminometer. The EC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
HBV Capsid Assembly Assay (Native Agarose (B213101) Gel Electrophoresis)
Objective: To visually assess the effect of CAMs on the formation of HBV capsids.
Methodology:
-
Cell Culture and Treatment: HBV-producing cell lines (e.g., HepG2.2.15 or dHepaRG cells infected with HBV) are treated with various concentrations of the CAM for a specified period (e.g., 7 days).[6]
-
Cell Lysis: The cells are harvested and lysed using a non-denaturing lysis buffer to preserve the integrity of the capsids.
-
Native Agarose Gel Electrophoresis: The cell lysates are loaded onto a native agarose gel. This technique separates particles based on their size and charge, allowing for the distinction between properly formed capsids and aberrant assembly products.
-
Immunoblotting: The proteins are transferred from the gel to a membrane and probed with an antibody specific for the HBV core protein (anti-HBc).
-
Visualization: The membrane is then incubated with a secondary antibody conjugated to an enzyme that produces a detectable signal, allowing for the visualization of the bands corresponding to HBV capsids and other core protein structures.[6][8]
Visualizations
HIV-1 Capsid Trafficking and Nuclear Import
Caption: HIV-1 capsid trafficking from viral entry to nuclear integration.
HBV Capsid Assembly Pathway
Caption: Simplified pathway of Hepatitis B Virus capsid assembly.
General Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for in vitro evaluation of capsid inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling HIV Capsid Modulator 2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of HIV Capsid Modulator 2. Given that this is an investigational compound, it should be treated as a potent and hazardous substance. A thorough risk assessment must be conducted before commencing any work.[1] The following guidelines are based on best practices for handling potent pharmaceutical compounds and are intended to ensure the safety of all laboratory personnel.[2][3]
Personal Protective Equipment (PPE)
The correct and consistent use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous compounds.[1] The following table summarizes the recommended PPE for handling this compound. All PPE should be donned before entering the designated handling area and removed in a manner that prevents self-contamination before exiting.[1]
| Body Area | Required PPE | Specifications |
| Torso/Body | Laboratory Coat | Long-sleeved, fully buttoned. |
| Hands | Disposable Gloves | Nitrile or latex, powder-free. Double-gloving is highly recommended.[1] |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times within the laboratory.[1] |
| Face | Face Shield | To be worn in addition to safety glasses or goggles, particularly when there is a risk of splashes or aerosol generation.[1] |
| Respiratory | N95 Respirator or higher | Recommended for all procedures that have the potential to generate aerosols or when handling the compound as a powder.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.
Pre-Handling Preparations
-
Designated Area : All work involving this compound must be performed in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet (BSC).[1] For handling the chemical compound alone, a chemical fume hood is appropriate.[1]
-
Equipment Preparation : Ensure that all necessary equipment, including balances, spatulas, and glassware, is clean, decontaminated, and readily available within the designated area to minimize the movement of the compound.[1]
-
Emergency Preparedness : An emergency spill kit, eyewash station, and safety shower must be easily accessible and in good working order.[1] All personnel must be trained in their proper use.[1]
Handling Procedures
-
Weighing and Aliquoting : All weighing and aliquoting of powdered this compound must be conducted within a chemical fume hood to prevent the inhalation of airborne particles.[1] Utilize appropriate tools, such as anti-static weigh paper and dedicated spatulas, to handle the compound.[1] The primary container should be closed immediately after use.[1]
-
Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste : All disposable materials that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste : Liquid waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.[1]
Final Disposal
All hazardous waste must be disposed of in accordance with institutional, local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of potent pharmaceutical compounds. High-temperature incineration is often a recommended method for the disposal of such waste.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
